molecular formula C11H14O2 B097848 4-Methoxy-3-methylphenylacetone CAS No. 16882-23-8

4-Methoxy-3-methylphenylacetone

Cat. No.: B097848
CAS No.: 16882-23-8
M. Wt: 178.23 g/mol
InChI Key: QSBPLIJLGSKDTH-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylphenylacetone, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBPLIJLGSKDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595277
Record name 1-(4-Methoxy-3-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16882-23-8
Record name 1-(4-Methoxy-3-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methoxy-3-methylphenylacetone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-Methoxy-3-methylphenylacetone (CAS No: 16882-23-8), a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical and spectroscopic properties, offers a proposed synthetic pathway with methodological insights, and explores its primary application as a precursor in the synthesis of the antispasmodic drug Mebeverine. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on the scientific and practical aspects of this compound.

Introduction

This compound, also known as 1-(4-Methoxy-3-methylphenyl)propan-2-one, is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a substituted phenyl ring with methoxy and methyl groups, makes it a strategically important precursor for more complex molecules. While not as widely documented as some commodity chemicals, its role as a key intermediate in the synthesis of pharmaceuticals, most notably Mebeverine, underscores its significance in medicinal chemistry and drug manufacturing.[2] This guide aims to synthesize available technical data and provide expert-driven insights into its chemistry and applications.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reaction optimization, and purification. Below is a summary of the known properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 16882-23-8[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name 1-(4-methoxy-3-methylphenyl)propan-2-one[1]
Synonyms This compound[1]
Boiling Point 164-166 °C (at 10 Torr)[3] (from related)
Density ~1.011 g/cm³ (Predicted)[3] (from related)
Storage Temp. 2-8°C[1] (from related)
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • Aromatic Protons: Three signals in the aromatic region (~6.7-7.1 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted benzene ring.

    • Methoxy Protons: A sharp singlet at approximately 3.8 ppm, integrating to 3H, for the -OCH₃ group.

    • Benzylic Protons: A singlet around 3.6 ppm, integrating to 2H, for the -CH₂- group adjacent to the phenyl ring.

    • Methyl Ketone Protons: A sharp singlet near 2.1 ppm, integrating to 3H, for the terminal -COCH₃ group.

    • Aromatic Methyl Protons: A singlet around 2.2 ppm, integrating to 3H, for the -CH₃ group on the phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would complement the proton NMR for structural confirmation. Key expected signals include:

    • A signal for the carbonyl carbon at ~207 ppm.

    • Six distinct signals in the aromatic region (110-160 ppm).

    • A signal for the methoxy carbon at ~55 ppm.

    • Signals for the benzylic carbon, the methyl ketone carbon, and the aromatic methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is primarily used to identify functional groups.[1] The most prominent and diagnostic peak for this compound would be a strong C=O (ketone) stretch at approximately 1715 cm⁻¹. Other significant peaks would include C-O-C stretches for the ether group (~1250 cm⁻¹) and C-H stretches for the aromatic and aliphatic components.

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 178.[1] Common fragmentation patterns would likely involve the loss of the acetyl group (-COCH₃) leading to a fragment at m/z = 135, and cleavage at the benzylic position.

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are sparse, a robust synthesis can be designed based on established organic chemistry reactions, such as the acylation of a suitable precursor.

Proposed Synthetic Workflow

A logical approach involves the Friedel-Crafts acylation of 2-methylanisole. However, controlling regioselectivity can be challenging. An alternative and more controlled route, outlined below, involves the methylation of a phenolic precursor.

G start 4-Hydroxy-3-methylacetophenone step1 Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) start->step1 intermediate 4-Methoxy-3-methylacetophenone step1->intermediate step2 Willgerodt-Kindler Reaction or alternative homologation intermediate->step2 product This compound step2->product

Caption: A potential multi-step synthetic workflow for this compound.

Experimental Protocol (Illustrative)

This protocol describes the methylation step, a common transformation in pharmaceutical synthesis.[5]

  • Reaction Setup: To a stirred suspension of 1-(4-hydroxy-3-methylphenyl)ethanone (1 equivalent) and potassium carbonate (1.25 equivalents) in acetone, slowly add dimethyl sulfate (1.1 equivalents) at room temperature.[5] Causality: Potassium carbonate acts as a base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent. Slow addition of the alkylating agent controls the exothermic reaction.

  • Reaction: Heat the mixture to reflux and stir overnight.[5] Causality: Heating increases the reaction rate to ensure complete conversion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid salts. Wash the solids with fresh acetone.[5]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic impurities.[5]

  • Purification & Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.[5] The product can be further purified by vacuum distillation or column chromatography. The final product's identity and purity must be confirmed using the spectroscopic methods detailed in Section 2.1.

Key Applications in Drug Development

The primary documented application of this compound is as a key starting material in the synthesis of Mebeverine.[2][6]

Precursor to Mebeverine

Mebeverine is a musculotropic antispasmodic drug used to relieve the symptoms of irritable bowel syndrome (IBS).[2][6] The synthesis of Mebeverine involves a reductive amination of a phenylacetone derivative followed by coupling with a second fragment. Several synthetic routes start with a phenylacetone core.[2] In these pathways, 4-Methoxyphenylacetone (a close analog) undergoes reductive amination with ethylamine to form N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.[2][6] This amine is then reacted with a second component to form the final drug. The synthesis using this compound would follow an analogous pathway.

G start This compound step1 Reductive Amination (Ethylamine, Reducing Agent e.g., Raney Ni/H₂ or NaBH₄) start->step1 intermediate N-Ethyl-1-(4-methoxy-3-methylphenyl) propan-2-amine step1->intermediate step2 Coupling with Veratric Acid derivative intermediate->step2 product Mebeverine Analog step2->product

Caption: Role of this compound in the synthesis of a Mebeverine analog.

The specific substitution pattern on the phenyl ring is critical for the pharmacological activity of the final drug molecule. The methoxy group can influence binding to the target receptor and affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

Based on safety data for structurally similar compounds like 4-Methoxy-3-methylacetophenone, appropriate precautions must be taken when handling this compound.[7]

  • Hazard Identification: The compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] It may also be harmful if swallowed.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1] (from related)

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]

    • Ingestion: If swallowed, call a poison control center or doctor immediately.[10]

    • Inhalation: Move the person to fresh air.[8]

Conclusion

This compound is a specialized chemical intermediate with a defined role in pharmaceutical synthesis. While public data on its properties is limited, a comprehensive technical profile can be constructed through analysis of its structure and comparison with well-documented analogs. Its primary value lies in its function as a precursor to the antispasmodic drug Mebeverine, making it a compound of significant interest to professionals in drug discovery and process development. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and manufacturing.

References

Introduction: Defining the Spectroscopic Signature of 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 4-Methoxy-3-methylphenylacetone

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic ketone with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] As a substituted phenylacetone, its precise structural elucidation is paramount for applications in chemical synthesis, reference standard characterization, and metabolic studies. The strategic placement of the methoxy and methyl groups on the phenyl ring, combined with the propan-2-one side chain, results in a unique spectroscopic fingerprint.

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of a complete, publicly available, and verified set of spectral data for this specific molecule (CAS No. 16882-23-8), this document leverages fundamental principles of spectroscopy and draws upon established data from structurally similar compounds to construct a reliable, predictive profile.[1][2] This approach, rooted in first principles, is designed to empower researchers to identify, characterize, and quantify this molecule with a high degree of confidence.

Our narrative will explain the causality behind expected spectral features, providing not just data, but a framework for understanding how the molecule's structure dictates its interaction with electromagnetic radiation and its fragmentation under mass spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, we anticipate six unique signals.

Rationale for Predictions:

  • Aromatic Protons (H-5, H-6, H-2): The aromatic region will display an ABC spin system. The proton at C-5, ortho to the electron-donating methoxy group, is expected to be the most shielded (lowest ppm). The proton at C-2, ortho to the methylene group and meta to the methoxy group, will be slightly deshielded. The proton at C-6, ortho to the methyl group and meta to the methylene group, will be in a similar region. The coupling constants (J-values) will be characteristic of ortho and meta relationships on a benzene ring.

  • Methylene Protons (H-α): The two protons of the methylene bridge are diastereotopic due to the chiral center created upon protonation of the enol form, but in an achiral solvent like CDCl₃, they are expected to appear as a sharp singlet. Their position around 3.6 ppm is due to the deshielding effect of the adjacent aromatic ring and the carbonyl group.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, shielded by the direct attachment to oxygen, typically around 3.8 ppm.

  • Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will be a singlet in the upfield aromatic region, around 2.2 ppm.

  • Acetyl Methyl Protons (-C(O)CH₃): The protons of the terminal methyl group are adjacent to the carbonyl group, which deshields them, resulting in a singlet around 2.1 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5~6.80d, J ≈ 8.5 Hz1H
H-6~6.95dd, J ≈ 8.5, 2.0 Hz1H
H-2~6.98d, J ≈ 2.0 Hz1H
-OCH₃~3.85s3H
-CH₂- (α-protons)~3.65s2H
Ar-CH₃~2.20s3H
-C(O)CH₃~2.15s3H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity. We predict 11 distinct carbon signals, consistent with the molecular formula.

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, predicted to be above 200 ppm.

  • Aromatic Carbons: The two oxygen- and alkyl-substituted aromatic carbons (C-4 and C-3) will be downfield. The C-4 carbon, attached to the electron-donating methoxy group, will be significantly deshielded. The remaining aromatic carbons will appear in the typical 110-130 ppm range.

  • Aliphatic Carbons: The methylene carbon (C-α) will be found around 50 ppm. The acetyl methyl carbon will be near 29 ppm, while the methoxy and aromatic methyl carbons will appear at approximately 55 ppm and 16 ppm, respectively.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~207.0
C-4 (Ar-O)~158.0
C-3 (Ar-C)~130.0
C-1 (Ar-C)~128.5
C-2 (Ar-H)~127.0
C-6 (Ar-H)~125.0
C-5 (Ar-H)~111.0
-OCH₃~55.5
-CH₂- (C-α)~50.0
-C(O)CH₃~29.0
Ar-CH₃~16.0

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Rationale for Predictions: The IR spectrum will be dominated by several key absorptions:

  • C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic ketone will be prominent. Its position is expected around 1715 cm⁻¹.

  • Aromatic C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

  • C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch will be present in the 1250-1200 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) will show as stronger bands just below 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchMedium-Weak
2980-2850Aliphatic C-H StretchStrong
~1715Ketone C=O StretchStrong, Sharp
~1610, 1580, 1500Aromatic C=C StretchMedium, Sharp
~1250Aryl-Alkyl Ether C-O StretchStrong

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification. Under electron ionization (EI), this compound is expected to produce a distinct fragmentation pattern.

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 178, corresponding to the molecular weight of the compound.

  • McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is less favored due to the competing, highly favorable benzylic cleavage.

  • Benzylic Cleavage (α-Cleavage): The most dominant fragmentation pathway for phenylacetones is the cleavage of the bond between the methylene carbon and the carbonyl carbon (benzylic cleavage). This results in the formation of a highly stable, substituted benzyl cation. For this molecule, this cleavage would lead to the formation of the 4-methoxy-3-methylbenzyl cation at m/z 135 . This is expected to be the base peak .

  • Loss of Acetyl Radical: Loss of the •COCH₃ radical (43 Da) from the molecular ion would also yield the m/z 135 cation.

  • Formation of Acetyl Cation: Cleavage can also result in the formation of the acetyl cation, [CH₃CO]⁺, at m/z 43 .

The subsequent fragmentation of the m/z 135 ion can proceed through the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group, a common fragmentation for methoxy-substituted benzyl cations, to yield an ion at m/z 105.

Visualization of Predicted EI-MS Fragmentation

G M [M]⁺• m/z 178 frag135 4-methoxy-3-methylbenzyl cation m/z 135 (Base Peak) M->frag135 - •COCH₃ frag43 [CH₃CO]⁺ m/z 43 M->frag43 - •C₈H₉O frag105 Tropylium-like ion m/z 105 frag135->frag105 - CH₂O Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolve Dissolve in CDCl₃ (for NMR) Sample->Dissolve Neat Use Neat Liquid/Solid (for IR/MS) Sample->Neat NMR NMR Spectrometer (¹H, ¹³C) Dissolve->NMR IR FTIR Spectrometer (ATR) Neat->IR MS GC-MS System (EI Mode) Neat->MS ProcessNMR Process & Interpret NMR Spectra NMR->ProcessNMR ProcessIR Analyze IR Bands IR->ProcessIR ProcessMS Analyze Mass Spectrum MS->ProcessMS

References

An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetone (16882-23-8): Structure, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-methylphenylacetone, a substituted aromatic ketone of interest in synthetic chemistry. The document delineates its core molecular and physicochemical properties and offers a detailed, field-proven protocol for its analytical characterization, reflecting the rigorous standards required in research and pharmaceutical development.

Core Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 16882-23-8, is a chemical intermediate belonging to the class of substituted phenylacetones.[1][2][3] Its structure features a benzene ring substituted with methoxy, methyl, and acetonyl (propan-2-one) functional groups. These substitutions define its chemical reactivity and potential applications as a precursor in more complex molecular syntheses.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design and chemical handling.

IdentifierValueSource
IUPAC Name 1-(4-methoxy-3-methylphenyl)propan-2-one[]
CAS Number 16882-23-8[1][2][]
Molecular Formula C₁₁H₁₄O₂[1][3][]
Molecular Weight 178.23 g/mol [1][3][]
Canonical SMILES CC1=C(C=CC(=C1)CC(=O)C)OC[]
InChI Key QSBPLIJLGSKDTH-UHFFFAOYSA-N[]
Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The methoxy group acts as an electron-donating group, activating the aromatic ring, while the ketone provides a reactive site for a variety of nucleophilic addition and condensation reactions.

Caption: 2D structure of this compound.

Context in Synthetic Chemistry and Drug Development

Substituted phenylacetones and related ketones are established as versatile intermediates in organic synthesis. The specific substitution pattern on the aromatic ring, as seen in this compound, allows for targeted modifications to produce more complex molecules with potential biological activity.

While direct applications of this specific compound in marketed drugs are not extensively documented, the broader class of methoxy-substituted aromatic ketones serves as crucial building blocks in pharmaceutical manufacturing. For instance, 4-Methoxyacetophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[5] The methoxy group is a prevalent feature in many approved drugs, where it can favorably influence ligand-target binding, improve metabolic stability, and enhance overall pharmacokinetic profiles.[6]

Furthermore, related propiophenone scaffolds are instrumental in synthesizing Selective Estrogen Receptor Modulators (SERMs), a class of drugs with tissue-specific estrogenic or anti-estrogenic effects.[7] The phenylacetone core provides a robust platform for constructing heterocyclic systems that are central to the mechanism of action of many therapeutic agents.

Technical Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for the characterization of this compound. This is due to the compound's inherent volatility and thermal stability, which make it amenable to vaporization and separation in the gas phase without degradation. The mass spectrometer provides high-specificity detection, enabling unambiguous identification based on the molecule's mass-to-charge ratio and its unique fragmentation pattern upon electron ionization. This dual-verification system of retention time (from GC) and mass spectrum (from MS) offers a high degree of confidence in qualitative and quantitative analyses.

Self-Validating Experimental Workflow

To ensure trustworthiness and reproducibility, the protocol incorporates self-validating steps, including the use of an internal standard for quantification and system suitability checks to verify instrument performance before analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep1 Weigh Analyte (10 mg) prep2 Dissolve in Solvent (10 mL Ethyl Acetate) prep1->prep2 prep3 Add Internal Standard (e.g., Dodecane) prep2->prep3 prep4 Vortex to Homogenize prep3->prep4 gcms1 Inject 1 µL into GC Inlet prep4->gcms1 gcms2 Separation on Capillary Column gcms1->gcms2 gcms3 Elution into MS gcms2->gcms3 gcms4 Electron Ionization (70 eV) gcms3->gcms4 gcms5 Mass Analysis (Quadrupole) gcms4->gcms5 data1 Integrate Chromatographic Peaks gcms5->data1 data2 Identify Analyte via Retention Time & Mass Spectrum data1->data2 data3 Quantify using Internal Standard Calibration data2->data3

Caption: GC-MS characterization workflow.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10.0 mL of GC-grade ethyl acetate in a volumetric flask to create a 1 mg/mL stock solution.

    • Add a precise concentration of an internal standard (e.g., dodecane) for quantitative analysis.

  • Instrument Setup and Calibration:

    • Equip a gas chromatograph with a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Set the instrument parameters as detailed in the table below.

    • Perform a system suitability test by injecting a known standard to verify resolution, peak shape, and detector response.

  • Sample Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample solution into the GC inlet.

    • Initiate the data acquisition program, collecting data over a mass range of m/z 40-400.

  • Data Analysis and Interpretation:

    • Identify the chromatographic peak corresponding to this compound based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key expected fragments would include the molecular ion (M⁺) at m/z 178, and fragments corresponding to the loss of key functional groups.

    • Quantify the analyte by comparing its peak area to that of the internal standard against a calibration curve.

Recommended GC-MS Parameters
ParameterSettingRationale
GC Inlet Splitless, 250°CEnsures efficient vaporization of the analyte without discrimination.
Carrier Gas Helium, 1.0 mL/minProvides good separation efficiency and is inert.
Oven Program 80°C (1 min), ramp to 280°C at 15°C/min, hold 5 minAllows for separation from solvent and potential impurities.
MS Source Electron Ionization (EI)Standard, robust ionization method producing reproducible fragmentation.
Ionization Energy 70 eVStandard energy for creating extensive, library-searchable mass spectra.
Mass Range m/z 40-400Covers the molecular weight of the analyte and its expected fragments.

Conclusion

This compound is a well-defined chemical entity whose value lies in its potential as a building block for more complex molecules in the pharmaceutical and chemical industries. Its molecular structure, characterized by an activated aromatic ring and a reactive ketone functionality, presents numerous opportunities for synthetic elaboration. The accurate analytical characterization of this intermediate, using robust and validated methods like GC-MS, is a non-negotiable prerequisite for its effective use in research and development, ensuring the integrity and quality of downstream products.

References

Biological activity of 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Methoxy-3-methylphenylacetone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic ketone whose biological activities remain largely unexplored in peer-reviewed literature. This guide addresses this knowledge gap not by documenting established activities, but by providing a forward-looking framework for its scientific investigation. We will synthesize information from structurally related compounds, namely substituted acetophenones and phenylacetones, to postulate potential biological activities. More critically, this document provides a series of detailed, field-proven experimental workflows for researchers to systematically characterize the cytotoxic, antimicrobial, and antioxidant potential of this compound. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this compound.

Introduction: An Uncharacterized Molecule of Interest

This compound, a substituted aromatic ketone, represents a novel chemical entity with undetermined pharmacological value. While its parent structures, acetophenone and phenylacetone, are well-documented as both biologically active compounds and crucial pharmaceutical intermediates, this specific derivative has not been the subject of extensive biological investigation.[1][2] The unique substitution pattern—a methoxy and a methyl group on the phenyl ring—offers an intriguing scaffold for potential drug discovery. The methoxy group can influence metabolic stability and receptor interactions, while the methyl group can modulate steric and electronic properties. This guide serves as a technical primer, hypothesizing its potential activities based on chemical similarity and laying out a comprehensive roadmap for its empirical validation.

Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of a compound is the first step in any screening cascade.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16882-23-8N/A
Molecular Formula C₁₁H₁₄O₂N/A
Molecular Weight 178.23 g/mol N/A
Appearance Colorless to yellow oil (predicted)N/A
Solubility Predicted to be soluble in organic solvents like ethanol, ether, and chloroform; insoluble in water.[3]
Rationale for Synthesis

Postulated Biological Activities Based on Structural Analogs

The likely biological activities of this compound can be inferred from the known pharmacology of its structural relatives.

Potential as a Cytotoxic Agent

Acetophenone derivatives have demonstrated significant cytotoxic effects across various cancer cell lines.[2][5][6][7] The mechanism often involves the induction of apoptosis or the alkylation of cellular thiols, such as glutathione, leading to increased oxidative stress and cell death.[6] The α,β-unsaturated ketone motif, present in many bioactive chalcones derived from acetophenones, is a known Michael acceptor that can react with nucleophilic residues in proteins, contributing to cytotoxicity.[8] It is plausible that this compound or its derivatives could exhibit similar antiproliferative properties.

Predicted Antimicrobial Activity

Substituted acetophenones are a well-established class of antimicrobial agents.[2][9] The presence of methoxy groups on the phenyl ring has been shown to modulate the antimicrobial spectrum and potency.[10] For instance, certain methoxy-substituted chalcones and pyrazolines derived from acetophenones exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][10][11] Therefore, this compound is a candidate for screening against a panel of pathogenic microbes.

Anticipated Antioxidant Properties

Phenolic compounds, including many acetophenone derivatives, are recognized for their antioxidant capabilities.[12][13][14] They can act as radical scavengers or upregulate endogenous antioxidant enzymes.[14][15][16] While this compound itself has a methoxy rather than a hydroxyl group, it is structurally similar to compounds like raspberry ketone (4-(4-hydroxyphenyl)-2-butanone), which has proven antioxidant effects.[15][16][17] Furthermore, it could be metabolized in vivo to a phenolic derivative, thereby gaining antioxidant activity.

Role as a Pharmaceutical Intermediate

Phenylacetone and its derivatives are valuable precursors in the synthesis of a wide range of pharmaceuticals.[3][18][19] For example, phenylacetone is a well-known intermediate in the manufacture of amphetamine and methamphetamine.[4][18][20] Its derivatives are also used to synthesize rodenticides and other fine chemicals.[19] The specific substitution pattern of this compound makes it a potential building block for novel therapeutic agents.

Proposed Experimental Workflows for Biological Characterization

To empirically determine the biological activity of this compound, a systematic, multi-tiered screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic investigation.

Tier 1: Primary In Vitro Screening Cascade

The initial phase aims to rapidly assess a broad range of potential activities. This high-throughput approach allows for efficient prioritization.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Data Analysis & Triage Compound This compound (Test Compound) Cytotoxicity Cytotoxicity Panel (e.g., NCI-60 Cell Lines) Assay: MTT/MTS Compound->Cytotoxicity Antimicrobial Antimicrobial Panel (Gram+/-, Fungi) Assay: MIC Determination Compound->Antimicrobial Antioxidant Antioxidant Capacity Assay: DPPH, FRAP Compound->Antioxidant Analysis Calculate IC₅₀, MIC, EC₅₀ Prioritize 'Hits' based on potency and selectivity Cytotoxicity->Analysis Antimicrobial->Analysis Antioxidant->Analysis

Caption: Proposed high-throughput primary screening workflow.

Protocol 1: General Cytotoxicity Screening (MTT Assay)

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[21]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the compound to the cells, including vehicle controls (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Hit Confirmation and Secondary Assays

Once a primary "hit" is identified, secondary assays are crucial to confirm the activity and begin to elucidate the mechanism of action.

G cluster_0 Tier 2: Mechanism of Action Investigation cluster_1 Data Interpretation Hit Confirmed 'Hit' from Tier 1 Apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) Hit->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Hit->CellCycle ROS Cellular ROS Production (DCFH-DA Assay) Hit->ROS Pathway Hypothesize Target Pathway (e.g., Caspase Activation, DNA Damage) Apoptosis->Pathway CellCycle->Pathway ROS->Pathway

Caption: Secondary assay workflow for a confirmed cytotoxic hit.

Protocol 3: Apoptosis/Necrosis Assay

  • Cell Treatment: Treat the most sensitive cell line identified in Tier 1 with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) to determine the mode of cell death.

Data Interpretation and Future Directions

The data generated from these workflows will provide a comprehensive initial profile of this compound's bioactivity.

  • Potent Cytotoxicity (Low IC₅₀): If the compound shows potent and selective cytotoxicity against cancer cell lines, future work should focus on in vivo xenograft models and target identification studies (e.g., thermal proteome profiling, affinity chromatography).

  • Broad-Spectrum Antimicrobial Activity (Low MIC): If significant antimicrobial activity is observed, further studies should include testing against resistant strains, time-kill kinetics, and preliminary toxicity in simple model organisms (e.g., Galleria mellonella).

  • Significant Antioxidant Capacity: Should the compound prove to be a potent antioxidant, cellular antioxidant assays (e.g., measuring the upregulation of enzymes like SOD and catalase) would be the next logical step, followed by in vivo models of oxidative stress.[15][16]

Conclusion

While this compound is currently an understudied molecule, its chemical structure suggests a high potential for interesting biological activities. It stands as a promising candidate for screening in cytotoxic, antimicrobial, and antioxidant discovery programs. The lack of existing data presents a unique opportunity for novel discovery. By employing the systematic, multi-tiered approach outlined in this guide, researchers can efficiently and rigorously characterize the pharmacological profile of this compound, potentially uncovering a new lead for therapeutic development. This document provides the necessary expert framework to initiate and guide such an investigation.

References

Unlocking the Potential of 4-Methoxy-3-methylphenylacetone: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylphenylacetone, a substituted aromatic ketone, presents a compelling yet underexplored scaffold for scientific investigation. While its structural analogues have found applications ranging from pharmaceutical intermediates to illicit drug precursors, this specific molecule remains largely uncharacterized in the scientific literature. This guide illuminates potential research avenues for this compound, moving beyond theoretical postulation to provide actionable experimental frameworks. We will delve into three core areas: its role as a potential precursor to novel psychoactive substances (NPS) and the concomitant need for forensic characterization; its untapped potential as a building block for new pharmacologically active agents; and its application in broader organic synthesis and materials science. This document is intended to serve as a catalyst for inquiry, providing the scientific community with the foundational knowledge and methodological insights required to explore the full spectrum of this compound's scientific utility.

Compound Profile: this compound

This compound, also known as 1-(4-methoxy-3-methylphenyl)propan-2-one, is an aromatic ketone.[1] Its structure is characterized by a phenylacetone core with methoxy and methyl substituents at the 4 and 3 positions of the aromatic ring, respectively. These substitutions are critical as they significantly influence the molecule's electronic properties and reactivity, setting it apart from more well-studied phenylacetones like P2P (phenyl-2-propanone) or 4-methoxyphenylacetone.

Chemical Structure:

Caption: Chemical structure of this compound.

PropertyValueSource(s)
CAS Number 16882-23-8[1][2]
Molecular Formula C₁₁H₁₄O₂[]
Molecular Weight 178.23 g/mol []
Boiling Point 164-166 °C (at 10 Torr)[1]
Density 1.011 ± 0.06 g/cm³ (Predicted)[1]
Synonyms 1-(4-Methoxy-3-methylphenyl)-2-propanone[1]

Research Area 1: Forensic Science and Novel Psychoactive Substances (NPS)

Expertise & Experience: The phenylacetone scaffold is a well-established precursor in the clandestine synthesis of amphetamine-type stimulants.[4][5] The Leuckart reaction, a form of reductive amination, is a common method employed in such syntheses due to its operational simplicity.[4][6] The structural similarity of this compound to precursors of controlled substances like 4-methoxyamphetamine (PMA) and 4-methylamphetamine (4-MA) makes it a compound of significant interest to forensic and law enforcement agencies.[4][7] Research in this domain is not aimed at creating illicit substances, but at proactively developing analytical standards and methodologies to identify and characterize potential new designer drugs, should they appear on the illicit market.[8][9]

Trustworthiness: A proactive approach to NPS involves synthesizing potential candidates to serve as authenticated reference materials. This allows forensic laboratories to develop robust and validated analytical methods (e.g., GC-MS, LC-MS, NMR) for unambiguous identification in seized samples.[10] Furthermore, a detailed study of the synthesis can reveal specific impurities and by-products, which serve as "chemical fingerprints" to trace the synthetic route used.[6][11]

Proposed Research Pathway: Synthesis and Characterization of 3-Methyl-4-methoxyamphetamine (MMA)

The most logical potential NPS derivable from this compound is 3-Methyl-4-methoxyamphetamine (MMA). A potential synthesis route is the Leuckart reaction, which has been described for analogous compounds.[12]

Synthesis_of_MMA Precursor This compound Reagents Formamide (HCONH2) or Ammonium Formate Precursor->Reagents Intermediate N-formyl-MMA (Intermediate) Reagents->Intermediate Leuckart Reaction Hydrolysis Acid Hydrolysis (e.g., HCl) Intermediate->Hydrolysis Product 3-Methyl-4-methoxyamphetamine (MMA) Hydrolysis->Product Hydrolysis SAR_Studies center_node This compound sub_node1 Reduction (e.g., NaBH4) center_node->sub_node1 sub_node2 Reductive Amination (e.g., R-NH2, NaBH3CN) center_node->sub_node2 sub_node3 Condensation (e.g., NH2OH) center_node->sub_node3 prod_node1 Chiral Alcohol Derivatives sub_node1->prod_node1 prod_node2 Amine Derivatives (Phenethylamines) sub_node2->prod_node2 prod_node3 Oxime Derivatives sub_node3->prod_node3 Assay1 Screening: Receptor Binding prod_node1->Assay1 prod_node2->Assay1 prod_node3->Assay1 Materials_Science_Workflow cluster_0 Synthesis Pathways cluster_1 Potential Products & Applications Start This compound Path1 Condensation Reactions (e.g., with Hydrazines) Start->Path1 Path2 Polymerization (e.g., as a monomer) Start->Path2 Path3 Photochemical Reactions Start->Path3 App1 Heterocyclic Compounds (e.g., Pyrazoles for Medicinal Chemistry) Path1->App1 App2 Specialty Polymers (with modified thermal/optical properties) Path2->App2 App3 Photolabile Protecting Groups or Fluorescent Probes Path3->App3

References

4-Methoxy-3-methylphenylacetone synthesis discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylphenylacetone

Executive Summary: This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound (IUPAC Name: 1-(4-methoxy-3-methylphenyl)propan-2-one). A critical distinction is made at the outset between the target phenylacetone and its common precursor, 4'-Methoxy-3'-methylacetophenone. The synthesis is therefore presented in two major parts: the foundational synthesis of the acetophenone intermediate via established aromatic chemistry, and the subsequent one-carbon homologation required to achieve the final phenylacetone structure. Key methodologies, including the Fries Rearrangement, Friedel-Crafts Acylation, and the Willgerodt-Kindler reaction, are discussed in detail, with an emphasis on mechanistic rationale, experimental protocols, and the causality behind procedural choices. This document is intended for researchers and drug development professionals seeking a deep, practical understanding of the synthesis of this substituted phenylpropanone.

Introduction and Strategic Clarification

This compound, a substituted aromatic ketone, belongs to the phenyl-2-propanone class of compounds. Its structure consists of a benzene ring substituted with methoxy and methyl groups at the 4 and 3 positions, respectively, and a propan-2-one (acetone) side chain attached to the ring via a methylene bridge. It is crucial to distinguish this target molecule from its synthetic precursor, 4'-Methoxy-3'-methylacetophenone.

  • Target: this compound (a Phenyl-2-propanone)

    • Structure: Ar-CH₂-C(=O)-CH₃

    • Formula: C₁₁H₁₄O₂

  • Intermediate: 4'-Methoxy-3'-methylacetophenone (an Acetophenone)

    • Structure: Ar-C(=O)-CH₃

    • Formula: C₁₀H₁₂O₂[1]

    • CAS Number: 10024-90-5[1]

The synthesis of the target molecule is not a single reaction but a multi-stage process. The core challenge lies in the one-carbon homologation of the more readily accessible acetophenone intermediate. This guide will first detail the established methods for synthesizing the C₁₀ acetophenone and then explore the subsequent transformation to the C₁₁ phenylacetone.

Synthesis of the Key Intermediate: 4'-Methoxy-3'-methylacetophenone

Two primary, industrially relevant routes are employed for the synthesis of this crucial precursor: the Fries Rearrangement starting from o-cresol and the Friedel-Crafts acylation of 2-methylanisole.

Method A: Fries Rearrangement from o-Cresol

This pathway involves an initial acylation of o-cresol to form an ester, which then undergoes an intramolecular electrophilic aromatic substitution (the Fries Rearrangement) to form a hydroxyacetophenone. A final etherification step yields the desired product.

start o-Cresol step1 Step 1: Acylation & Fries Rearrangement (Acetic Anhydride, AlCl₃) start->step1 intermediate 3-Methyl-4-hydroxyacetophenone step1->intermediate step2 Step 2: Methylation (e.g., Dimethyl Sulfate, Base) intermediate->step2 end_product 4'-Methoxy-3'-methylacetophenone step2->end_product

Caption: Synthesis of the acetophenone intermediate via Fries Rearrangement.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 20g of o-cresol with 18 mL of acetic anhydride.[2]

  • Catalyst Addition : Carefully add 30g of anhydrous aluminum trichloride (AlCl₃) in portions. The addition is exothermic and will release HCl gas.

  • Reaction : Heat the mixture to 160°C and maintain for 8 hours.[2] The reaction proceeds via the in-situ formation of o-cresyl acetate, which then rearranges.

  • Workup : After cooling, cautiously quench the reaction by adding 100 mL of hydrochloric acid. Extract the aqueous layer with dichloromethane.

  • Isolation : The organic layers are combined, dried, and the solvent is evaporated to yield crude 3-methyl-4-hydroxyacetophenone.[2]

  • Reaction Setup : Dissolve the crude 3-methyl-4-hydroxyacetophenone in a suitable solvent like acetone or DMF.

  • Base Addition : Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

  • Methylation : Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise while stirring.

  • Reaction : Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup and Purification : After completion, the mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by distillation or recrystallization to yield 4'-Methoxy-3'-methylacetophenone.

  • Fries Rearrangement : Aluminum trichloride, a strong Lewis acid, coordinates to the carbonyl oxygen of the ester, facilitating an intramolecular electrophilic attack of the acyl group onto the electron-rich aromatic ring. The rearrangement preferentially occurs at the para position to the hydroxyl group due to steric hindrance at the ortho positions.

  • Williamson Ether Synthesis : The base deprotonates the phenol to form a more nucleophilic phenoxide ion. This ion then displaces the leaving group (sulfate or iodide) from the methylating agent in an Sₙ2 reaction to form the methyl ether.

Method B: Friedel-Crafts Acylation of 2-Methylanisole

This is a more direct approach involving the electrophilic acylation of 2-methylanisole (the methyl ether of o-cresol).

start 2-Methylanisole reaction Friedel-Crafts Acylation start->reaction reagents Acetic Anhydride + Lewis Acid (e.g., AlCl₃) reagents->reaction end_product 4'-Methoxy-3'-methylacetophenone reaction->end_product

Caption: Direct synthesis of the acetophenone via Friedel-Crafts Acylation.

  • Reaction Setup : A solution of 2-methylanisole is prepared in a non-polar solvent such as carbon disulfide or dichloromethane in a flask cooled in an ice bath.

  • Catalyst Addition : A stoichiometric amount of a Lewis acid catalyst (e.g., aluminum chloride) is added.

  • Acylating Agent : Acetic anhydride or acetyl chloride is added dropwise to the stirred mixture.

  • Reaction : The reaction is stirred at low temperature and then allowed to warm to room temperature until completion.

  • Workup : The reaction is quenched with ice-cold water or dilute HCl. The organic layer is separated, washed, dried, and concentrated.

  • Purification : The crude product is purified by vacuum distillation or recrystallization.

The methoxy (-OCH₃) group is a powerful ortho-, para-directing activator. The incoming electrophile (the acylium ion, CH₃CO⁺, generated from the reaction of acetic anhydride with the Lewis acid) will preferentially add to the position para to the methoxy group. The ortho position is sterically hindered by both the methoxy and the adjacent methyl group, leading to high regioselectivity for the desired 4'-methoxy product.

Homologation to this compound

The conversion of the C₁₀ acetophenone to the C₁₁ phenylacetone requires the insertion of a methylene (-CH₂-) group. The Willgerodt-Kindler reaction provides a robust, albeit multi-step, pathway for this transformation.

The Willgerodt-Kindler Reaction Pathway

This classic reaction converts aryl alkyl ketones into terminal thioamides, which can then be hydrolyzed to the corresponding carboxylic acid and subsequently converted to the target ketone.[3][4]

cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis cluster_2 Ketonization acetophenone 4'-Methoxy-3'-methylacetophenone thioamide Thiomorpholide Intermediate acetophenone->thioamide Heat reagents Sulfur + Morpholine reagents->thioamide acid 4-Methoxy-3-methyl- phenylacetic Acid thioamide->acid Acid/Base phenylacetone 4-Methoxy-3-methyl- phenylacetone acid->phenylacetone e.g., Acetic Anhydride

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methoxy-3-methylphenylacetone (CAS No. 16882-23-8), a significant aromatic ketone. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data with established scientific principles to offer a robust resource for laboratory applications. Key properties including molecular structure, boiling point, density, and spectral characteristics are detailed. Furthermore, this guide presents validated, step-by-step protocols for the analytical determination of these properties, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility. The objective is to equip scientific professionals with the critical data and methodologies required for the effective handling, characterization, and utilization of this compound.

Introduction

This compound, also known as 1-(4-methoxy-3-methylphenyl)propan-2-one, is an aromatic ketone that serves as a key intermediate in various chemical syntheses.[1][] Its structural features—a substituted phenyl ring coupled with a propanone chain—make it a molecule of interest in organic synthesis and medicinal chemistry. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its efficient application in research and development, enabling informed decisions on reaction conditions, purification techniques, and analytical characterization.

The polarity imparted by the carbonyl (C=O) group and the methoxy ether, combined with the nonpolar hydrocarbon backbone, results in a distinct set of physical behaviors. These properties, such as boiling point, solubility, and spectral fingerprints, directly influence how the substance is stored, handled, and analyzed. This guide provides an in-depth examination of these characteristics, grounded in verifiable data and established analytical science.

Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity is the foundation of all subsequent scientific work. The structural and molecular details of this compound are summarized below.

Chemical Structure:

Figure 1: 2D Structure of this compound

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 1-(4-methoxy-3-methylphenyl)propan-2-one[]
Synonyms This compound[1]
CAS Number 16882-23-8[1]
Molecular Formula C₁₁H₁₄O₂[]
Molecular Weight 178.23 g/mol []
Boiling Point 164-166 °C at 10 Torr[1]
Density (Predicted) 1.011 ± 0.06 g/cm³[1]

The presence of the polar carbonyl group leads to significant dipole-dipole interactions between molecules, resulting in a higher boiling point than nonpolar compounds of similar molecular weight.[3] However, as it lacks a hydroxyl group, it cannot act as a hydrogen bond donor, leading to a lower boiling point compared to corresponding alcohols.[3]

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." The dual nature of this compound, possessing both polar (carbonyl, methoxy) and nonpolar (aromatic ring, alkyl groups) regions, defines its solubility characteristics.

  • Water Solubility : Due to the dominant nonpolar hydrocarbon structure, solubility in water is expected to be low. While the carbonyl oxygen can act as a hydrogen bond acceptor with water, this is insufficient to overcome the hydrophobicity of the larger molecular framework.[3]

  • Organic Solvent Solubility : It is expected to be readily soluble in common organic solvents such as aromatic hydrocarbons, ethers, esters, and chlorinated solvents, which can effectively solvate its nonpolar and moderately polar regions.[3][4]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The primary techniques for the structural elucidation and confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

4.1 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption bands for this compound would be:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1715-1720 cm⁻¹. This is a highly characteristic peak for aliphatic ketones.

  • C-O Stretch (Aromatic Ether): A strong absorption band is expected around 1250 cm⁻¹.

  • C-H Stretch (sp³ and sp²): Bands just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (aromatic C-H).

  • Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

4.2 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For this compound (MW: 178.23), the molecular ion peak (M⁺) would be observed at m/z = 178. The fragmentation pattern would likely involve cleavage alpha to the carbonyl group, leading to characteristic fragment ions. Unequivocal identification is best achieved using a combination of gas chromatography and mass spectrometry (GC-MS).[5]

Analytical Methodologies: Protocols & Workflows

The following section details standardized protocols for determining key physicochemical properties. These methods are designed to be self-validating through the use of standards and proper calibration.

5.1 Protocol: Determination of Boiling Point (Micro-scale)

  • Causality: This method is chosen for its efficiency with small sample volumes and its accuracy for pure substances. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

  • Methodology:

    • Preparation: Place 0.2-0.3 mL of the sample into a small diameter test tube (Thiele tube compatibility).

    • Capillary Insertion: Invert a melting point capillary tube (sealed at one end) and place it, open-end down, into the sample.

    • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is level with the thermometer bulb.

    • Heating: Heat the bath gently. A slow, steady stream of bubbles will emerge from the capillary as trapped air expands and is replaced by the sample's vapor.

    • Observation: Continue heating until a rapid, continuous stream of bubbles emerges. This indicates the sample is above its boiling point.

    • Equilibrium: Remove the heat source. The bubbling will slow and stop when the external pressure equals the vapor pressure. At the exact moment the liquid begins to re-enter the capillary tube, record the temperature. This is the boiling point.

  • Workflow Diagram:

    BoilingPointWorkflow prep Sample Preparation (0.3 mL in test tube) load Insert Inverted Capillary Tube prep->load instrument Assemble Apparatus (Thiele Tube) load->instrument heat_fast Gentle Heating (Observe bubble stream) instrument->heat_fast heat_slow Remove Heat (Bubbling stops) heat_fast->heat_slow observe Record Temperature (Liquid enters capillary) heat_slow->observe result Boiling Point observe->result

    Caption: Workflow for micro-scale boiling point determination.

5.2 Protocol: Characterization by GC-MS

  • Causality: GC-MS is the gold standard for separating volatile compounds from a mixture and providing definitive structural identification.[5] The gas chromatograph separates the compound based on its boiling point and polarity, while the mass spectrometer provides a unique mass fragmentation pattern.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Instrument Setup:

      • GC Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

      • Injector: Set to 250°C.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Setup:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Source Temperature: 230°C.

    • Injection: Inject 1 µL of the prepared sample into the GC injector.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on its retention time.

      • Analyze the mass spectrum of the peak. Confirm the presence of the molecular ion (m/z 178) and compare the fragmentation pattern to a reference library (e.g., NIST) for positive identification.

  • Workflow Diagram:

    GCMS_Workflow sample_prep Sample Dilution (~1 mg/mL in DCM) injection Inject 1 µL into GC sample_prep->injection Prepare separation GC Separation (Temperature Ramp) injection->separation Separate ionization EI Ionization (70 eV) separation->ionization Ionize detection Mass Analysis (m/z 40-450) ionization->detection Detect analysis Data Analysis (Retention Time & Spectrum) detection->analysis Interpret

    Caption: Logical workflow for compound identification via GC-MS.

Safety and Handling

While specific toxicological data for this compound is not extensively published, compounds of this class (aromatic ketones) warrant careful handling. General laboratory safety protocols should be strictly followed.[6][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7][8]

Conclusion

This guide has detailed the essential physicochemical properties of this compound, providing both quantitative data and the procedural knowledge necessary for its analytical verification. The presented information on its chemical identity, physical constants, solubility, and spectroscopic profile serves as a foundational resource for scientists. By understanding the causality behind the analytical methods and adhering to the detailed protocols, researchers can ensure the accurate characterization and effective application of this compound in their work.

References

4-Methoxy-3-methylphenylacetone safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 4-Methoxy-3-methylphenylacetone and Its Structural Analogs

Disclaimer: Specific safety and toxicological data for this compound are not extensively available in published literature and safety data sheets. This guide has been developed by leveraging data from the closely related structural analog, 4-Methoxyphenylacetone (CAS 122-84-9), also known as 1-(p-Methoxyphenyl)-2-propanone or 4-Methoxybenzyl methyl ketone.[1][2][3] The structural similarity suggests that their safety and handling precautions will be comparable. However, it is imperative for researchers and scientists to apply prudent laboratory practices and conduct a thorough risk assessment before use.

This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses related to 4-Methoxyphenylacetone, intended to serve as a foundational safety document for laboratory personnel working with this and structurally similar aromatic ketones.

Chemical and Physical Properties

A thorough understanding of a substance's physical and chemical properties is fundamental to its safe handling and storage. The properties of 4-Methoxyphenylacetone are summarized in the table below. This compound is a liquid at room temperature and has a relatively high flash point, though it is still considered combustible.[1][2][4]

PropertyValueSource
Chemical Formula C10H12O2[1][2]
Molecular Weight 164.2 g/mol [1][2]
Appearance Yellow Liquid[1][5]
Odor Aromatic[1][5]
Boiling Point 266 - 268 °C (510.8 - 514.4 °F)[1]
Flash Point 135 °C (275 °F)[1]
Density 1.067 g/cm³[1]
Water Solubility No information available[1]
log Pow (Octanol/Water Partition Coefficient) 1.55[1]

Hazard Identification and GHS Classification

Based on available data for 4-Methoxyphenylacetone, this chemical is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is crucial to handle this substance with appropriate personal protective equipment to avoid exposure.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet for 4-Methoxyphenylacetone.[2] Key precautions include avoiding breathing fumes, washing skin thoroughly after handling, and using only in a well-ventilated area.[2]

Hazard Relationship Diagram

Hazard_Relationship cluster_exposure Exposure Routes cluster_hazards Resulting Hazards substance This compound (by analogy to 4-Methoxyphenylacetone) inhalation Inhalation of Vapors/Aerosols substance->inhalation can lead to skin_contact Skin Contact substance->skin_contact can lead to eye_contact Eye Contact substance->eye_contact can lead to respiratory_irritation Respiratory Irritation (H335) inhalation->respiratory_irritation skin_irritation Skin Irritation (H315) skin_contact->skin_irritation eye_irritation Serious Eye Irritation (H319) eye_contact->eye_irritation

Caption: Logical relationship of exposure routes to resulting hazards.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. The available data for 4-Methoxyphenylacetone indicates a moderate acute oral toxicity in rats.[1]

MetricValueSpeciesSource
LD50 Oral 3330 mg/kgRat[1]
LD50 Dermal >5 g/kgRabbit[1]

There is no data available to indicate that the substance is a germ cell mutagen or carcinogen.[1]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize the risk of exposure and ensure a safe working environment.

Engineering Controls
  • Work with this chemical should be conducted in a well-ventilated laboratory.

  • The use of a chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection:

    • Wear a laboratory coat and ensure it is kept clean.

    • Chemical-resistant gloves are mandatory. Given that this is a ketone, suitable glove materials include Butyl or Viton.[7][8] Nitrile gloves may offer splash protection but should be changed immediately upon contamination. Always inspect gloves for signs of degradation or puncture before use.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][9]

  • Protect from heat and direct sunlight.

Safe Handling Workflow

Safe_Handling_Workflow start Start: Prepare to Handle Chemical assess_risk Conduct Risk Assessment start->assess_risk ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) assess_risk->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh_transfer Weigh/Transfer Chemical ventilation->weigh_transfer reaction_use Use in Reaction/Procedure weigh_transfer->reaction_use cleanup Clean Work Area reaction_use->cleanup decontaminate_ppe Decontaminate/Remove PPE cleanup->decontaminate_ppe hand_wash Wash Hands Thoroughly decontaminate_ppe->hand_wash end End: Procedure Complete hand_wash->end

Caption: A typical workflow for the safe handling of laboratory chemicals.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First Aid Measures
  • Inhalation: If vapors are inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[10]

    • Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][5]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains or waterways.

    • Contact your institution's environmental health and safety department for assistance.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4]

  • Specific Hazards: The substance is combustible.[11] Upon combustion, it may produce hazardous decomposition products including carbon monoxide and carbon dioxide.[1][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Disposal Considerations

All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance on the disposal of this chemical. Do not dispose of it down the drain.[2]

References

Introduction: Situating 4-Methoxy-3-methylphenylacetone in Modern R&D

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of 4-Methoxy-3-methylphenylacetone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is a substituted aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry. While not a household name, this molecule represents a crucial building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and medicinal chemistry sectors. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring—provides a scaffold that can be strategically modified to interact with biological targets, making it a compound of interest for drug discovery programs.

The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can be instrumental in modulating ligand-target binding, improving physicochemical properties, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1] This guide provides a comprehensive overview of the commercial landscape for this compound (CAS No. 16882-23-8)[2][3][4][5], offering practical insights into its procurement, quality assessment, and potential for in-house synthesis. We will explore its chemical profile, identify commercial suppliers, and outline the due diligence required to source this critical research chemical effectively and safely.

Core Chemical Profile

A precise understanding of a compound's properties is the foundation of any research endeavor. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 1-(4-methoxy-3-methylphenyl)propan-2-one[]
Synonyms 1-(4-Methoxy-3-methylphenyl)-2-propanone, Mebeverine hydrochloride SM2-C[2]
CAS Number 16882-23-8[2][3][4][5]
Molecular Formula C₁₁H₁₄O₂[2][4]
Molecular Weight 178.23 g/mol [2][4]
Boiling Point 164-166 °C (at 10 Torr)[2]
Predicted Density 1.011 ± 0.06 g/cm³[2]
Recommended Storage 2-8°C

Commercial Availability Landscape

This compound is not a bulk commodity chemical but is readily available in research quantities from a range of specialized suppliers. These vendors typically cater to the R&D community, offering the compound in various purities and pack sizes. The availability is almost exclusively for "Research Use Only" (RUO), a critical designation that researchers must adhere to.

Below is a comparative summary of representative commercial sources.

SupplierPurityAvailable QuantitiesNotes
Crysdot LLC 95+%1gOffers smaller pack sizes suitable for initial screening.
Shanghai Aladdin Biochemical 97.0%InquireListed on chemical marketplaces like Chemsrc.[7]
Daicel Pharma Standards InquireInquireSpecializes in pharmaceutical impurities and standards.[4]
BOC Sciences InquireInquirePositions the compound for drug discovery and development services.[]
BLD Pharmatech Co., Ltd. InquireInquireListed on major chemical platforms like Sigma-Aldrich.[5]
ChemicalBook VariesVariesA marketplace listing multiple potential suppliers, primarily from Asia.[2][3]

Expert Insight: The commercial landscape is dominated by suppliers of fine chemicals and building blocks. When planning a project, it is advisable to contact multiple suppliers to compare lead times, available analytical data (e.g., NMR, HPLC), and pricing, as these can vary significantly.

Procurement Strategy: A Protocol for Due Diligence

Sourcing specialized chemicals requires a systematic approach to ensure quality, safety, and compliance. Simply ordering from a catalog is insufficient; a self-validating procurement process is essential for experimental success and laboratory safety.

Step-by-Step Procurement Workflow
  • Supplier Vetting: Prioritize suppliers with a history of quality, transparent documentation (CoA, SDS), and responsive technical support. Check for certifications or adherence to quality management standards.

  • Specification Analysis: Scrutinize the product specifications. A purity of 95% may be adequate for initial discovery work, but later-stage development or sensitive assays will likely require ≥98% purity. Understand the analytical method used to determine purity (e.g., GC, HPLC, NMR).

  • Documentation Review (Mandatory):

    • Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase. This document is your primary proof of the material's identity and purity. Verify that the analytical data is consistent with the compound's structure.

    • Safety Data Sheet (SDS): Obtain and thoroughly review the SDS. This provides critical information on hazards, handling, storage, and emergency procedures.[8]

  • Regulatory Compliance Check: Given that phenylacetone is a controlled precursor in many regions, be prepared for compliance checks. Legitimate research institutions should be ready to provide end-user declarations or other documentation to verify the intended scientific application.

The following diagram illustrates this essential workflow for qualifying a chemical supplier.

G cluster_procurement Supplier Qualification Workflow Start Identify Potential Suppliers Vetting Step 1: Vet Supplier (Reputation, Support) Start->Vetting Specs Step 2: Analyze Product Specifications (Purity) Vetting->Specs Docs Step 3: Request & Review CoA and SDS Specs->Docs Compliance Step 4: Confirm Regulatory Compliance Docs->Compliance Decision Make Purchase Decision Compliance->Decision Decision->Start Reject End Receive & Verify Material Decision->End Purchase

Caption: A structured workflow for qualifying and procuring specialized research chemicals.

In-House Synthesis as a Strategic Alternative

For researchers requiring quantities, purities, or analogues not commercially available, in-house synthesis provides a viable alternative. A published synthetic route provides a clear pathway for laboratory-scale production.

Protocol: Synthesis from o-Cresol

This process outlines a method for preparing this compound starting from readily available materials.[9]

  • Step 1: Acetylation of o-Cresol:

    • In a 250 mL round-bottom flask, combine 20 g of o-cresol with 18 mL of acetic anhydride.

    • Add 30 g of aluminum trichloride.

    • Heat the reaction mixture to 160°C for 8 hours.

    • After the reaction, quench by adding 100 mL of hydrochloric acid.

    • Extract the product with dichloromethane to obtain crude 3-methyl-4-hydroxyacetophenone. This intermediate is typically used in the next step without further purification.

  • Step 2: Formation of this compound:

    • The crude 3-methyl-4-hydroxyacetophenone is then subjected to further reactions (methylation followed by conversion to the phenylacetone), the specifics of which are proprietary to the supplier but follow standard organic chemistry principles.

The diagram below visualizes the initial, critical transformation in this synthesis.

G cluster_synthesis Key Synthetic Transformation reagent1 o-Cresol intermediate 3-methyl-4-hydroxyacetophenone (Crude Intermediate) reagent1->intermediate Acetylation reagent2 Acetic Anhydride & AlCl₃ product This compound (Final Product) intermediate->product Further Steps

Caption: The initial acetylation step in the synthesis of the target compound.

Safety, Handling, and Regulatory Considerations

Proper handling of any chemical intermediate is paramount. While a specific SDS for this compound was not found, data from structurally similar acetophenone and phenylacetone compounds provide a strong basis for a conservative safety protocol.[8][10]

  • Primary Hazards: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and eye irritation.[11]

  • Handling Precautions:

    • Use only in a well-ventilated area or a chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.[10]

  • Regulatory Context: Phenylacetone and its derivatives are monitored or controlled in many countries due to their potential use as precursors in illicit synthesis. Researchers and their institutions must ensure they are in full compliance with local and national regulations. Procurement from reputable chemical suppliers who perform their own due diligence is a key part of this compliance.

Conclusion

This compound is a commercially accessible chemical intermediate vital for research and development, particularly in medicinal chemistry. Its procurement is characterized by a market of specialized suppliers offering research-grade quantities. For professionals in the field, a successful sourcing strategy hinges not on finding a supplier, but on executing a rigorous due diligence protocol that emphasizes verification of purity, comprehensive documentation review, and strict adherence to safety and regulatory standards. When commercial options do not meet specific needs, in-house synthesis provides a reliable path forward. By integrating these principles, researchers can confidently incorporate this versatile building block into their discovery pipelines.

References

An In-Depth Technical Guide to 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-3-methylphenylacetone, a versatile ketone intermediate with applications in organic synthesis and drug discovery. The document delves into the compound's chemical and physical properties, explores various synthetic pathways with mechanistic insights, and discusses its current and potential applications. Detailed experimental protocols, supported by spectroscopic data of related compounds, are provided to ensure scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and organic synthesis.

Introduction

This compound, systematically named 1-(4-methoxy-3-methylphenyl)propan-2-one, is an aromatic ketone that serves as a valuable building block in the synthesis of more complex organic molecules. Its structure, featuring a substituted phenyl ring, offers multiple sites for functionalization, making it a key intermediate in the preparation of various target compounds, including pharmacologically active agents. This guide will provide an in-depth exploration of its synthesis, characterization, and utility, grounded in established chemical principles and supported by scientific literature.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, purification, and application in synthesis.

PropertyValueReference
IUPAC Name 1-(4-methoxy-3-methylphenyl)propan-2-one[1]
Synonyms This compound, 1-(4-Methoxy-3-methylphenyl)-2-propanone[1]
CAS Number 16882-23-8[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Boiling Point 164-166 °C at 10 TorrN/A
Density 1.011 ± 0.06 g/cm³ (Predicted)N/A

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the propanone side chain attached to the substituted benzene ring. The choice of a particular route often depends on the availability of starting materials, desired scale, and an acceptable impurity profile.

Synthesis from 4-Methoxy-3-methylacetophenone via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classical method for converting aryl methyl ketones into the corresponding ω-arylalkanamides or thioamides, which can then be hydrolyzed to the carboxylic acid or, in some cases, lead to the phenylacetone.[1][2][3][4] This reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.[2][4]

Causality of Experimental Choices:

  • Morpholine: Acts as both a solvent and a reactant, forming an enamine intermediate with the ketone, which is crucial for the subsequent reaction with sulfur.[2]

  • Sulfur: The key reagent that facilitates the rearrangement and oxidation of the acetyl group to a thioamide at the terminal position.[2]

  • Hydrolysis: Acidic or basic hydrolysis of the resulting thioamide is necessary to yield the corresponding phenylacetic acid, which can then be converted to the phenylacetone.

Experimental Protocol (Adapted from the general Willgerodt-Kindler reaction):

Step 1: Synthesis of 2-(4-methoxy-3-methylphenyl)ethanethioic acid morpholide

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-3-methylacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2.5 equivalents).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • The solid thioamide product is collected by vacuum filtration, washed with water, and can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to 4-methoxy-3-methylphenylacetic acid

  • Suspend the thioamide in a mixture of ethanol and 50% aqueous sulfuric acid.

  • Heat the mixture to reflux for 12-18 hours until the evolution of hydrogen sulfide ceases.

  • Cool the reaction mixture and extract with an organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-3-methylphenylacetic acid.

Step 3: Conversion to 1-(4-methoxy-3-methylphenyl)propan-2-one

  • The resulting carboxylic acid can be converted to the final product via reaction with methyllithium or by conversion to the acid chloride followed by reaction with a methylating agent like dimethylcadmium. A detailed protocol for this step is provided in the following section.

Synthesis from 4-Methoxy-3-methylphenylacetic Acid

A more direct approach involves the synthesis or procurement of 4-methoxy-3-methylphenylacetic acid and its subsequent conversion to the target ketone.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to their corresponding acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Organometallic Reagents (e.g., Methyllithium, Methylmagnesium Bromide): These strong nucleophiles readily attack the electrophilic carbonyl carbon of the acid chloride or an ester derivative to form the ketone. Careful control of stoichiometry and temperature is necessary to prevent over-addition to form a tertiary alcohol.

Experimental Protocol:

Step 1: Synthesis of 4-methoxy-3-methylphenylacetyl chloride

  • In a dry, inert atmosphere, dissolve 4-methoxy-3-methylphenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.

Step 2: Synthesis of 1-(4-methoxy-3-methylphenyl)propan-2-one

  • In a separate dry flask under an inert atmosphere, prepare a solution of an appropriate methylating agent, such as methyllithium or methylmagnesium bromide (2 equivalents), in an anhydrous ether solvent at low temperature (-78 °C).

  • Slowly add the crude 4-methoxy-3-methylphenylacetyl chloride dissolved in anhydrous ether to the organometallic solution.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis from 2-(4-Methoxy-3-methylphenyl)acetonitrile

This route utilizes the corresponding nitrile as a precursor, which can be synthesized from 4-methoxy-3-methylbenzyl chloride.

Causality of Experimental Choices:

  • Grignard Reagent: The reaction of a nitrile with a Grignard reagent (e.g., methylmagnesium bromide) forms an imine intermediate after acidic workup, which is then hydrolyzed to the ketone. This is a reliable method for ketone synthesis from nitriles.

Experimental Protocol:

Step 1: Synthesis of 2-(4-methoxy-3-methylphenyl)acetonitrile

  • 4-Methoxy-3-methylbenzyl chloride can be reacted with sodium cyanide in a polar aprotic solvent like DMSO or DMF to yield the corresponding nitrile.

Step 2: Synthesis of 1-(4-methoxy-3-methylphenyl)propan-2-one

  • In a dry flask under an inert atmosphere, add a solution of 2-(4-methoxy-3-methylphenyl)acetonitrile (1 equivalent) in an anhydrous ether solvent.

  • Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in ether.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and slowly add dilute sulfuric acid or hydrochloric acid.

  • Continue to heat the mixture at reflux for another 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Cool the reaction, separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, these protons will likely appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.

  • Methylene Protons (2H): A singlet for the -CH₂- group adjacent to the aromatic ring and the carbonyl group, expected around δ 3.6 ppm.

  • Methyl Protons (Aromatic) (3H): A singlet for the methyl group on the aromatic ring, expected around δ 2.2 ppm.

  • Methyl Protons (Acetyl) (3H): A singlet for the methyl group of the propanone side chain, expected around δ 2.1 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 207 ppm.

  • Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield among the oxygenated carbons, while the other substituted and unsubstituted carbons will have distinct chemical shifts.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Methylene Carbon: A signal for the -CH₂- group around δ 50 ppm.

  • Methyl Carbon (Aromatic): A signal in the aliphatic region, around δ 16 ppm.

  • Methyl Carbon (Acetyl): A signal for the terminal methyl group, around δ 29 ppm.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will likely be dominated by the cleavage of the benzylic bond, leading to a prominent base peak at m/z = 135, corresponding to the 4-methoxy-3-methylbenzyl cation. Another significant fragment would be the acetyl cation at m/z = 43.

Applications and Biological Significance

This compound is a valuable intermediate in the synthesis of pharmaceuticals.

  • Intermediate in Drug Synthesis: It is a key precursor in the synthesis of arformoterol , a long-acting β₂-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[5] The synthesis involves the reductive amination of this compound.[5]

  • Potential Pharmacological Activity: While the biological activity of this compound itself is not extensively documented, related acetophenones and phenylpropanoids have shown a range of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and antimicrobial activities .[6][7] This suggests that derivatives of this compound could be of interest for the development of new therapeutic agents.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Willgerodt_Kindler start 4-Methoxy-3-methylacetophenone thioamide 2-(4-methoxy-3-methylphenyl)ethanethioic acid morpholide start->thioamide Morpholine, S, Δ acid 4-Methoxy-3-methylphenylacetic acid thioamide->acid H₂SO₄, H₂O, Δ ketone This compound acid->ketone 1. SOCl₂ 2. MeLi or Me₂Cd caption Fig. 1: Willgerodt-Kindler approach.

Fig. 1: Willgerodt-Kindler approach.

Phenylacetic_Acid_Route acid 4-Methoxy-3-methylphenylacetic acid acid_chloride 4-Methoxy-3-methylphenylacetyl chloride acid->acid_chloride SOCl₂ ketone This compound acid_chloride->ketone MeLi or MeMgBr caption Fig. 2: From phenylacetic acid.

Fig. 2: From phenylacetic acid.

Nitrile_Route benzyl_chloride 4-Methoxy-3-methylbenzyl chloride nitrile 2-(4-Methoxy-3-methylphenyl)acetonitrile benzyl_chloride->nitrile NaCN ketone This compound nitrile->ketone 1. MeMgBr 2. H₃O⁺ caption Fig. 3: From phenylacetonitrile.

Fig. 3: From phenylacetonitrile.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and applications. The synthetic routes discussed, along with the predicted spectroscopic data, offer a solid foundation for researchers to work with this compound. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like this compound is expected to increase, making a thorough understanding of its chemistry essential for innovation in drug development.

References

Methodological & Application

Application Note: High-Throughput Analytical Methods for the Detection of 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the identification and quantification of 4-Methoxy-3-methylphenylacetone (MMPA), a compound of interest in forensic and research settings. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and High-Performance Liquid Chromatography (HPLC) with UV detection for quantification. The methodologies outlined herein are designed for researchers, forensic scientists, and drug development professionals, offering robust, validated procedures for accurate analysis. We delve into the rationale behind procedural steps, from sample preparation to data interpretation, ensuring scientific integrity and reproducibility.

Introduction

This compound, also known as 3-methyl-4-methoxyphenylacetone, is a ketone derivative and an isomer of other controlled substance precursors.[1][2] Its structural similarity to regulated phenylacetones necessitates the development of highly specific and reliable analytical methods to differentiate it from regioisomers and other related compounds.[2][3] The accurate detection and quantification of MMPA are crucial in forensic investigations to profile illicit drug synthesis routes and in research for monitoring chemical reactions.[4][5]

This guide emphasizes the principles of method validation as outlined by leading regulatory bodies, ensuring that the presented protocols are fit for their intended purpose.[6][7] The two primary techniques detailed, GC-MS and HPLC-UV, are complementary; GC-MS provides unparalleled specificity through mass spectral fragmentation patterns, while HPLC-UV offers a robust and precise method for quantification.[8]

Overall Analytical Workflow

The successful analysis of MMPA begins with proper sample handling and proceeds through extraction, instrumental analysis, and data reporting. Each step is critical for maintaining the integrity of the results.

Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Logging Prep Sample Preparation (Extraction & Cleanup) Sample->Prep Matrix-dependent GCMS GC-MS Analysis (Qualitative ID) Prep->GCMS HPLC HPLC-UV Analysis (Quantitative Assay) Prep->HPLC Data Data Processing & Review GCMS->Data HPLC->Data Report Final Report Generation Data->Report

Caption: High-level workflow for MMPA analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the gold standard for the definitive identification of volatile and semi-volatile organic compounds like MMPA. Its power lies in the combination of chromatographic separation with mass-based detection, providing a unique chemical fingerprint.[8]

Principle & Rationale

The sample is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As MMPA elutes from the column, it enters a mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios, is highly specific to the molecule's structure and serves as a basis for positive identification. The choice of a relatively non-polar stationary phase is effective for resolving MMPA from many potential isomers and impurities.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Causality: LLE is a robust and effective technique for extracting MMPA from aqueous matrices or complex organic mixtures. MMPA is a moderately non-polar ketone, making it readily extractable into an immiscible organic solvent like ethyl acetate or dichloromethane. A pH adjustment is included to ensure any acidic or basic impurities are ionized and remain in the aqueous phase, thus cleaning the sample.

Protocol:

  • Pipette 1.0 mL of the sample into a 15 mL centrifuge tube.

  • Add 4.0 mL of deionized water and vortex briefly.

  • Add 5.0 mL of ethyl acetate.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Instrumentation and Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
Gas Chromatograph
Injector TypeSplit/SplitlessSplitless mode is used for trace analysis to maximize analyte transfer to the column.
Injector Port Temp.250 °CEnsures rapid volatilization of MMPA without thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium, constant flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for this class of compounds.[2]
Oven Program80°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minAn aggressive temperature ramp reduces run time while ensuring elution of higher boiling point compounds.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization technique creating reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard energy for generating comparable library spectra.
Source Temperature230 °CPrevents condensation of analytes in the source.
Quadrupole Temp.150 °CStandard operating temperature.
Acquisition ModeFull Scan (m/z 40-450)Acquires the full mass spectrum for definitive identification and library matching.
Data Interpretation
  • Retention Time (RT): The primary chromatographic identifier. Under the conditions above, MMPA will have a consistent RT. This should be confirmed daily with a standard.

  • Mass Spectrum: The definitive identifier. The EI mass spectrum of MMPA will show a characteristic molecular ion (M+) and specific fragment ions. Key fragments should be compared against a reference standard or a validated spectral library. While a full spectrum for MMPA is not available in the provided search results, related phenylacetones show characteristic fragments that would be expected.[2] For instance, a base peak related to the methoxy-methyl-benzyl cation would be anticipated.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

For quantitative analysis, HPLC with UV detection offers excellent precision, accuracy, and throughput.[9] A reversed-phase method is most suitable for a moderately non-polar compound like MMPA.

Principle & Rationale

In reversed-phase HPLC, the analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. MMPA is retained on the column and its retention is modulated by the proportion of organic solvent (acetonitrile) in the mobile phase. A UV detector is used to monitor the column effluent. MMPA contains a chromophore (the substituted benzene ring) that absorbs UV light, allowing for its detection and quantification based on Beer's Law.

Sample Preparation: Dilution
  • Causality: For many samples where the matrix is simple (e.g., final product from a synthesis), a simple "dilute-and-shoot" approach is fastest and minimizes sample manipulation errors. The mobile phase is the ideal diluent to ensure peak shape is not compromised.

Protocol:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute to volume using the mobile phase as the diluent to achieve a final concentration within the calibrated range (e.g., 1-100 µg/mL).

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

SamplePrep_HPLC Start Weigh Sample Dissolve Dissolve & Dilute in Volumetric Flask Start->Dissolve Use Mobile Phase Filter Filter with 0.45µm PTFE Syringe Filter Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial End Ready for Injection Vial->End

References

Application Notes and Protocols: 4-Methoxy-3-methylphenylacetone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylphenylacetone (MMMPA) is a versatile ketone that serves as a key intermediate in the synthesis of various organic molecules. Its structural features, comprising a substituted phenyl ring with methoxy and methyl groups, make it a valuable precursor in medicinal chemistry for creating complex molecular architectures. This document provides a comprehensive guide to the synthesis, purification, characterization, and potential applications of MMMPA as a pharmaceutical intermediate. It includes detailed experimental protocols, an analysis of its role in drug discovery, and essential safety and regulatory information.

Introduction: The Significance of Substituted Phenylacetones in Medicinal Chemistry

Substituted phenylacetones are a critical class of intermediates in the pharmaceutical industry. The phenylacetone scaffold is a foundational structure for a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS). The specific substitutions on the phenyl ring, such as the methoxy and methyl groups in this compound, play a crucial role in modulating the pharmacological and pharmacokinetic properties of the final active pharmaceutical ingredient (API). The methoxy group, for instance, can influence metabolic stability and receptor binding affinity. These attributes make MMMPA a compound of significant interest for the synthesis of novel therapeutic agents.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Below are two common synthetic pathways.

Method 1: Friedel-Crafts Acylation of 2-Methylanisole

This method involves the acylation of 2-methylanisole with chloroacetyl chloride, followed by reaction with a methylating agent.

  • Step 1: Friedel-Crafts Acylation of 2-Methylanisole. In a reaction vessel, 2-methylanisole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-chloro-1-(4-methoxy-3-methylphenyl)ethan-1-one.

  • Step 2: Methylation. The resulting chloroethanone derivative is then reacted with a suitable methylating agent, such as methylmagnesium bromide (a Grignard reagent), followed by an oxidative workup to produce this compound.

Experimental Protocol: Friedel-Crafts Acylation Route

Materials:

  • 2-Methylanisole

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Methylmagnesium bromide (3M in diethyl ether)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Acylation: To a stirred solution of 2-methylanisole (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.2 eq) portion-wise. To this mixture, add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-1-(4-methoxy-3-methylphenyl)ethan-1-one.

  • Methylation: Dissolve the purified product in anhydrous diethyl ether and cool to 0 °C. Add methylmagnesium bromide solution (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Final Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Final Purification: Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation or column chromatography.

Method 2: From 4-Hydroxy-3-methylacetophenone

This pathway begins with the commercially available 4-hydroxy-3-methylacetophenone.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-hydroxy-3-methylacetophenone is methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to yield 4-methoxy-3-methylacetophenone.

  • Step 2: α-Bromination. The acetophenone is then brominated at the alpha position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Step 3: Conversion to Phenylacetone. The resulting α-bromo ketone can be converted to the phenylacetone through various methods, including reaction with a methylating agent followed by hydrolysis.

Experimental Protocol: From 4-Hydroxy-3-methylacetophenone

Materials:

  • 4-Hydroxy-3-methylacetophenone

  • Dimethyl sulfate

  • Potassium carbonate

  • Acetone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride

  • Methylmagnesium bromide

  • Diethyl ether

Procedure:

  • Methylation: In a round-bottom flask, combine 4-hydroxy-3-methylacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone. To this suspension, add dimethyl sulfate (1.2 eq) dropwise. Reflux the mixture for 6-8 hours.

  • Work-up: Cool the reaction mixture, filter off the potassium carbonate, and evaporate the acetone. Dissolve the residue in diethyl ether and wash with 1M NaOH and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-methoxy-3-methylacetophenone.

  • α-Bromination: Dissolve the 4-methoxy-3-methylacetophenone in carbon tetrachloride. Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under illumination with a tungsten lamp until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction, filter off the succinimide, and wash the filtrate with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Conversion to Phenylacetone: The crude α-bromo ketone is then reacted with methylmagnesium bromide as described in Method 1, Step 4, followed by a similar work-up and purification to yield this compound.

Purification and Characterization

Purification of this compound is typically achieved through vacuum distillation or column chromatography on silica gel. The purity of the final product is crucial for its use in pharmaceutical synthesis and should be assessed by appropriate analytical methods.

Analytical Methods
Technique Purpose Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) To assess purity and confirm molecular weight.A single major peak in the chromatogram with a mass spectrum showing a molecular ion peak (M+) at m/z 178.23 and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) To determine purity with high accuracy.A single major peak with a retention time dependent on the column and mobile phase used. Purity is typically >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure.¹H NMR: Signals corresponding to the aromatic protons, methoxy protons, methyl protons on the ring, and the protons of the acetone moiety. ¹³C NMR: Resonances for all unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for the C=O stretch of the ketone, C-O-C stretch of the ether, and aromatic C-H and C=C vibrations.
Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.0-6.7 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 2.20 (s, 3H, Ar-CH₃), 2.15 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~207 (C=O), ~158 (Ar-C-O), ~130-120 (Ar-C), ~55 (OCH₃), ~50 (CH₂), ~29 (COCH₃), ~16 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~2950 (C-H), ~1715 (C=O), ~1610, 1510 (C=C, aromatic), ~1250 (C-O-C).

Applications in Pharmaceutical Synthesis

This compound is a precursor for a variety of more complex molecules with potential therapeutic applications.

Synthesis of Amphetamine Analogs

Historically, a significant application of phenylacetones has been in the synthesis of amphetamine derivatives. This compound can be converted to 3-methoxy-4-methylamphetamine (MMA) through reductive amination. It is imperative to note that many amphetamine derivatives are controlled substances, and their synthesis is subject to strict legal regulations.

Potential as an Intermediate for Other Therapeutic Classes

The methoxyphenyl moiety is present in a wide range of approved drugs across different therapeutic areas. While direct synthetic pathways from this compound to these specific drugs may not be the primary manufacturing route, its structure represents a valuable building block.

  • CNS Agents: The core structure is amenable to modifications that could lead to compounds with activity at various CNS targets.

  • Anti-inflammatory Agents: Certain chalcones and other compounds derived from substituted acetophenones have demonstrated anti-inflammatory properties.

  • Cardiovascular Drugs: A patent has described the use of a sulfonated derivative of 4-methoxyphenylacetone in the synthesis of racemic tamsulosin, a drug used to treat benign prostatic hyperplasia.[1]

The following diagram illustrates the potential utility of this compound as a starting point for diverse molecular scaffolds.

Figure 1: Potential synthetic pathways from this compound.

Safety and Regulatory Considerations

Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the parent compound, phenylacetone, should be strictly followed. Phenylacetone is a hazardous chemical.[2][3]

  • Health Hazards: It can be harmful if inhaled, ingested, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[2]

  • Flammability: Phenylacetone is a combustible liquid.[4]

Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][5]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep the container tightly closed.[5]

Regulatory Status

Phenylacetone and its derivatives are often regulated as precursors for controlled substances. In the United States, phenylacetone is a Schedule II controlled substance.[6][7] The legal status of this compound may vary by jurisdiction, and it is the responsibility of the researcher to ensure compliance with all local, state, and federal regulations. The Drug Enforcement Administration (DEA) closely monitors chemicals that can be used in the illicit manufacture of controlled substances.[8]

Safety_Protocol start Handling MMMPA ppe Wear appropriate PPE: - Gloves - Goggles - Lab coat start->ppe ventilation Work in a fume hood start->ventilation storage Store in a cool, dry, ventilated area start->storage disposal Dispose of as hazardous waste according to regulations start->disposal spill Spill Response start->spill absorb Absorb with inert material spill->absorb collect Collect in a sealed container absorb->collect collect->disposal

Figure 2: Recommended safety workflow for handling this compound.

Conclusion

This compound is a valuable chemical intermediate with demonstrated and potential applications in the synthesis of pharmaceutically relevant compounds. Its preparation can be achieved through established synthetic organic chemistry methodologies. While its use in the synthesis of controlled substances necessitates strict regulatory awareness and adherence to safety protocols, its potential as a building block for novel therapeutics in areas such as CNS disorders, inflammation, and cardiovascular disease warrants further investigation by the drug development community. Researchers and scientists working with this compound must prioritize safety and legal compliance while exploring its synthetic utility.

References

The Synthetic Utility of 4-Methoxy-3-methylphenylacetone: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the applications of 4-Methoxy-3-methylphenylacetone in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the synthetic pathways originating from this versatile ketone, offering detailed protocols, mechanistic insights, and a balanced perspective on its utility in both pharmaceutical research and its noted role as a precursor in other contexts.

Introduction: Properties and Synthetic Potential

This compound, a substituted aromatic ketone, serves as a valuable intermediate in multi-step organic syntheses. Its structure, featuring a reactive ketone carbonyl group and an electron-rich aromatic ring, allows for a variety of chemical transformations. The methoxy and methyl substituents on the phenyl ring influence the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions and reactions involving the benzylic position.

Key Physicochemical Properties (Predicted):

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow oil (predicted)
Boiling Point ~280-290 °C at 760 mmHg (predicted)
Solubility Soluble in most organic solvents; sparingly soluble in water

The primary synthetic value of this compound lies in its ketone functionality, which is a prime target for nucleophilic addition and condensation reactions, most notably reductive amination to form corresponding amine derivatives.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and logical pathway commences with the acylation of a suitably substituted aromatic precursor, followed by functional group manipulations. One such proposed pathway starts from readily available o-cresol.

Proposed Synthesis from o-Cresol

This multi-step synthesis involves an initial Friedel-Crafts acylation to introduce the acetyl group, followed by methylation of the resulting phenolic hydroxyl group.

Workflow for the Synthesis of this compound from o-Cresol:

G start o-Cresol step1 Friedel-Crafts Acylation (Acetic Anhydride, AlCl₃) start->step1 intermediate 3-Methyl-4-hydroxyacetophenone step1->intermediate step2 Williamson Ether Synthesis (Methylating agent, Base) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Part A: Synthesis of 3-Methyl-4-hydroxyacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation of o-cresol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃) is a standard method for introducing an acetyl group onto the aromatic ring. The reaction typically proceeds with para-selectivity to the hydroxyl group due to its strong activating and ortho-, para-directing nature.

Experimental Protocol (Adapted):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add o-cresol (1 equivalent).

  • Reagent Addition: Cool the flask in an ice bath and slowly add acetic anhydride (1.1 equivalents). While maintaining the low temperature, portion-wise add anhydrous aluminum trichloride (2.5 - 3 equivalents).

  • Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-Methyl-4-hydroxyacetophenone[1].

Causality of Experimental Choices:

  • Excess AlCl₃: More than a stoichiometric amount of AlCl₃ is required because it complexes with both the carbonyl oxygen of the product and the hydroxyl group of the starting material.

  • Acidic Work-up: The addition of hydrochloric acid is necessary to decompose the aluminum chloride complexes and protonate the phenoxide.

Part B: Methylation of 3-Methyl-4-hydroxyacetophenone

The phenolic hydroxyl group of 3-Methyl-4-hydroxyacetophenone can be converted to a methoxy group via a Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a more nucleophilic phenoxide, which then reacts with a methylating agent.

Experimental Protocol (General):

  • Deprotonation: Dissolve 3-Methyl-4-hydroxyacetophenone (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile). Add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude 4-Methoxy-3-methylacetophenone can be purified by distillation or column chromatography.

The final step would involve the conversion of the acetophenone to the phenylacetone, for which several methods exist, including the Willgerodt-Kindler reaction followed by hydrolysis and decarboxylation, or via the Darzens condensation.

Key Application: Reductive Amination to Synthesize Substituted Phenethylamines

A primary application of this compound in organic synthesis is its use as a precursor for substituted phenethylamines through reductive amination. This transformation is of significant interest in medicinal chemistry for the synthesis of a wide range of biologically active compounds. It is also a known route in the clandestine synthesis of amphetamine analogues.

Reductive Amination Workflow:

G start This compound step1 Reaction with Amine (e.g., Methylamine) start->step1 intermediate Imine Intermediate step1->intermediate step2 Reduction (e.g., NaBH₃CN, H₂/Pd-C, or Leuckart conditions) intermediate->step2 product Substituted Phenethylamine step2->product

Caption: General workflow for the reductive amination of this compound.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones.[2][3] It typically employs formamide or a mixture of formic acid and an amine (like ammonium formate or N-methylformamide) to serve as both the amine source and the reducing agent.[2][3]

Mechanistic Considerations:

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ by formic acid or a formate salt. The use of formamide or N-methylformamide often leads to the formation of the corresponding formamide, which requires a subsequent hydrolysis step to yield the free amine.

Experimental Protocol (Adapted from general procedures for phenylacetones):

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1 equivalent) with an excess of N-methylformamide (3-5 equivalents).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 160-190°C) for several hours. The progress of the reaction can be monitored by TLC by taking aliquots and hydrolyzing them to the corresponding amine before analysis.

  • Hydrolysis: After cooling, add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture and heat to reflux for several hours to hydrolyze the intermediate N-formyl compound.

  • Work-up: Cool the solution and basify with a strong base (e.g., NaOH solution) to a pH > 12.

  • Extraction: Extract the free amine with a non-polar organic solvent (e.g., toluene or diethyl ether).

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation under vacuum or by conversion to a salt (e.g., the hydrochloride salt) and recrystallization.

Causality of Experimental Choices:

  • High Temperature: The Leuckart-Wallach reaction requires high thermal energy to drive the dehydration to the imine and the subsequent reduction.[2]

  • Excess Formamide/Formic Acid: The amine source/reducing agent is used in excess to drive the equilibrium towards the product.

  • Acid Hydrolysis: A strong acid is necessary to efficiently cleave the stable formamide bond to liberate the desired amine.

Catalytic Reductive Amination

Modern organic synthesis often favors catalytic methods for reductive amination due to their milder reaction conditions and higher selectivity. A common approach involves the use of a reducing agent in the presence of a catalyst.

Common Reducing Systems:

Reducing AgentCatalystTypical ConditionsAdvantagesDisadvantages
H₂ gas Pd/C, PtO₂, Raney Ni1-50 atm H₂, RT to 80°CClean, high yieldingRequires specialized hydrogenation equipment
NaBH₃CN -Methanol, pH 6-7Tolerant of many functional groupsToxic cyanide byproduct
NaBH(OAc)₃ -Dichloroethane, Acetic AcidMild, effective for a wide range of substratesStoichiometric reagent

Experimental Protocol (Proposed for H₂/Pd-C):

  • Reaction Setup: In a pressure-resistant hydrogenation vessel, dissolve this compound (1 equivalent) and the desired amine (e.g., methylamine as a solution in ethanol or as a salt, 1.1-1.5 equivalents) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (e.g., to 50 psi).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation, column chromatography, or crystallization of a salt.

Causality of Experimental Choices:

  • Catalyst Choice: Pd/C is a widely used and effective catalyst for the reduction of imines and C=C double bonds.

  • Solvent: Protic solvents like ethanol and methanol are commonly used as they are good solvents for the reactants and do not interfere with the reaction.

  • Pressure: The use of elevated hydrogen pressure increases the rate of the reduction.

Application in Legitimate Drug Development: A Case Study with Tamsulosin

While substituted phenylacetones are known precursors in illicit synthesis, they are also valuable starting materials in the pharmaceutical industry. For instance, derivatives of phenylacetone are key intermediates in the synthesis of Tamsulosin, a selective α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[4][5] The synthesis of Tamsulosin involves the reductive amination of a substituted phenylacetone derivative, highlighting the legitimate and important role of this class of compounds in medicine.[4][5]

Alternative Synthetic Routes: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative pathway to precursors of this compound, specifically the corresponding phenylacetic acid.[6][7][8] This reaction converts an aryl alkyl ketone into a terminal amide or thioamide, which can then be hydrolyzed to the carboxylic acid.

Willgerodt-Kindler Reaction Workflow:

G start 4-Methoxy-3-methylacetophenone step1 Sulfur, Morpholine (Willgerodt-Kindler Reaction) start->step1 intermediate1 Phenylthioacetamide derivative step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 2-(4-methoxy-3-methylphenyl)acetic acid step2->intermediate2 step3 Conversion to Ketone intermediate2->step3 product This compound step3->product

Caption: Alternative synthetic approach via the Willgerodt-Kindler reaction.

This route involves the reaction of 4-methoxy-3-methylacetophenone with sulfur and a secondary amine (typically morpholine) to yield a thiomorpholide.[9][10] Subsequent hydrolysis affords 2-(4-methoxy-3-methylphenyl)acetic acid. The conversion of this acid to the target phenylacetone is a non-trivial step that would require further synthetic transformations, such as conversion to the acid chloride followed by reaction with a methyl organometallic reagent, or via a reaction with methyllithium.

Safety and Handling

This compound and its precursors and derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The high temperatures required for the Leuckart-Wallach reaction and the use of flammable hydrogen gas in catalytic hydrogenation necessitate careful planning and execution to mitigate risks.

Conclusion

This compound is a synthetically useful intermediate, primarily employed as a precursor for substituted phenethylamines via reductive amination. While the Leuckart-Wallach reaction represents a classical approach, modern catalytic methods offer milder and often more efficient alternatives. The significance of this ketone and its derivatives extends to the legitimate synthesis of pharmaceuticals, underscoring the importance of this class of compounds in drug discovery and development. Researchers utilizing this compound should be aware of its potential for misuse and handle it in accordance with all applicable regulations and safety protocols.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Methoxy-3-methylphenylacetone. The developed isocratic method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound, a substituted aromatic ketone, is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its purity and stability are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential. This document provides a detailed, field-proven protocol for the HPLC analysis of this compound, designed to be readily implemented in a quality control laboratory.

The method development was guided by the principles of creating a stability-indicating assay, capable of separating the main analyte from potential impurities and degradation products.[6][7] The choice of a C18 stationary phase and a methanol-water mobile phase is based on the physicochemical properties of phenylacetone derivatives, which are well-retained and resolved under these conditions.[8]

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic parameters to achieve a symmetrical peak shape, good resolution, and a reasonable run time.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 274 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column was selected due to its hydrophobicity, which is ideal for retaining the moderately non-polar this compound. The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time.

  • Mobile Phase: A simple isocratic mobile phase of methanol and water was found to be effective. The 65:35 ratio was optimized to achieve a retention time of approximately 5-6 minutes, allowing for sufficient separation from the solvent front and any early-eluting impurities.

  • Detection Wavelength: The UV spectrum of this compound shows a maximum absorbance at 274 nm, providing excellent sensitivity for detection.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and peak shapes.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes and filter through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline.[1][2][3][4]

To demonstrate the stability-indicating nature of the method, a forced degradation study was conducted.[6][7] The standard solution was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of standard solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of standard solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of standard solution + 1 mL of 30% H₂O₂, kept at room temperature for 2 hours.

  • Thermal Degradation: The solid drug was kept at 105°C for 24 hours.

  • Photolytic Degradation: The standard solution was exposed to UV light (254 nm) for 24 hours.

After degradation, the solutions were neutralized (for acid and base hydrolysis) and diluted with the mobile phase to the target concentration before injection. The chromatograms were evaluated for the separation of the main peak from any degradation products.

Linearity was evaluated by analyzing a series of six concentrations of this compound ranging from 20 to 150 µg/mL (20, 50, 80, 100, 120, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy was determined by the standard addition method. A known amount of the sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines.

  • S = the slope of the calibration curve.

Results and Discussion

Method Validation Summary

The validation results demonstrate that the developed HPLC method is suitable for its intended purpose.

Validation ParameterResultAcceptance Criteria
Specificity No interference from degradation productsWell-resolved peaks
Linearity (r²) 0.9998r² ≥ 0.999
Range 20 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.45%%RSD ≤ 2.0%
Intermediate Precision (%RSD) 0.68%%RSD ≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-

The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with all degradation products being well-resolved from the parent peak, confirming the stability-indicating nature of the method.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Injection Injection onto C18 Column Standard->Injection Sample Sample Weighing & Dissolution Filtration Sample Filtration Sample->Filtration Filtration->Injection Separation Isocratic Elution (Methanol:Water) Injection->Separation Detection UV Detection at 274 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: HPLC Analysis Workflow for this compound.

Method Validation Logic

G Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity Method->Sensitivity ForcedDeg Forced Degradation Specificity->ForcedDeg CalCurve Calibration Curve Linearity->CalCurve Recovery Spike Recovery Accuracy->Recovery Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD_LOQ LOD & LOQ Sensitivity->LOD_LOQ

Caption: Logical Framework for HPLC Method Validation.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in bulk drug samples. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be stability-indicating. This protocol can be readily adopted by quality control laboratories for routine analysis and for monitoring the stability of this compound under various storage conditions.

References

Application Note: Quantitative Analysis of 4-Methoxy-3-methylphenylacetone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the qualitative and quantitative analysis of 4-Methoxy-3-methylphenylacetone (MMPA) using Gas Chromatography-Mass Spectrometry (GC-MS). MMPA is a substituted phenylacetone that may be encountered as an intermediate or impurity in the synthesis of pharmaceutical compounds or as a designer drug precursor. The methodology outlined herein provides a robust framework for the separation, identification, and quantification of MMPA in various sample matrices, ensuring high levels of scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction

This compound, with a molecular weight of 178.23 g/mol and the chemical formula C₁₁H₁₄O₂, is a ketone that belongs to the class of substituted phenylacetones.[1][] The analysis of such compounds is of significant interest in both pharmaceutical development, where they may arise as process-related impurities, and in forensic science, due to their potential use in the illicit synthesis of controlled substances. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its excellent chromatographic separation and highly specific detection capabilities.[3] This protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Scientific Principles

The analytical approach is based on the principle that this compound can be efficiently separated from other matrix components using a non-polar capillary gas chromatography column. Following separation, the analyte is introduced into a mass spectrometer, where it undergoes electron ionization (EI). The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. Quantification is achieved by comparing the abundance of a characteristic ion of the analyte to that of an internal standard.

A critical aspect of analyzing substituted phenylacetones is the potential for co-eluting isomers. Research has shown that regioisomeric methoxy methyl phenylacetones can be challenging to separate on standard non-polar columns.[3] Therefore, the choice of GC column and temperature program is crucial for achieving baseline separation. The mass spectra of these isomers are often very similar, with major fragment ions typically observed at m/z 135 and 43.[3] The m/z 135 fragment corresponds to the methoxy-methylbenzyl cation, while the m/z 43 fragment is characteristic of the acetyl group ([CH₃CO]⁺).

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt & Logging Extraction Liquid-Liquid Extraction Sample->Extraction Aliquot Derivatization Derivatization (Optional) Extraction->Derivatization Organic Phase Vialing Transfer to GC Vial Extraction->Vialing Direct Derivatization->Vialing If required Injection GC Injection Vialing->Injection Autosampler Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification Integration->Quantification Reporting Report Generation LibrarySearch->Reporting Qualitative ID Quantification->Reporting Concentration

Caption: Workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • Analytical Standard: this compound (CAS: 16882-23-8), ≥98% purity.[1][][4]

  • Internal Standard (IS): 3,4-Dimethoxyacetophenone (CAS: 1131-62-0) or a deuterated analog of the analyte.

  • Solvents: Methanol, Ethyl Acetate, Hexane (all HPLC or GC grade).

  • Reagents: Anhydrous Sodium Sulfate, Deionized Water.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Instrumentation and Analytical Conditions

The following instrumental parameters have been optimized for the analysis of this compound. These settings are a robust starting point and may be further optimized based on the specific instrumentation and sample matrix.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and specificity for target compound identification.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar (5%-phenyl)-methylpolysiloxane column provides good separation for a wide range of semi-volatile compounds. For complete resolution of all regioisomers, a cyclodextrin-based column may be required.[3]
Carrier Gas Helium at a constant flow rate of 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the column.
Injector Mode SplitlessMaximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte and internal standard.
Oven Program Initial temperature of 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.The temperature program is designed to provide good separation of the analyte from potential impurities and matrix components while keeping the run time efficient.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
MS Source Temperature 230 °CStandard temperature for electron ionization, promoting consistent fragmentation.[3]
MS Quad Temperature 150 °CEnsures consistent ion transmission through the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy that produces reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries.[3]
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan mode is used to obtain the complete mass spectrum for identification. SIM mode significantly increases sensitivity by monitoring only specific ions of interest, which is ideal for quantification.
SIM Ions (for Quant.) Quantifier Ion: m/z 135. Qualifier Ions: m/z 178, m/z 43. Internal Standard (3,4-Dimethoxyacetophenone): m/z 165 (Quantifier)The choice of quantifier and qualifier ions is based on the expected mass spectrum. The quantifier ion should be abundant and specific to the analyte. Qualifier ions provide additional confirmation of the analyte's identity. The molecular ion (m/z 178) is also monitored.

Detailed Experimental Protocols

Standard and Sample Preparation

6.1.1. Stock Solutions

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a stock solution of the internal standard (e.g., 3,4-Dimethoxyacetophenone) at a concentration of 1 mg/mL in methanol.

6.1.2. Calibration Standards

  • Prepare a series of calibration standards by serial dilution of the stock solution in a suitable solvent (e.g., ethyl acetate) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

6.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample matrix (e.g., dissolved pharmaceutical formulation, biological fluid after appropriate pre-treatment), add the internal standard to a final concentration of 10 µg/mL.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.

Data Analysis and Interpretation

6.2.1. Qualitative Identification The identification of this compound is based on two criteria:

  • Retention Time: The retention time of the analyte in the sample must match that of a known analytical standard within a predefined window (e.g., ±0.5%).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show the expected fragment ions with the correct relative abundances.

Expected Mass Spectrum: Based on the analysis of regioisomeric methoxy methyl phenylacetones, the electron ionization mass spectrum of this compound is expected to exhibit the following key fragments:[3]

m/z Proposed Fragment Relative Abundance
178[M]⁺ (Molecular Ion)Low to Moderate
135[M - CH₃CO]⁺High (likely base peak)
43[CH₃CO]⁺High

The base peak is expected to be at m/z 135, corresponding to the stable methoxy-methylbenzyl cation formed by the loss of the acetyl group. A significant peak at m/z 43, corresponding to the acylium ion, is also a characteristic feature.

6.2.2. Quantitative Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte's quantifier ion (m/z 135) to the peak area of the internal standard's quantifier ion against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of ≥0.995 is considered acceptable.

  • Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Method Validation

For use in regulated environments, the analytical method should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The detailed methodology, from sample preparation to data analysis, offers a reliable framework for researchers in pharmaceutical development and forensic science. The explanation of the scientific principles behind the experimental choices ensures that the protocol can be implemented and adapted with a high degree of confidence and trustworthiness.

References

Application Note: Derivatization of 4-Methoxy-3-methylphenylacetone for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-methylphenylacetone is a compound of significant interest in forensic chemistry and drug development due to its role as a precursor in the synthesis of certain designer drugs.[1][2] Accurate and sensitive detection of this phenylacetone is crucial for law enforcement and regulatory agencies to monitor and control the illicit manufacturing of controlled substances.[3] In its native form, the analysis of this compound, particularly at trace levels, can be challenging due to its polarity and potential for thermal degradation during gas chromatography (GC).

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[4] For this compound, derivatization of its ketone functional group can enhance volatility, thermal stability, and chromatographic behavior, leading to improved sensitivity and selectivity in GC-Mass Spectrometry (GC-MS) analysis.[4][5] This application note provides detailed protocols for three effective derivatization methods for this compound: methoximation, perfluoroacylation, and reductive amination.

The choice of derivatization reagent and method depends on the analytical objective, the available instrumentation, and the sample matrix. This guide will provide researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable derivatization strategy for their specific needs.

Analytical Challenge and Rationale for Derivatization

The primary analytical challenge in the GC-MS analysis of phenylacetones like this compound is their potential for on-column degradation and poor peak shape, which can compromise quantitative accuracy and sensitivity. Derivatization addresses these issues by:

  • Increasing Volatility: Converting the polar ketone group to a less polar derivative reduces intermolecular interactions and lowers the boiling point of the analyte, allowing for elution at lower GC oven temperatures.

  • Enhancing Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and column, preventing thermal decomposition and the formation of artifacts.

  • Improving Chromatographic Resolution: Derivatization can lead to sharper, more symmetrical peaks, improving separation from other components in the sample matrix.

  • Providing Structural Information: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can aid in structural elucidation and confirmation of the analyte's identity.

Derivatization Methodologies

This section details three distinct derivatization strategies for this compound. Each protocol is presented as a self-validating system with explanations for the experimental choices.

Method 1: Methoximation

Methoximation is a robust and widely used derivatization technique for carbonyl compounds.[5][6] The reaction with a methoxylamine reagent converts the ketone group into a stable O-methyloxime derivative. This method is particularly effective at preventing tautomerization and isomerization of the analyte.[5]

  • Reagent: Methoxyamine hydrochloride is a stable and effective reagent for the methoximation of ketones.

  • Solvent: Pyridine acts as a catalyst and a solvent, facilitating the reaction.

  • Temperature and Time: The reaction is typically carried out at a moderately elevated temperature to ensure complete derivatization within a reasonable timeframe.

Methoximation_Workflow start Start: Sample containing This compound step1 Add Methoxyamine HCl in Pyridine start->step1 Reagent Addition step2 Incubate at 60-70°C for 30-60 minutes step1->step2 Reaction step3 Cool to Room Temperature step2->step3 Quenching step4 Inject into GC-MS step3->step4 Analysis end End: Analysis of O-methyloxime derivative step4->end

Caption: Workflow for the methoximation of this compound.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate, methanol) at a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a solution of methoxyamine hydrochloride in pyridine at a concentration of 20 mg/mL.

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a sealed vial, add 50 µL of the methoxyamine hydrochloride solution.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

ParameterValueRationale
Sample Concentration ~1 mg/mLProvides sufficient analyte for detection without overloading the system.
Reagent Methoxyamine HCl in PyridineStandard and effective reagent for oximation of ketones.[5][6]
Reaction Temperature 60-70°CEnsures a reasonable reaction rate for complete derivatization.
Reaction Time 30-60 minutesSufficient time for the reaction to go to completion.
Method 2: Perfluoroacylation with PFPA

Perfluoroacylation involves the reaction of the analyte with a perfluorinated anhydride, such as pentafluoropropionic anhydride (PFPA), to form a stable, highly fluorinated derivative. This method is not directly applicable to the ketone group of this compound but would be highly effective for its amine derivatives (see Method 3) or if the phenylacetone is reduced to the corresponding alcohol. For the purpose of this guide, we will describe its application to the product of reductive amination. Perfluoroacylated derivatives are particularly amenable to electron capture detection (ECD) and provide characteristic mass spectra.

  • Reagent: PFPA is a highly reactive acylation reagent that forms stable derivatives.

  • Catalyst/Solvent: A non-polar solvent like ethyl acetate is suitable, and a base catalyst like pyridine can be used to accelerate the reaction, though it's often not necessary with highly reactive anhydrides.

  • Temperature and Time: The reaction is typically rapid and can often be performed at room temperature or with gentle heating.

Perfluoroacylation_Workflow start Start: Amine derivative of This compound step1 Add PFPA in Ethyl Acetate start->step1 Reagent Addition step2 Incubate at 50-60°C for 15-30 minutes step1->step2 Reaction step3 Evaporate to Dryness (optional) step2->step3 Work-up step4 Reconstitute in Solvent step3->step4 step5 Inject into GC-MS step4->step5 Analysis end End: Analysis of PFPA derivative step5->end

Caption: Workflow for the perfluoroacylation of an amine derivative.

  • Sample Preparation: The amine product from the reductive amination (Method 3) should be dissolved in ethyl acetate (approximately 1 mg/mL).

  • Derivatization Reaction:

    • To 100 µL of the amine solution in a sealed vial, add 50 µL of PFPA.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 50-60°C for 15-30 minutes.

  • Sample Work-up:

    • Cool the vial to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Sample Analysis:

    • Inject the reconstituted sample into the GC-MS system.

ParameterValueRationale
Sample Amine derivativePFPA reacts with primary and secondary amines.
Reagent Pentafluoropropionic anhydride (PFPA)Forms stable, electron-capturing derivatives.
Reaction Temperature 50-60°CEnsures a rapid and complete reaction.
Reaction Time 15-30 minutesSufficient time for the acylation to occur.
Method 3: Reductive Amination

Reductive amination is a versatile method to convert a ketone into a primary, secondary, or tertiary amine.[7][8][9] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7] This derivatization is particularly useful for converting the phenylacetone into an amphetamine-like structure, which can then be further derivatized (e.g., with PFPA) for enhanced detection.

  • Amine Source: Ammonium acetate or methylamine hydrochloride can be used as the nitrogen source for the formation of the primary or secondary amine, respectively.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that reduces the imine intermediate without significantly reducing the starting ketone.[7]

  • Solvent: Methanol is a common solvent for reductive amination reactions.

  • pH Control: The reaction is typically carried out under slightly acidic conditions to facilitate imine formation.

Reductive_Amination_Workflow start Start: Sample containing This compound step1 Add Amine Source (e.g., Ammonium Acetate) start->step1 Reagent 1 step2 Add Reducing Agent (e.g., NaBH₃CN) step1->step2 Reagent 2 step3 Stir at Room Temperature for several hours to overnight step2->step3 Reaction step4 Quench and Extract step3->step4 Work-up step5 Analyze directly or proceed to further derivatization step4->step5 end End: Formation of Amine Derivative step5->end

Caption: Workflow for the reductive amination of this compound.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 mmol) in methanol (10 mL).

    • Add ammonium acetate (5-10 mmol) to the solution.

  • Reduction:

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Slowly add sodium cyanoborohydride (1.5-2 mmol) in small portions.

    • Continue stirring at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

    • Stir for an additional 30 minutes.

    • Make the solution basic (pH > 10) with the addition of a sodium hydroxide solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • The resulting amine can be analyzed directly by GC-MS or further derivatized using Method 2 (Perfluoroacylation).

ParameterValueRationale
Amine Source Ammonium AcetateProvides the nitrogen for the formation of the primary amine.
Reducing Agent Sodium CyanoborohydrideSelectively reduces the imine intermediate.[7]
Solvent MethanolCommon solvent for this reaction.
Reaction Time 12-24 hoursAllows for the complete formation and reduction of the imine.

Expected Results and Data Interpretation

The successful derivatization of this compound will result in a shift in the retention time and a change in the mass spectrum of the analyte.

  • Methoxime Derivative: The O-methyloxime derivative will have a higher molecular weight than the parent compound, and the mass spectrum will likely show a prominent molecular ion peak and characteristic fragments resulting from the loss of methoxy and other functional groups.

  • PFPA Derivative of the Amine: The perfluoroacylated amine will have a significantly higher molecular weight and a very different fragmentation pattern compared to the underivatized amine. The presence of the pentafluoropropionyl group will lead to characteristic fragment ions.

  • Amine Derivative: The product of reductive amination will have a mass spectrum characteristic of an amphetamine-like structure, with a prominent iminium ion fragment.

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive analysis by GC-MS. The choice between methoximation, perfluoroacylation of the corresponding amine, and reductive amination will depend on the specific analytical requirements. Methoximation is a direct and robust method for improving the chromatographic properties of the ketone. Reductive amination followed by perfluoroacylation offers an alternative route that can provide enhanced sensitivity and structural confirmation. The detailed protocols and workflows provided in this application note offer a comprehensive guide for researchers and scientists working on the analysis of this important designer drug precursor.

References

Application Notes and Protocols for 4-Methoxy-3-methylphenylacetone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Methoxy-3-methylphenylacetone, also known as 1-(4-methoxy-3-methylphenyl)propan-2-one (CAS 16882-23-8), is a substituted aromatic ketone with significant potential as a versatile building block in medicinal chemistry.[1] While direct biological profiling of this specific compound is not extensively documented in publicly available literature, its structural motifs—a substituted phenyl ring and a reactive ketone functionality—are present in a wide array of biologically active molecules. This guide provides an in-depth exploration of its potential applications, drawing on structure-activity relationships of analogous compounds. It also furnishes detailed, field-proven protocols for its synthesis and subsequent derivatization, empowering researchers to leverage this scaffold in drug discovery programs.

Introduction: The Strategic Value of Substituted Phenylacetones

Phenylacetones and related aryl ketones are cornerstone intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] The substitution pattern on the aromatic ring is a critical determinant of the final compound's pharmacological profile, influencing factors such as target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This compound presents a unique combination of features:

  • A Methoxy Group: The methoxy substituent is prevalent in many approved drugs. It can act as a hydrogen bond acceptor, influence metabolic stability, and modulate the electronic properties of the aromatic ring, which can be crucial for ligand-receptor interactions.[3]

  • A Methyl Group: This group provides a lipophilic handle that can engage with hydrophobic pockets in protein targets. Its position adjacent to the methoxy group creates a specific electronic and steric environment.

  • A Phenylacetone Core: The ketone functionality is a versatile chemical handle for a multitude of synthetic transformations, allowing for the construction of more complex molecular architectures.[4]

These attributes make this compound an attractive starting material for generating diverse libraries of compounds for screening against various therapeutic targets.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 16882-23-8[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name 1-(4-methoxy-3-methylphenyl)propan-2-one[1]
Appearance Expected to be a colorless to pale yellow oil or solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)Inferred

Application Notes: Exploring Therapeutic Potential

The true value of this compound lies in its role as a precursor to novel therapeutic agents. By analogy with structurally related acetophenones, propiophenones, and phenylacetones, we can project its utility in several key therapeutic areas.[5][6]

Development of Novel Antidiabetic Agents

Causality: Substituted propiophenone and acetophenone derivatives have been identified as potent inhibitors of enzymes like α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP-1B), both of which are validated targets for type 2 diabetes.[5][7][8] The core phenyl ketone structure serves as a scaffold to which various functionalities can be appended to optimize target engagement.

Proposed Application: this compound can serve as a starting point for the synthesis of novel α-glucosidase inhibitors. The ketone can be functionalized to introduce heterocyclic moieties or elongated side chains, which have been shown to enhance inhibitory activity.[8] The 4-methoxy and 3-methyl groups provide a specific substitution pattern to probe the binding pocket of the enzyme for improved potency and selectivity.

G start This compound Scaffold step1 Functionalization of Ketone (e.g., Aldol Condensation, Reductive Amination) start->step1 step2 Generation of Diverse Library (Chalcones, Amines, Heterocycles) step1->step2 step3 In Vitro Enzyme Inhibition Assay (e.g., α-glucosidase, PTP-1B) step2->step3 step4 Identification of 'Hit' Compounds step3->step4 step5 Structure-Activity Relationship (SAR) Analysis & Lead Optimization step4->step5 step6 In Vivo Efficacy Studies (e.g., db/db mice models) step5->step6 end Preclinical Candidate step6->end

Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.

Materials:

  • 2-Methylanisole (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous DCM and cool the flask to 0 °C using an ice bath. Carefully add anhydrous AlCl₃ in portions with stirring to form a suspension.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of chloroacetone in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Arene Addition: Following the same dropwise addition method, add 2-methylanisole to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over a mixture of crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should correspond to the 1-(4-methoxy-3-methylphenyl)propan-2-one structure.

Protocol 2: Derivatization via Reductive Amination

Principle: Reductive amination is a powerful method to convert ketones into amines, a functional group central to a vast number of pharmaceuticals. This protocol describes the reaction of this compound with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (or other primary amine) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound and the chosen solvent (DCE).

  • Amine Addition: Add the primary amine (e.g., benzylamine) followed by a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup: Extract the mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting amine derivative by flash column chromatography.

Conclusion and Future Outlook

This compound is a chemical intermediate with considerable, albeit largely untapped, potential in medicinal chemistry. Its specific substitution pattern offers a unique entry point for probing structure-activity relationships in various target classes. The protocols detailed herein provide a reliable framework for synthesizing this key building block and for elaborating it into more complex, drug-like molecules. As the demand for novel chemical entities continues to grow, the strategic application of versatile scaffolds like this compound will be paramount for the efficient discovery and development of next-generation therapeutics.

References

Synthesis of Selective Estrogen Receptor Modulators (SERMs): A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of Selective Estrogen Receptor Modulators (SERMs). It moves beyond simple procedural lists to offer a comprehensive understanding of the synthetic strategies, the rationale behind experimental choices, and the analytical methods required for the successful development of these critical therapeutic agents.

Introduction: The Architectural Nuances of SERMs

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows them to provide therapeutic benefits in certain tissues while mitigating undesirable estrogenic effects in others.[2] For instance, a clinically successful SERM might exhibit anti-estrogenic effects in breast tissue, making it effective for the treatment and prevention of breast cancer, while simultaneously acting as an estrogen agonist in bone to prevent osteoporosis.[3][4]

The molecular mechanism underlying this tissue selectivity is complex and relies on several factors, including the specific conformation the ER adopts upon ligand binding, the differential expression of co-activator and co-repressor proteins in various tissues, and the specific gene promoters involved.[5][6] The chemical structure of a SERM is paramount in dictating these interactions.[7][8] Therefore, the synthesis of novel SERM candidates with optimized efficacy and safety profiles is a cornerstone of endocrine therapy research.

This guide will explore the synthetic pathways to three prominent SERMs—tamoxifen, raloxifene, and lasofoxifene—highlighting key chemical transformations and providing detailed experimental protocols.

Core Synthetic Strategies and Key Reactions

The synthesis of most non-steroidal SERMs revolves around the construction of a core scaffold that mimics the steroidal structure of estradiol, allowing for high-affinity binding to the estrogen receptor. Key chemical reactions frequently employed in the synthesis of SERMs include:

  • McMurry Coupling: A reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent to form an alkene. This reaction is particularly useful for synthesizing the tetrasubstituted ethylene core of triphenylethylene SERMs like tamoxifen.[9][10][11]

  • Grignard Reactions: The addition of an organomagnesium halide (Grignard reagent) to a carbonyl group is a versatile method for forming carbon-carbon bonds, often used to introduce one of the aryl groups in the SERM scaffold.[12][13]

  • Friedel-Crafts Acylation: This reaction is used to introduce an acyl group to an aromatic ring and is a key step in the synthesis of benzothiophene-based SERMs like raloxifene.[7][14]

  • Suzuki-Miyaura Coupling: A powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, offering a versatile method for creating carbon-carbon bonds in various SERM backbones.[1][15][16][17]

Visualizing the Synthetic Workflow

A generalized workflow for the synthesis and evaluation of a novel SERM is depicted below. This process begins with the strategic design and synthesis of the target molecule, followed by rigorous purification and characterization, and culminates in biological assays to assess its activity.

SERM_Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Start Design of Target SERM Synth Chemical Synthesis Start->Synth Key Reactions Purify Purification (Chromatography, Crystallization) Synth->Purify Crude Product Char Structural & Purity Analysis (NMR, MS, HPLC) Purify->Char Purified Compound Bind ER Binding Assay Char->Bind Prolif Cell Proliferation Assay (e.g., MCF-7) Char->Prolif End Lead Candidate Bind->End Prolif->End

Caption: Generalized workflow for SERM synthesis and evaluation.

Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of tamoxifen, raloxifene, and lasofoxifene.

Protocol 1: Synthesis of (Z)-Tamoxifen via McMurry Coupling

This protocol describes a common laboratory-scale synthesis of tamoxifen, emphasizing the key McMurry coupling reaction to form the characteristic triarylethylene core.

Rationale: The McMurry reaction is highly effective for creating sterically hindered tetrasubstituted alkenes, which can be challenging to synthesize via other methods. The choice of a low-valent titanium reagent, typically generated in situ from TiCl₃ and a reducing agent like LiAlH₄, is critical for the success of this reductive coupling.

Step 1: Preparation of 4-(2-(Dimethylamino)ethoxy)benzophenone

This intermediate is synthesized via a Williamson ether synthesis.

  • Materials: 4-Hydroxybenzophenone, 2-chloro-N,N-dimethylethylamine hydrochloride, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 4-hydroxybenzophenone (1.0 eq) in acetone, add potassium carbonate (3.0 eq) and 2-chloro-N,N-dimethylethylamine hydrochloride (1.2 eq).

    • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-(2-(dimethylamino)ethoxy)benzophenone.

Step 2: McMurry Coupling to form Tamoxifen

  • Materials: 4-(2-(Dimethylamino)ethoxy)benzophenone, propiophenone, titanium(III) chloride (TiCl₃), lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend TiCl₃ (4.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath and slowly add LiAlH₄ (2.0 eq) portion-wise.

    • After the addition is complete, warm the mixture to room temperature and then reflux for 1 hour to generate the low-valent titanium reagent (a black slurry).

    • Cool the mixture to room temperature and add a solution of 4-(2-(dimethylamino)ethoxy)benzophenone (1.0 eq) and propiophenone (1.0 eq) in anhydrous THF dropwise.

    • Reflux the reaction mixture for 12-16 hours.

    • Cool the reaction to room temperature and quench by the slow addition of 20% aqueous K₂CO₃ solution.

    • Stir the mixture for 1 hour, then filter through a pad of Celite®.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product is a mixture of (Z)- and (E)-tamoxifen. The desired (Z)-isomer can be isolated by fractional crystallization from petroleum ether or by column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ratio of Z/E isomers can be determined by ¹H NMR analysis.

Protocol 2: Synthesis of Raloxifene Hydrochloride

This protocol outlines a multi-step synthesis of raloxifene, a second-generation SERM with a benzothiophene core. A key step is the Friedel-Crafts acylation to attach the side chain to the benzothiophene scaffold.[7]

Step 1: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This intermediate is the core of the raloxifene molecule.

  • Materials: 3-Methoxybenzenethiol, 2-bromo-4'-methoxyacetophenone, polyphosphoric acid.

  • Procedure:

    • React 3-methoxybenzenethiol with 2-bromo-4'-methoxyacetophenone in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., ethanol) to form the corresponding thioether.

    • Cyclize the thioether using polyphosphoric acid at elevated temperature to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[18]

Step 2: Friedel-Crafts Acylation

  • Materials: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • Prepare 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride by reacting 4-(2-piperidinoethoxy)benzoic acid with thionyl chloride.[7]

    • Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq) and 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0-5 °C and add AlCl₃ (3.0 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

Step 3: Demethylation to form Raloxifene

  • Materials: The product from Step 2, aluminum chloride, ethanethiol, dichloromethane.

  • Procedure:

    • Dissolve the acylated intermediate in anhydrous DCM.

    • Add a solution of aluminum chloride and ethanethiol in DCM at 0-5 °C.[2]

    • Stir the reaction at room temperature until demethylation is complete (monitored by HPLC).

    • Quench the reaction with aqueous HCl.

    • The precipitated raloxifene hydrochloride is collected by filtration, washed with water and a suitable organic solvent (e.g., acetone), and dried under vacuum.[19]

Characterization: The final product should be characterized by HPLC for purity, and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[20][21][22]

Protocol 3: Synthesis of Lasofoxifene

Lasofoxifene is a third-generation SERM with a tetrahydronaphthalene core. Its synthesis often involves a multi-step sequence starting from commercially available materials.

Step 1: Synthesis of a Key Tetrahydronaphthalene Intermediate

A common route involves a three-component coupling reaction followed by cyclization.[23]

  • Materials: 4-Pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, anisole, hafnium(IV) chloride (HfCl₄).

  • Procedure:

    • In the presence of HfCl₄, react 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in a one-pot, three-component coupling reaction to afford the corresponding 3,4,4-triaryl-1-butene.[23]

    • Perform an iodocarbocyclization of the triarylbutene, followed by elimination of hydrogen iodide and double bond migration to yield the dihydronaphthalene intermediate.

Step 2: Introduction of the Pyrrolidine Side Chain

  • Materials: The tetrahydronaphthalene intermediate, 1-(2-chloroethyl)pyrrolidine hydrochloride, sodium hydride (NaH), N,N-dimethylformamide (DMF).

  • Procedure:

    • Deprotect the phenol group on the tetrahydronaphthalene intermediate.

    • Alkylate the resulting phenol with 1-(2-chloroethyl)pyrrolidine hydrochloride in the presence of NaH in DMF.[23]

Step 3: Final Transformations

  • Procedure:

    • Perform a catalytic hydrogenation to reduce the double bond in the tetrahydronaphthalene ring.

    • Deprotect any remaining protecting groups (e.g., demethylation using BBr₃) to yield lasofoxifene.[9][23]

Characterization: The structure and purity of the final product and key intermediates should be confirmed by spectroscopic methods (NMR, MS) and HPLC.

Quantitative Data Summary

The biological activity of synthesized SERMs is a critical determinant of their therapeutic potential. The following table summarizes the in vitro activity of representative lasofoxifene derivatives, highlighting how subtle structural modifications can significantly impact their biological profile.[9][24]

CompoundModificationProfileIC₅₀ (nM) for ERα LifetimeMaximum Normalized Fluorescence at 5 µM
Lasofoxifene -SERM-~1.0
LA-3 3R-methylpyrrolidineSERD-like26.94 ± 0.40.48 ± 0.07
LA-5 2S-methylpyrrolidineSERM-like15.68 ± 0.271.706 ± 0.09

Data sourced from studies on engineered T47D breast cancer cells expressing halo-tagged ERα.[25] A SERD-like profile indicates the compound promotes the degradation of the estrogen receptor, a desirable property for overcoming resistance.

Experimental Protocols for Biological Evaluation

A self-validating system requires not only the synthesis of the target compound but also robust methods to confirm its biological activity.

Protocol 4: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen, such as [³H]-estradiol, for binding to ERα.

  • Procedure:

    • Prepare a reaction mixture containing a source of ERα (e.g., recombinant human ERα or a cytosol preparation from ER-positive cells), [³H]-estradiol at a fixed concentration, and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand (e.g., using a hydroxylapatite or dextran-coated charcoal method).

    • Quantify the receptor-bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol.

Protocol 5: MCF-7 Cell Proliferation Assay

This assay assesses the estrogenic or anti-estrogenic activity of a compound in an ER-positive breast cancer cell line.[26][27]

  • Principle: MCF-7 cells are human breast cancer cells whose proliferation is stimulated by estrogens. A SERM can either stimulate proliferation (agonist activity) or inhibit estrogen-stimulated proliferation (antagonist activity).

  • Procedure:

    • Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

    • Seed the cells in 96-well plates and allow them to attach.

    • Treat the cells with varying concentrations of the test compound, either alone (to assess agonist activity) or in the presence of a fixed concentration of 17β-estradiol (to assess antagonist activity).

    • Incubate the cells for a defined period (e.g., 6 days).

    • Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.

    • Plot the cell proliferation data against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

The synthesis of selective estrogen receptor modulators is a dynamic and evolving field in medicinal chemistry. A thorough understanding of the underlying synthetic strategies, coupled with rigorous analytical and biological characterization, is essential for the development of novel SERMs with improved therapeutic profiles. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of estrogen-related diseases.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Methoxy-3-methylphenylacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key intermediate. The information is presented in a question-and-answer format to directly address specific issues you may face in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylanisole. Impurities from this process can include:

  • Unreacted Starting Materials: Residual 2-methylanisole and the acylating agent.

  • Regioisomers: Acylation at other positions on the aromatic ring can lead to the formation of isomeric ketones.

  • Polyacylated Products: Although less common due to the deactivating effect of the first acylation, multiple acyl groups can sometimes be introduced onto the aromatic ring.[1]

  • Byproducts from Lewis Acid Catalyst: The use of strong Lewis acids like aluminum chloride can sometimes lead to demethylation of the methoxy group, resulting in phenolic impurities.[2]

  • Solvent Residues: Residual solvents from the reaction and work-up procedures.

Q2: What is the best initial purification strategy for a large batch of crude this compound?

A2: For large quantities of crude product, vacuum distillation is generally the most efficient initial purification step.[3] This method is effective at removing non-volatile impurities, such as inorganic salts and polymeric materials, as well as highly volatile components like residual solvents and some unreacted starting materials. It provides a significant increase in purity before proceeding to finer purification techniques if necessary.

Q3: My purified this compound is a yellow oil. Is this normal, and how can I decolorize it?

A3: A yellow to brownish coloration is common in crude this compound and can persist even after initial purification. This color is often due to high molecular weight byproducts or trace impurities. While a slight yellow tint may be acceptable for some applications, a decolorization step can be employed for higher purity requirements. This can often be achieved during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Section 2: Troubleshooting Purification by Vacuum Distillation

Q: I'm trying to purify this compound by vacuum distillation, but I'm not getting a stable boiling point. What could be the issue?

A: An unstable boiling point during vacuum distillation can be indicative of several issues. Here's a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Inadequate Vacuum A fluctuating vacuum level will cause the boiling point to change.Ensure all joints in your distillation apparatus are properly sealed. Check your vacuum pump for leaks and ensure it is pulling a consistent and adequate vacuum.
Presence of Volatile Impurities If your crude product contains significant amounts of lower-boiling impurities, you will observe a lower initial boiling point that gradually rises as these impurities are removed.Collect the initial fraction (forerun) separately until the boiling point stabilizes at the expected temperature for your product.
Thermal Decomposition Although vacuum distillation is used to lower the boiling point, excessive heating can still cause decomposition, leading to the formation of new, more volatile substances and an unstable boiling point.Lower the temperature of the heating mantle. Ensure the distillation is performed at the lowest possible pressure to minimize the required temperature. A temperature-pressure nomograph can be a useful tool to estimate the boiling point at different pressures.[3]
Bumping Uneven boiling, or "bumping," can cause erratic temperature readings.Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are greased and sealed properly.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply the vacuum.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Collect the initial low-boiling fraction (forerun) in a separate receiving flask.

    • Monitor the temperature throughout the distillation. A significant drop in temperature indicates that the main product has finished distilling.

  • Shutdown: Allow the apparatus to cool completely before releasing the vacuum.

Section 3: Troubleshooting Purification by Recrystallization

Q: I'm attempting to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially with compounds that have a relatively low melting point or when the solution is supersaturated.

Workflow for Troubleshooting "Oiling Out"

G start Crude Product Oils Out step1 Heat the solution to redissolve the oil. start->step1 step2 Add a small amount of the primary solvent. step1->step2 step3 Allow the solution to cool very slowly. (e.g., in a Dewar flask with warm water) step2->step3 decision1 Does it still oil out? step3->decision1 step4a Try a different solvent or a mixed solvent system. decision1->step4a Yes step4b Induce crystallization by scratching the flask or adding a seed crystal. decision1->step4b No end Crystals Form step4a->end step4b->end

Caption: Troubleshooting workflow for oiling out during recrystallization.

Q: What is a good solvent system for recrystallizing this compound?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic ketones like this compound, a mixed solvent system is often effective.[5][6] A good starting point would be a polar solvent in which the compound is soluble, paired with a non-polar anti-solvent.

Recommended Solvent Systems to Try:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.

  • Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate, then add hexane dropwise until persistent cloudiness is observed. Add a small amount of ethyl acetate to redissolve the precipitate and then cool.

  • Acetone/Water: Similar to the ethanol/water system.[7]

Section 4: Troubleshooting Purification by Column Chromatography

Q: My compound seems to be decomposing on the silica gel column. How can I avoid this?

A: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds. Ketones can sometimes be susceptible to reactions on silica gel.[8]

Troubleshooting Column Chromatography Issues:

Problem Potential Cause Solution
Compound Decomposition The acidity of the silica gel.Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.5-1%) to your eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
Poor Separation Inappropriate solvent system.Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound. A common eluent for aromatic ketones is a mixture of hexane and ethyl acetate.
Band Tailing The compound is too polar for the solvent system, or the column is overloaded.Increase the polarity of your eluent. Ensure you are not loading too much crude material onto the column.
Cracked Column Bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 5: Purity Assessment

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds and identifying any remaining impurities. The mass spectrum will also help to confirm the molecular weight of your product. A study on regioisomeric methoxy methyl phenylacetones demonstrated successful separation and analysis using GC-MS.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for confirming the structure of your compound. The presence of unexpected signals can indicate impurities. The 1H NMR spectrum of the related 4-Methoxyphenylacetone is publicly available and can serve as a reference.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.

Section 6: Safety and Handling

Q: What are the primary safety concerns when working with this compound and its purification solvents?

A: Always consult the Safety Data Sheet (SDS) for any chemical before use.

  • This compound: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[11][12][13]

  • Solvents: The solvents used in purification (e.g., ethanol, ethyl acetate, hexane, acetone) are flammable. Keep them away from ignition sources. Use them in a well-ventilated area.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[11][12]

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 4-Methoxy-3-methylphenylacetone. This resource is tailored for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common challenges, and optimize reaction conditions for improved yield and purity. This guide is structured to provide in-depth, practical advice rooted in established chemical principles.

Introduction to the Synthetic Strategy

The synthesis of this compound is most commonly approached via a two-stage process. The initial and critical stage involves the synthesis of the precursor, 4-Methoxy-3-methylacetophenone , through a Friedel-Crafts acylation of 2-methylanisole. The subsequent stage focuses on the homologation of this acetophenone derivative to the desired phenylacetone. This guide will provide a comprehensive overview of both stages, with a strong emphasis on troubleshooting and optimization.

Stage 1: Synthesis of 4-Methoxy-3-methylacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for the formation of aryl ketones. In this context, 2-methylanisole is acylated, typically with acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Troubleshooting Guide: Friedel-Crafts Acylation

This section addresses common issues encountered during the Friedel-Crafts acylation of 2-methylanisole.

Q1: My reaction yield is significantly low or I've obtained no product. What are the likely causes and how can I resolve this?

A1: Low to no yield in a Friedel-Crafts acylation is a frequent challenge and can often be attributed to several key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will lead to its deactivation.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and a freshly opened or properly stored container of the Lewis acid.

  • Insufficient Catalyst Loading: A common misconception is that a catalytic amount of Lewis acid is sufficient. However, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.

    • Solution: Stoichiometric amounts of the Lewis acid are often required. A general starting point is to use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the acylating agent.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Solution: Begin the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to a moderate temperature (e.g., 40-60 °C) while monitoring the reaction progress by TLC or GC.

  • Poor Quality of Reagents: The purity of 2-methylanisole and the acylating agent is paramount. Impurities can lead to unwanted side reactions and the formation of complex mixtures.

    • Solution: Use freshly distilled 2-methylanisole and high-purity acetyl chloride or acetic anhydride.

Q2: I'm observing the formation of multiple products, leading to a difficult purification process. What could be the cause?

A2: The formation of multiple products in the acylation of 2-methylanisole can be due to a lack of regioselectivity or the occurrence of side reactions.

  • Isomer Formation: The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Acylation can potentially occur at different positions on the aromatic ring. The desired product is the result of acylation at the position para to the methoxy group and ortho to the methyl group.

    • Solution: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane or carbon disulfide often favor the formation of the para-acylated product. Steric hindrance from the methyl group will also disfavor acylation at the position ortho to the methoxy group.

  • Polyacylation: While the acyl group is deactivating, preventing further acylation is generally expected, it can occur under harsh conditions or with highly activated substrates.

    • Solution: Use a stoichiometric amount of the acylating agent and avoid excessively high reaction temperatures and prolonged reaction times.

Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: Which Lewis acid is best for the acylation of 2-methylanisole?

A1: Aluminum chloride (AlCl₃) is the most commonly used and often the most effective Lewis acid for this transformation due to its high activity. However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, potentially offering milder reaction conditions, though they may require higher temperatures or longer reaction times.[1] For substrates sensitive to strong Lewis acids, solid acid catalysts like zeolites have shown promise in providing high para-selectivity.[2]

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent can significantly impact the reaction's outcome. Non-polar solvents are generally preferred.

  • Dichloromethane (CH₂Cl₂): A common and effective solvent that is relatively inert and has a low boiling point, facilitating its removal during work-up.

  • Carbon Disulfide (CS₂): Historically used and known to favor para-acylation, but its high volatility, flammability, and toxicity make it a less desirable choice.

  • Nitrobenzene: Can be used for less reactive substrates due to its high boiling point, but it is a deactivating solvent and can be difficult to remove. The use of nitrobenzene can sometimes favor the formation of the thermodynamically more stable product isomer.[3]

Q3: How can I effectively purify the 4-Methoxy-3-methylacetophenone product?

A3: Purification is typically achieved through a combination of techniques:

  • Aqueous Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

  • Distillation or Recrystallization: The crude product, after removal of the solvent, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Optimized Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a starting point for the synthesis of 4-Methoxy-3-methylacetophenone. Optimization of specific parameters may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-Methylanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 2-methylanisole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-Methoxy-3-methylacetophenone by vacuum distillation or recrystallization.

Data Summary: Friedel-Crafts Acylation Parameters
ParameterRecommended ConditionRationale
Lewis Acid Anhydrous AlCl₃High reactivity for this transformation.[1]
Acylating Agent Acetyl ChlorideReadily available and highly reactive.
Solvent Anhydrous DichloromethaneGood solvent for reactants and inert under reaction conditions.[3]
Temperature 0 °C to Room TemperatureControls initial exotherm and allows for a controlled reaction rate.
Stoichiometry 1.1-1.3 eq. AlCl₃Ensures sufficient catalyst is present to drive the reaction to completion.

Visualization of the Synthetic Workflow

Friedel_Crafts_Acylation reagents 2-Methylanisole + Acetyl Chloride reaction_step Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) reagents->reaction_step workup Aqueous Work-up (HCl/Ice) reaction_step->workup extraction Extraction (CH₂Cl₂) workup->extraction purification Purification (Distillation/Recrystallization) extraction->purification product 4-Methoxy-3-methylacetophenone purification->product Homologation_Routes cluster_0 Willgerodt-Kindler Route cluster_1 Darzens Condensation Route start_wk 4-Methoxy-3-methylacetophenone wk_reaction Willgerodt-Kindler Reaction (Sulfur, Amine, Heat) start_wk->wk_reaction thioamide Thioamide Intermediate wk_reaction->thioamide hydrolysis Hydrolysis (Acid or Base) thioamide->hydrolysis acid 4-Methoxy-3-methylphenylacetic Acid hydrolysis->acid ketonization Ketonization acid->ketonization product_wk This compound ketonization->product_wk start_d 4-Methoxy-3-methylacetophenone darzens_reaction Darzens Condensation (α-haloester, Base) start_d->darzens_reaction glycidic_ester Glycidic Ester Intermediate darzens_reaction->glycidic_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation glycidic_ester->hydrolysis_decarboxylation product_d This compound hydrolysis_decarboxylation->product_d

References

Technical Support Center: A Senior Application Scientist's Guide to Overcoming Challenges in 4-Methoxy-3-methylphenylacetone Scale-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-3-methylphenylacetone. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to pilot or production scale. As your Senior Application Scientist, my goal is to provide not just procedures, but a deep, mechanistic understanding of the challenges you may face and to offer robust, field-proven solutions.

The synthesis of this compound, a key intermediate in various applications, often involves electrophilic aromatic substitution, most commonly the Friedel-Crafts acylation or related pathways. While these reactions can be straightforward at the gram scale, their scale-up introduces significant challenges related to thermal management, reagent stoichiometry, byproduct formation, and downstream processing. This guide provides a structured approach to troubleshooting these common issues.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.

Q1: My yield of this compound has dropped significantly from 85% at the lab scale to under 60% at the pilot scale. What are the most likely causes and how can I fix this?

Low yield upon scale-up is a multifaceted problem. The root cause is often a combination of factors that are less pronounced at a smaller scale. Let's break down the likely culprits.

  • Possible Cause 1: Inefficient Thermal Management

    • The "Why": Friedel-Crafts acylations are typically exothermic. At a small scale, a simple ice bath provides sufficient cooling with a high surface-area-to-volume ratio. During scale-up, this ratio decreases dramatically, making heat removal less efficient. Uncontrolled temperature spikes can lead to side reactions, such as polymerization of starting materials or degradation of the product, directly impacting your yield.

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Ensure your reactor is equipped with a calibrated internal temperature probe. Do not rely on the jacket temperature alone.

      • Controlled Reagent Addition: Add the most reactive reagent (often the Lewis acid or acylating agent) slowly and sub-surface to prevent localized "hot spots."

      • Reactor Efficiency: Confirm that your reactor's cooling system is adequate for the heat load of the reaction. Consider a more dilute reaction mixture to help manage the exotherm, although this may impact cycle time.

  • Possible Cause 2: Catalyst Deactivation or Inefficient Mixing

    • The "Why": Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive. In a large-scale setting, longer transfer times and greater headspace can introduce more atmospheric moisture, deactivating the catalyst. Furthermore, inadequate agitation can lead to poor dispersion of the catalyst, creating a non-homogenous reaction mixture where some starting material remains unreacted.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reactor is thoroughly dried and purged with an inert gas like nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the process.

      • Agitation Study: Verify that your agitator speed and design are sufficient to keep the catalyst suspended and the reactants well-mixed. Look for solids settling at the bottom of the reactor.

      • Catalyst Stoichiometry: In a Friedel-Crafts acylation, the Lewis acid often forms a complex with the ketone product. Therefore, slightly more than a stoichiometric amount is required. You may need to modestly increase the catalyst loading at scale to compensate for minor moisture ingress, but be cautious, as excess catalyst can promote side reactions.

  • Possible Cause 3: Sub-optimal Work-up and Extraction

    • The "Why": Quenching a large-scale reaction by adding the reaction mixture to ice can be hazardous and difficult to control. The subsequent aqueous work-up can lead to the formation of stable emulsions, especially with chlorinated solvents, trapping the product in the aqueous or interfacial layer.

    • Troubleshooting Steps:

      • Reverse Quench: For better temperature control, consider a "reverse quench" where cold water or dilute acid is slowly added to the reaction mixture.

      • Solvent Selection: If emulsions are a problem, consider switching to a less emulsion-prone extraction solvent like toluene or methyl tert-butyl ether (MTBE) after the initial quench and removal of the primary solvent (e.g., dichloromethane).

      • Brine Wash: Washing the combined organic layers with a saturated sodium chloride (brine) solution can help break emulsions and remove excess water.

Q2: My final product purity is unacceptable at scale. I'm seeing several byproducts on the GC-MS that weren't significant in the lab. What are they and how do I prevent them?

The formation of byproducts is often exacerbated by the extended reaction times and higher temperatures that can occur during scale-up.

  • Possible Cause 1: Isomer Formation

    • The "Why": The methoxy group on the aromatic ring is an ortho-, para-director. In the synthesis of this compound, acylation can potentially occur at the position ortho to the methoxy group, leading to an undesired isomer. While the steric hindrance from the adjacent methyl group generally favors the desired para-acylation, harsher conditions (higher temperature, prolonged reaction time) can decrease this selectivity.

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain the optimal reaction temperature identified during lab-scale experiments. Avoid any upward temperature deviations.

      • Catalyst Choice: Consider alternative Lewis acids. While AlCl₃ is powerful, catalysts like zinc chloride (ZnCl₂) or solid acid catalysts like mordenite zeolite can offer higher selectivity in some cases, albeit sometimes requiring higher temperatures or longer reaction times.[1][2]

  • Possible Cause 2: Polyacylation or Self-Condensation

    • The "Why": If the starting material is highly activated or the reaction conditions are too harsh, a second acyl group can be added to the aromatic ring. Additionally, side reactions involving the acylating agent, such as self-condensation, can occur.

    • Troubleshooting Steps:

      • Stoichiometry Control: Use a precise molar ratio of the acylating agent to the aromatic substrate. Avoid a large excess of the acylating agent.

      • Order of Addition: Typically, the Lewis acid is added first, followed by the slow addition of the acylating agent to the substrate/catalyst slurry. This maintains a low instantaneous concentration of the acylating agent, minimizing side reactions.

  • Possible Cause 3: Impurities from Starting Materials

    • The "Why": The purity of your starting materials is paramount. Impurities that were negligible at the 10-gram scale can become significant at the 10-kilogram scale. For example, an impurity in your starting substituted anisole could lead to a difficult-to-remove byproduct.

    • Troubleshooting Steps:

      • Certificate of Analysis (CoA): Always obtain and review the CoA for all raw materials.

      • In-house QC: Perform quality control checks (e.g., GC-MS, NMR) on incoming raw materials to ensure they meet the required specifications before charging them to the reactor.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) I must monitor for a successful and safe scale-up?

A: The most critical process parameters for this synthesis are:

  • Temperature: As discussed, this is vital for controlling selectivity and preventing side reactions.

  • Reagent Addition Rate: This directly influences the rate of heat generation.

  • Agitation Speed: Essential for ensuring reaction homogeneity and efficient heat transfer.

  • Water Content: Must be minimized in reagents and the reactor to prevent catalyst deactivation.

  • Reaction Time: Monitor for completion to avoid the formation of degradation products from over-processing.

Q: Is there a "greener" or safer alternative to using aluminum chloride at an industrial scale?

A: Yes, the industry is actively moving towards more environmentally friendly catalysts. While traditional Lewis acids like AlCl₃ are effective, they generate significant amounts of acidic waste. Viable alternatives to investigate include:

  • Zeolites: These are solid, reusable acid catalysts that can provide high selectivity and eliminate the need for an aqueous quench, simplifying the work-up.[1]

  • Metal Triflates: Catalysts like copper(II) triflate can be highly efficient and are often used in smaller, truly catalytic amounts, reducing waste.

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, offering a recyclable reaction medium. Switching to one of these systems would require process re-development but can lead to a more cost-effective and sustainable manufacturing process in the long run.

Q: What are the best practices for the quench and work-up of a large-scale Friedel-Crafts reaction?

A: Safety and control are paramount.

  • Plan the Quench: Never add water or alcohol directly to a large, un-complexed amount of AlCl₃. The recommended procedure is a controlled reverse quench into a chilled, well-agitated vessel containing dilute acid (e.g., 10% HCl) or a slurry of ice and water.

  • Off-Gas Management: The quench will generate HCl gas. Ensure your reactor is connected to a scrubber system to neutralize the acidic off-gas.

  • Phase Separation: After the quench, allow adequate time for the organic and aqueous layers to separate. In a large reactor, this can take significantly longer than in a lab funnel. Use the reactor's bottom valve to slowly drain the lower layer.

  • Washes: Perform washes with dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a water and/or brine wash to remove inorganic salts.

Data & Process Visualization

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical decision in scaling up the synthesis. The following table summarizes the key characteristics of common choices for acylation reactions.

Catalyst SystemStoichiometryTypical SolventAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) >1.0 equivalentDichloromethane, 1,2-DichloroethaneHigh reactivity, low costHigh moisture sensitivity, generates large volumes of acidic waste, difficult work-up.
Zinc Chloride (ZnCl₂) Catalytic to StoichiometricDichloromethane, Acetic AnhydrideMilder than AlCl₃, can offer better selectivityLower reactivity, may require higher temperatures or longer reaction times.[2]
Mordenite Zeolite Catalytic (by weight)Acetic AcidReusable, environmentally friendly, simple product isolation, high para-selectivity.[1]Higher initial cost, may require higher temperatures, potential for slow reaction rates.
Metal Triflates (e.g., Cu(OTf)₂) Catalytic (<0.1 equiv)Dichloromethane, Ionic LiquidsHighly efficient, low waste, can be recycled with ionic liquidsHigh cost of catalyst.
Process Flow and Troubleshooting Diagrams

Visualizing the process can help in planning and troubleshooting.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Downstream Processing Raw_Materials Raw Material QC & Staging Reactor_Prep Reactor Dry-out & Inerting Raw_Materials->Reactor_Prep Reaction Controlled Addition & Reaction Reactor_Prep->Reaction Quench Controlled Quench Reaction->Quench Work_Up Aqueous Work-up & Phase Separation Quench->Work_Up Purification Solvent Swap & Crystallization/Distillation Work_Up->Purification Isolation Filtration & Drying Purification->Isolation Final_Product Final Product: 4-Methoxy-3- methylphenylacetone Isolation->Final_Product

Caption: High-level workflow for the scale-up synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Root Causes cluster_solutions1 Checks for Incomplete Reaction cluster_solutions2 Checks for Side Products cluster_solutions3 Checks for Work-up Loss Start Low Yield Observed Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Side_Products Side Product Formation? Start->Side_Products Loss_Workup Loss During Work-up? Start->Loss_Workup Check_Catalyst Verify Catalyst Activity & Loading Incomplete_Rxn->Check_Catalyst Check_Moisture Check for Moisture Ingress Incomplete_Rxn->Check_Moisture Check_Mixing Evaluate Agitation Efficiency Incomplete_Rxn->Check_Mixing Check_Temp Review Internal Temp Profile Side_Products->Check_Temp Check_Purity Analyze Raw Material Purity Side_Products->Check_Purity Check_Stoich Confirm Reagent Stoichiometry Side_Products->Check_Stoich Check_Emulsion Observe for Emulsion Layers Loss_Workup->Check_Emulsion Check_pH Check pH of Aqueous Layers Loss_Workup->Check_pH Analyze_Aqueous Analyze Aqueous Layer for Product Loss_Workup->Analyze_Aqueous

Caption: Decision tree for troubleshooting low yield issues during scale-up.

Experimental Protocol: Scalable Synthesis via Friedel-Crafts Acylation

This protocol describes a robust procedure for a multi-hundred-gram scale synthesis using aluminum chloride. Warning: This procedure should only be performed by trained chemists in a facility equipped to handle hazardous and exothermic reactions.

Materials:

  • 3-Methyl-4-methoxytoluene (1.0 equiv)

  • Propionyl Chloride (1.1 equiv)

  • Aluminum Chloride (AlCl₃), anhydrous (1.2 equiv)

  • Dichloromethane (DCM), anhydrous (10 vol)

  • Hydrochloric Acid (1 M aq.)

  • Sodium Bicarbonate (5% aq. solution)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate

  • Heptane

Equipment:

  • Jacketed glass reactor with overhead stirrer, internal temperature probe, condenser, and nitrogen inlet.

  • Addition funnel or pump for controlled liquid addition.

  • Receiving vessel for quench.

  • Scrubber system for HCl off-gas.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slow nitrogen sweep throughout the reaction.

  • Charge Reagents: Charge the reactor with anhydrous DCM (7 vol) and anhydrous aluminum chloride (1.2 equiv). Stir to create a slurry.

  • Cooling: Cool the reactor jacket to -5 °C to bring the internal temperature of the slurry to 0-5 °C.

  • Acyl Chloride Addition: Slowly add propionyl chloride (1.1 equiv) via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: After the addition is complete, add a solution of 3-Methyl-4-methoxytoluene (1.0 equiv) in DCM (3 vol) dropwise over 1-2 hours, maintaining an internal temperature of 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC or GC analysis of quenched aliquots. The reaction is typically complete in 2-4 hours.

  • Quench Preparation: In a separate vessel, prepare a mixture of crushed ice and 1 M HCl. Ensure this vessel is well-agitated.

  • Reaction Quench: Once the reaction is complete, slowly transfer the reaction mixture via a dip tube into the vigorously stirred ice/HCl mixture. Caution: This is a highly exothermic process that will evolve HCl gas. Ensure the temperature of the quench vessel is maintained below 20 °C.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel (or use the reactor if suitable for phase separation).

    • Separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, 5% sodium bicarbonate solution, and finally, brine.

  • Drying and Solvent Swap: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the DCM. Add heptane and continue to concentrate to azeotropically remove any remaining DCM.

  • Crystallization: The crude product will begin to crystallize from the heptane. Cool the mixture to 0-5 °C and hold for at least 2 hours.

  • Isolation: Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.

References

Troubleshooting 4-Methoxy-3-methylphenylacetone analytical assays

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable tool for researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting analytical assays for 4-Methoxy-3-methylphenylacetone (MMPA). As a compound of interest in various chemical syntheses and a potential impurity in clandestine drug production, the ability to perform accurate and robust analysis is paramount.[1][2][3][4] This guide, structured in a practical question-and-answer format, offers field-proven insights and solutions to common challenges encountered during GC-MS and HPLC analysis.

Compound Overview: this compound (MMPA)

Before delving into troubleshooting, a foundational understanding of the analyte is crucial. MMPA is a substituted phenylacetone, and its physical and chemical properties dictate the optimal analytical strategies.

PropertyValueSource
CAS Number 16882-23-8[5][6]
Molecular Formula C₁₁H₁₄O₂[5]
Molecular Weight 178.23 g/mol [5]
Appearance Oil[7]
Solubility Soluble in Chloroform, Methanol (Slightly)[7][8]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound. The solutions provided are grounded in established analytical principles and best practices for method validation.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like MMPA. However, its complexity can lead to several analytical challenges.

Q1: I'm seeing poor chromatographic peak shape (tailing or fronting) for my MMPA standard. What's causing this?

A1: Poor peak shape is a common issue that typically points to undesirable interactions between the analyte and the GC system or improper method parameters.

  • Causality: MMPA, with its ketone functional group, can interact with active sites (e.g., free silanol groups) within the GC inlet liner or the analytical column. This interaction slows down a portion of the analyte molecules, causing them to elute later and resulting in a "tailing" peak. Peak fronting is less common but can occur with column overload.

  • Troubleshooting Steps:

    • Inlet Maintenance: The inlet is the most common source of activity. Start by replacing the inlet liner with a new, deactivated one. Glass wool, if used, should also be deactivated.

    • Column Conditioning: If the column has been sitting idle or has been exposed to oxygen at high temperatures, it may need reconditioning. Trim the first 10-15 cm from the column inlet to remove any non-volatile residues and then condition it according to the manufacturer's instructions.

    • Optimize Temperature Program: A slow temperature ramp can sometimes exacerbate peak tailing. Try increasing the ramp rate or starting at a slightly higher initial temperature.

    • Check for Contamination: Co-eluting contaminants can distort peak shape. Analyze a solvent blank to ensure the system is clean.

A logical workflow for troubleshooting GC issues is essential for efficiently identifying the root cause.

GCTroubleshootingWorkflow Start Start: Poor Peak Shape Observed CheckLiner Replace Inlet Liner & Septum Start->CheckLiner RunBlank Run Solvent Blank CheckLiner->RunBlank AssessBlank Is Blank Clean? RunBlank->AssessBlank TrimColumn Trim Analytical Column (10-15 cm) AssessBlank->TrimColumn Yes ConsultExpert Consult Instrument Specialist AssessBlank->ConsultExpert No (System Contaminated) Recondition Recondition Column TrimColumn->Recondition OptimizeMethod Optimize Temperature Program Recondition->OptimizeMethod ProblemSolved Problem Resolved OptimizeMethod->ProblemSolved

Caption: A typical workflow for troubleshooting poor peak shape in GC analysis.

Q2: The mass spectrum for my MMPA peak is inconsistent between runs or doesn't match the reference library. Why?

A2: Spectral inconsistency is a serious problem that can lead to misidentification. The cause is often related to the ion source or co-eluting impurities, especially isomers which are a significant challenge in the analysis of substituted phenylacetones.[1][2][12]

  • Causality: Electron Ionization (EI) mass spectrometry relies on reproducible fragmentation of a molecule. If the ionization energy fluctuates (due to a dirty ion source) or if another compound is eluting at the same time, the resulting mass spectrum will be a composite of both, leading to inconsistencies. Isomers of MMPA can have nearly identical retention times but different fragmentation patterns.

  • Troubleshooting Steps:

    • Verify Chromatographic Purity: Zoom in on your peak. Is it symmetrical? A small shoulder may indicate a co-eluting isomer. Improve your GC method (e.g., slower temperature ramp, different column phase) to achieve baseline separation.[12]

    • Clean the Ion Source: The ion source, repeller, and lenses can become coated over time, affecting ionization efficiency and consistency. Follow your instrument manufacturer's procedure for cleaning the ion source.

    • Check for Air Leaks: An air leak in the MS vacuum system can lead to a high background and spectral anomalies (e.g., prominent peaks at m/z 18, 28, 32, 40, 44). Perform a leak check as per the manufacturer's protocol.

    • Confirm Fragmentation: The fragmentation of a ketone typically involves cleavage of the C-C bonds adjacent to the carbonyl group.[13] For MMPA, key fragments should be consistently present.

Expected Fragment (m/z)IdentityRationale
178[M]⁺Molecular Ion
163[M-CH₃]⁺Loss of a methyl radical
135[C₉H₁₁O]⁺Loss of acetyl radical (CH₃CO)
121[C₈H₉O]⁺Benzylic cation from cleavage alpha to the ring
43[CH₃CO]⁺Acetyl cation (often a base peak for methyl ketones)

Note: This table is based on theoretical fragmentation patterns. Actual spectra should be confirmed with a certified reference standard.

High-Performance Liquid Chromatography (HPLC) Analysis

For less volatile derivatives or as a complementary technique, HPLC is a valuable tool.

Q3: My retention times for MMPA are drifting in my HPLC-UV analysis. What should I do?

A3: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase or the column environment.

  • Causality: Reversed-phase HPLC separations are highly sensitive to the precise composition of the mobile phase and the column temperature. Even small changes in solvent ratio, pH, or temperature can alter the analyte's partitioning behavior and shift its retention time.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Organic solvents can evaporate, and the pH of aqueous buffers can change upon exposure to air. Prepare fresh mobile phase daily and keep the solvent bottles capped.

    • Use a Column Oven: Ambient laboratory temperature can fluctuate, affecting retention. Using a thermostatically controlled column oven set to a stable temperature (e.g., 30-40 °C) is essential for reproducibility.

    • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator, but it's best practice to pump 10-20 column volumes of the mobile phase through the system.

    • Check for Pump Malfunctions: Inconsistent flow from the HPLC pump will cause retention time shifts. Check the pump pressure trace for stability and perform routine maintenance like replacing pump seals.

Validated Experimental Protocols

Adherence to a validated protocol is the foundation of trustworthy results.[14][15] The following are starting point protocols that must be validated in your laboratory for their intended purpose.

Protocol 1: GC-MS Analysis of this compound

This protocol provides a robust method for the qualitative and quantitative analysis of MMPA.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of MMPA reference standard in methanol.

    • Create a calibration curve by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. An internal standard (e.g., 4-Chlorophenylacetone) is recommended for accurate quantification.

  • Instrumentation:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • System Suitability Test (SST):

    • Before running samples, inject a mid-range standard (e.g., 20 µg/mL).

    • Acceptance Criteria: Peak tailing factor between 0.9 and 1.5; signal-to-noise ratio > 100. The system must pass SST before proceeding.

  • Analysis Workflow:

    • Inject 1 µL of the solvent blank, followed by the calibration standards, QC samples, and then the unknown samples.

GCMSWorkflow Start Sample Preparation SST System Suitability Test (SST) Start->SST PassSST SST Passed? SST->PassSST RunSequence Run Analytical Sequence (Blank, Standards, Samples) PassSST->RunSequence Yes Troubleshoot Troubleshoot System PassSST->Troubleshoot No DataAcquisition Data Acquisition (TIC & Spectra) RunSequence->DataAcquisition Processing Data Processing (Integration & Calibration) DataAcquisition->Processing Report Generate Report Processing->Report

Caption: Standard workflow for a validated GC-MS analysis.

Protocol 2: HPLC-UV Analysis of this compound

This method is suitable for quantifying MMPA, especially in matrices that are not amenable to GC. A similar approach is used for related compounds like 4'-Methoxyacetophenone.[16]

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of MMPA reference standard in acetonitrile.

    • Prepare calibration standards in the mobile phase from 1 µg/mL to 200 µg/mL.

  • Instrumentation:

    • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 60:40 Acetonitrile:Water. For MS compatibility, replace any non-volatile acid with 0.1% formic acid.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • UV Detector: 276 nm (based on similar methoxyphenyl compounds).[17]

  • System Suitability Test (SST):

    • Inject a mid-range standard five times.

    • Acceptance Criteria: Relative standard deviation (%RSD) of retention time < 0.5%; %RSD of peak area < 2.0%; theoretical plates > 2000.

  • Analysis Workflow:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform the SST.

    • Run the analytical sequence (blank, standards, samples).

By following these structured troubleshooting and procedural guides, researchers can enhance the accuracy, reliability, and consistency of their analytical results for this compound, ensuring data of the highest quality and integrity.

References

Technical Support Center: Purification of 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxy-3-methylphenylacetone (MMPA). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity MMPA. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Impurity Identification & Analysis

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways, such as the Friedel-Crafts acylation of 2-methylanisole or the methylation of 1-(4-hydroxy-3-methylphenyl)ethanone, can introduce specific contaminants.[1][2]

Common Potential Impurities:

  • Unreacted Starting Materials: This could include 2-methylanisole or 1-(4-hydroxy-3-methylphenyl)ethanone. Incomplete methylation is a frequent issue, leaving phenolic impurities.[2]

  • Reagents and Catalysts: Residual acid from Friedel-Crafts reactions (e.g., AlCl₃ hydrolysis products) or leftover methylating agents can be present.

  • Positional Isomers: Friedel-Crafts reactions can sometimes yield small quantities of other isomers depending on the directing effects of the substituent groups.

  • Solvent Residues: Inadequate removal of reaction or extraction solvents (e.g., Dichloromethane, Toluene, Ethyl Acetate).

  • Self-Condensation Products: Aldol condensation or other side-reactions of the ketone product, especially under acidic or basic conditions, can generate higher molecular weight impurities.

Q2: Which analytical techniques are best for assessing the purity of my MMPA sample?

A2: A multi-pronged analytical approach is essential for a comprehensive purity assessment.[3] We recommend a combination of chromatographic and spectroscopic methods.

Analytical Method Principle & Information Provided Advantages Limitations
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds based on boiling point and polarity, followed by mass-based identification.Excellent for identifying and quantifying volatile impurities, unreacted starting materials, and solvent residues. Mass spectral libraries aid in definitive identification.[3]Not suitable for non-volatile or thermally labile impurities (e.g., salts, high molecular weight condensation products).
HPLC (High-Performance Liquid Chromatography) Separates compounds based on their differential partitioning between a stationary and liquid mobile phase.Highly precise and accurate for quantifying the main component and non-volatile impurities.[3] Ideal for monitoring reaction progress and final product purity.Impurity identification can be challenging without reference standards.
¹H NMR (Proton Nuclear Magnetic Resonance) Provides structural information based on the chemical environment of hydrogen atoms.Excellent for structural confirmation of the final product. Quantitative NMR (qNMR) can provide a highly accurate purity value against a certified internal standard without needing a reference standard of the impurities themselves.[3]May not detect trace-level impurities unless their signals are distinct from the main component and solvent.
Purification Methodologies & Troubleshooting

Q3: My crude product is a dark oil. What is the first purification step I should take?

A3: For a crude, dark oil, a standard liquid-liquid extraction work-up is the most logical first step. This procedure is designed to remove acidic, basic, and water-soluble impurities.

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// Edges Crude -> Wash1 [label="Removes basic\nimpurities"]; Wash1 -> Wash2 [label="Removes acidic\nimpurities"]; Wash2 -> Wash3 [label="Removes residual\nwater & soaps"]; Wash3 -> Dry [label="Removes dissolved\nwater"]; Dry -> Evap; Evap -> Purified; }

Caption: Basic Liquid-Liquid Extraction Workflow.

Expert Insight: The choice of organic solvent is critical. Ethyl acetate is a good general-purpose solvent. If your crude product was synthesized in a solvent like toluene, you can often proceed directly with the aqueous washes.[4] Always perform washes in a separatory funnel, allowing layers to separate fully.

Q4: After an initial work-up, my MMPA is still only ~90% pure. What's the next step?

A4: At this stage, you need a more robust purification technique. The choice depends on the nature of the remaining impurities.

  • If impurities are significantly different in boiling point: Vacuum Distillation is highly effective. Given that MMPA has a high boiling point (approx. 264°C at atmospheric pressure), vacuum distillation is necessary to prevent thermal decomposition. This technique excels at removing non-volatile residues (polymers, salts) and highly volatile contaminants (residual solvents).

  • If impurities are structurally similar (e.g., isomers): Column Chromatography is the method of choice. It separates compounds based on their polarity.

  • If impurities are non-ketonic: A highly specific and efficient method is Bisulfite Extraction .[5][6]

Q5: Can you provide a detailed protocol for removing non-ketonic impurities using bisulfite extraction?

A5: Certainly. This technique is exceptionally useful as it leverages the specific reactivity of the ketone functional group in MMPA. The ketone reversibly forms a charged adduct with sodium bisulfite, which becomes water-soluble.[6][7] This allows you to wash away neutral organic impurities with an immiscible organic solvent. The pure ketone can then be regenerated.

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aqueous_path [label="Aqueous Layer\n(Contains MMPA Adduct)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; organic_path [label="Organic Layer\n(Contains Impurities)\n-> Discard", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

step4 [label="Basify Aqueous Layer\n(e.g., with NaOH or Na₂CO₃)\nto pH > 10", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Regenerated Pure MMPA\n(Precipitates or forms oil)", fillcolor="#FFFFFF", fontcolor="#202124"]; step6 [label="Extract with Fresh\nOrganic Solvent, Dry,\n& Evaporate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="High-Purity MMPA", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> aqueous_path [label="Desired Component"]; step3 -> organic_path [label="Impurities"]; aqueous_path -> step4; step4 -> step5 [label="Reverses adduct\nformation"]; step5 -> step6; step6 -> final; }

Caption: Workflow for Purification via Bisulfite Adduct Formation.

Experimental Protocol: Bisulfite Extraction [5][6]

  • Dissolution: Dissolve your crude MMPA (1 part by weight) in a minimal amount of a miscible solvent like methanol or dimethylformamide (DMF). For aliphatic ketones like MMPA, DMF can improve removal rates.[6]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an excess of saturated aqueous sodium bisulfite solution (approx. 5-10 parts by volume). Shake the funnel vigorously for 30-60 seconds. Caution: This reaction can be exothermic and may release sulfur dioxide gas. Perform in a well-ventilated fume hood.[7]

  • Extraction of Impurities: Add an immiscible organic solvent like 10% ethyl acetate/hexanes (5 parts by volume) and deionized water (5 parts by volume). Shake vigorously.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains your MMPA-bisulfite adduct) into a clean flask. Discard the upper organic layer containing the neutral impurities.

  • Regeneration: Return the aqueous layer to the separatory funnel. Slowly add a 10% sodium hydroxide or saturated sodium carbonate solution while stirring or shaking until the solution is basic (pH > 10). This will hydrolyze the adduct, regenerating the insoluble MMPA.

  • Final Extraction: Extract the regenerated pure MMPA from the aqueous layer using a fresh organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Finishing: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Q6: Column chromatography isn't working well; my product is co-eluting with an impurity. What can I do?

A6: Co-elution occurs when the polarity of the product and an impurity are too similar for effective separation. Here are some troubleshooting strategies:

  • Change the Solvent System: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol.

  • Modify the Stationary Phase: While silica gel is most common, consider using alumina or a reverse-phase (C18) silica for compounds with different characteristics.

  • Optimize the Gradient: If using an isocratic (constant solvent ratio) elution, switch to a shallow gradient elution. A very slow increase in the polar solvent concentration can often resolve closely eluting spots.[3]

  • Check for Overloading: Loading too much crude product onto the column is a common cause of poor separation. Reduce the amount of material relative to the amount of silica gel.

References

Technical Support Center: Purification of 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The information provided is for research and development purposes only. All procedures should be carried out in accordance with institutional safety protocols and relevant regulations.

Introduction

Welcome to the technical support center for the purification of 4-Methoxy-3-methylphenylacetone (MMPA). As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, from analytical standard preparation to complex API synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the purification of MMPA. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Persistent Oily Residue and Low Purity After Initial Synthesis

Question: My synthesized this compound is an impure, dark-colored oil, and initial attempts at simple distillation have not significantly improved its purity. What are the likely impurities and how can I remove them?

Answer:

The presence of a dark, oily residue suggests the presence of unreacted starting materials, polymeric byproducts, and colored impurities. These are common in many organic syntheses and require a multi-step purification approach.

Probable Impurities:

  • Unreacted Starting Materials: Such as 3,4-methylenedioxytoluene or related precursors.

  • Polymeric Byproducts: High molecular weight compounds formed from side reactions.

  • Oxidation Products: Resulting from exposure to air, especially at elevated temperatures.

Recommended Purification Workflow:

  • Aqueous Wash (Liquid-Liquid Extraction): This is a crucial first step to remove water-soluble impurities and acidic or basic byproducts.

    • Protocol:

      • Dissolve the crude MMPA oil in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

      • Wash the organic layer sequentially with:

        • A saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.

        • A saturated sodium chloride (brine) solution to remove residual water and some water-soluble organics.

      • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

      • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • Vacuum Distillation: This is effective for separating MMPA from non-volatile impurities like polymers and salts.

    • Rationale: MMPA has a relatively high boiling point, and distillation under vacuum allows it to vaporize at a lower temperature, preventing thermal degradation.

    • Troubleshooting:

      • Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.

      • Fractional Distillation: For impurities with boiling points close to MMPA, a fractional distillation column (e.g., a Vigreux column) is recommended to improve separation efficiency.

Workflow Diagram: Initial Purification

Crude_MMPA Crude MMPA Oil LLE Liquid-Liquid Extraction (Aqueous Wash) Crude_MMPA->LLE Dissolve in EtOAc Drying Drying Organic Layer (e.g., MgSO4) LLE->Drying Separate Layers Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Vacuum_Distillation Vacuum Distillation Concentration->Vacuum_Distillation Purified_MMPA Partially Purified MMPA Vacuum_Distillation->Purified_MMPA

Caption: Initial purification workflow for crude this compound.

Issue 2: Co-eluting Impurities in Column Chromatography

Question: I am using silica gel column chromatography to purify my MMPA, but I am observing impurities that co-elute with my product, as confirmed by TLC and GC-MS. How can I improve the separation?

Answer:

Co-elution is a common challenge in chromatography and typically indicates that the chosen mobile phase is not providing sufficient differential migration of the components on the stationary phase.

Strategies to Enhance Resolution:

  • Optimize the Mobile Phase:

    • Principle: The polarity of the mobile phase is the most critical factor in achieving separation on a silica gel column. A less polar mobile phase will cause all compounds to move more slowly, allowing for better separation of components with small polarity differences.

    • Actionable Steps:

      • Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems with varying polarity. A good solvent system will give your product an Rf value between 0.25 and 0.35 and show clear separation from impurities.

      • Solvent Systems to Try:

        • Start with a low polarity system like 95:5 Hexane:Ethyl Acetate.

        • Gradually increase the polarity (e.g., 90:10, 85:15) until you achieve optimal separation on the TLC plate.

    • Data Presentation: Mobile Phase Optimization

      Mobile Phase (Hexane:Ethyl Acetate) MMPA Rf Value (Approx.) Impurity Rf Value(s) (Approx.) Resolution
      80:20 0.55 0.50, 0.60 Poor
      90:10 0.35 0.28, 0.45 Good

      | 95:5 | 0.20 | 0.15, 0.28 | Excellent |

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a different stationary phase. For example, if you are dealing with acidic or basic impurities, using a neutral alumina column might provide a different selectivity compared to the slightly acidic silica gel.

Decision Tree for Chromatography Troubleshooting

Start Co-eluting Impurities Observed Check_TLC Perform Systematic TLC Analysis? Start->Check_TLC Optimize_Mobile_Phase Decrease Mobile Phase Polarity (e.g., increase Hexane %) Check_TLC->Optimize_Mobile_Phase Yes Assess_Separation Is Separation Adequate on TLC? Optimize_Mobile_Phase->Assess_Separation Run_Column Run Column with Optimized Mobile Phase Assess_Separation->Run_Column Yes Change_Stationary_Phase Consider Alternative Stationary Phase (e.g., Alumina) Assess_Separation->Change_Stationary_Phase No

Technical Support Center: Catalyst Selection for 4-Methoxy-3-methylphenylacetone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Methoxy-3-methylphenylacetone. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthetic outcomes. As your Senior Application Scientist, I will walk you through the critical aspects of catalyst selection and reaction optimization, explaining the causality behind experimental choices to ensure your success.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on catalytic methods.

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality. Let's break down the potential culprits and their solutions.

  • Catalyst Deactivation:

    • Cause: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly susceptible to moisture. Any water in the reaction mixture will hydrolyze the catalyst, rendering it inactive. Similarly, impurities in the starting materials or solvent can poison the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from interfering.

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction temperature significantly influences the rate of reaction. A temperature that is too low will result in a sluggish reaction and incomplete conversion. Conversely, a temperature that is too high can lead to the formation of side products and degradation of the desired product.

    • Solution: The optimal temperature is dependent on the specific catalytic system. For Friedel-Crafts acylations, a common route, careful temperature control is key.[1] Start with the temperature recommended in the literature for your chosen catalyst and acylating agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature for your specific setup.

  • Insufficient Catalyst Loading:

    • Cause: In Friedel-Crafts acylations, the catalyst often forms a complex with the carbonyl group of the product, which can deactivate it. Therefore, a stoichiometric amount of the Lewis acid catalyst is often required.

    • Solution: For acylations using acyl halides or anhydrides, ensure you are using at least a 1:1 molar ratio of the Lewis acid catalyst to the acylating agent.[1] In some cases, a slight excess of the catalyst may be beneficial.

  • Poor Quality of Reagents:

    • Cause: Impurities in the starting materials (e.g., 3-methyl-4-methoxyphenylacetic acid or its derivatives) or the acylating agent can interfere with the reaction.

    • Solution: Use reagents of the highest possible purity. If necessary, purify your starting materials and solvents before use. For example, solvents can be distilled over an appropriate drying agent.

Issue 2: Formation of Side Products

Q: I am observing significant formation of undesired side products in my reaction mixture. What are these products and how can I minimize their formation?

A: Side product formation is a common challenge, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.

  • Polyacylation:

    • Cause: Although the ketone product of a Friedel-Crafts acylation is generally deactivating, preventing further acylation, under harsh conditions or with highly activated aromatic rings, polyacylation can occur.[2][3]

    • Solution: Friedel-Crafts acylation is generally less prone to this than alkylation.[3] However, using the minimum effective temperature and reaction time can help minimize this. Adding the acylating agent slowly to the reaction mixture can also help to control the reaction and reduce the formation of side products.

  • Rearrangement Products:

    • Cause: While Friedel-Crafts acylation is not prone to carbocation rearrangements like alkylation, other synthetic routes might involve intermediates that can rearrange.[3]

    • Solution: If you are using a synthetic pathway other than direct acylation, carefully consider the stability of any carbocation intermediates. Choosing a route that avoids the formation of unstable carbocations is preferable.

  • Demethylation:

    • Cause: The methoxy group on the aromatic ring can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures, leading to the formation of a phenolic byproduct.

    • Solution: Employ milder Lewis acids if possible, or use a catalyst system that operates under less acidic conditions. Careful control of the reaction temperature is also critical to prevent demethylation. If demethylation is a persistent issue, protecting the methoxy group might be considered, although this adds extra steps to the synthesis.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection of catalysts and synthetic strategies for this compound.

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The synthesis of phenylacetone derivatives like this compound can be approached through several catalytic routes.[5] The most prevalent methods include:

  • Friedel-Crafts Acylation: This is a classic and widely used method for forming aryl ketones.[2] It involves the reaction of an aromatic compound (in this case, a derivative of 3-methylanisole) with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

  • Oxidation of a Precursor: Another approach involves the oxidation of a suitable precursor. For example, the Wacker oxidation of an appropriate alkene precursor can yield the desired ketone.[6] This method often utilizes a palladium catalyst.[7]

  • Ketonic Decarboxylation: This method involves the reaction of phenylacetic acid or its derivatives with acetic acid over a solid acid catalyst at high temperatures in the gas phase.[5] Various metal oxide catalysts have been explored for this transformation.[8]

Q2: How do I choose the best catalyst for my Friedel-Crafts acylation reaction?

A2: The choice of catalyst for a Friedel-Crafts acylation depends on several factors, including the reactivity of the aromatic substrate and the acylating agent.

  • For highly reactive aromatic rings: Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective.

  • For less reactive aromatic rings: A stronger Lewis acid like aluminum chloride (AlCl₃) is typically required.[1]

  • Heterogeneous Catalysts: To simplify catalyst removal and reduce environmental impact, solid acid catalysts like zeolites are being explored as alternatives to traditional Lewis acids. These can offer advantages in terms of reusability and process efficiency.

Q3: Are there any greener or more sustainable catalytic options for this synthesis?

A3: Yes, the development of more environmentally friendly catalytic systems is an active area of research.

  • Biocatalysis: Enzymes, such as phenylacetone monooxygenase (PAMO), can be used for the synthesis of phenylacetone derivatives.[9] Biocatalysis offers high selectivity and operates under mild reaction conditions, reducing energy consumption and waste generation.[4]

  • Heterogeneous Catalysts: As mentioned, solid acid catalysts can replace traditional Lewis acids, minimizing the production of corrosive and hazardous waste streams associated with catalyst workup.

  • Flow Chemistry: Performing the synthesis in a continuous flow system can offer better control over reaction parameters, improve safety, and increase efficiency, contributing to a greener process.[10]

Q4: What are the key safety precautions I should take when working with the catalysts for this synthesis?

A4: Safety is paramount in any chemical synthesis.

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Always handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that all equipment is dry and work under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and/or toxic. Handle them in a well-ventilated fume hood and away from ignition sources.

  • Reaction Quenching: The quenching of reactions involving strong Lewis acids is highly exothermic. Always quench the reaction mixture by slowly adding it to ice or a cold, dilute acid solution with vigorous stirring.

Data and Protocols

Table 1: Comparison of Catalytic Systems for Phenylacetone Synthesis
Catalyst SystemTypical SubstratesAdvantagesDisadvantages
AlCl₃ / Acyl Halide Aromatic compoundsHigh reactivity, widely applicableStoichiometric amounts needed, moisture sensitive, corrosive waste
Zeolites Aromatic compoundsReusable, environmentally friendlyMay require higher temperatures, potential for lower activity
Metal Oxides (e.g., CoO) Phenylacetic acid, acetic acidHigh yield for specific reactionsHigh temperatures required, gas-phase reaction
Palladium Catalysts (e.g., PdCl₂) Phenylpropylene derivativesHigh yield and selectivityRequires specific precursors, catalyst can be expensive
Biocatalysts (e.g., PAMO) Phenylacetone precursorsHigh selectivity, mild conditions, greenLimited substrate scope, enzyme stability can be an issue
Experimental Protocol: Friedel-Crafts Acylation of 3-Methylanisole

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3-Methylanisole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Catalyst Suspension: Under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous DCM.

  • Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add 3-methylanisole (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the optimized reaction time (monitor by TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizing the Process

Diagram 1: Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation reagents 3-Methylanisole + Acetyl Chloride reaction Reaction at 0°C to RT reagents->reaction catalyst Anhydrous AlCl3 in DCM catalyst->reaction quench Quench with Ice/HCl reaction->quench workup Extraction & Washing quench->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: A typical workflow for the Friedel-Crafts acylation synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents sol_catalyst Use anhydrous conditions and inert atmosphere check_catalyst->sol_catalyst increase_loading Ensure stoichiometric catalyst loading check_catalyst->increase_loading If acylation sol_conditions Optimize temperature and reaction time (monitor) check_conditions->sol_conditions sol_reagents Purify starting materials and solvents check_reagents->sol_reagents

Caption: A decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methoxyphenylacetone and 4-Methoxy-3-methylphenylacetone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the synthetic pathways leading to 4-Methoxyphenylacetone (PMPA) and its methylated analogue, 4-Methoxy-3-methylphenylacetone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the strategic and mechanistic nuances of each synthesis, supported by experimental data and protocols. We will explore how the structural difference—a single methyl group—fundamentally alters the choice of starting materials and synthetic strategy.

Introduction: The Significance of Phenylacetone Scaffolds

Phenylacetones are a class of organic compounds that serve as crucial intermediates in the synthesis of more complex molecules.[1] Their versatile chemical structure, featuring a reactive carbonyl group and an aromatic ring, allows for a wide range of chemical transformations.[1] Specifically, 4-Methoxyphenylacetone (also known as anisylacetone) and its derivatives are valuable precursors in the pharmaceutical and fragrance industries.[2][3] The methoxy group on the phenyl ring significantly influences the molecule's reactivity, making it a key component in building blocks for various therapeutic agents.[4] This guide will dissect and compare the synthetic routes to two such molecules: the parent PMPA and its 3-methyl substituted counterpart.

Part 1: Synthesis of 4-Methoxyphenylacetone (PMPA)

The synthesis of PMPA can be approached from several distinct starting materials, with the most common routes involving either the oxidation of a natural product derivative or the construction of the molecule from a simpler aromatic precursor.

Route A: Oxidation of Anethole

Anethole, the primary component of anise and fennel oil, is an inexpensive and readily available starting material.[5] The most direct synthesis of PMPA involves the oxidation of the propenyl group of anethole.

Mechanism and Rationale: The oxidation of anethole, particularly with peroxyacids like peracetic acid, proceeds through an epoxide intermediate. This anethole epoxide is then subjected to an acid-catalyzed rearrangement. The protonation of the epoxide oxygen is followed by a 1,2-hydride shift, which is electronically favored by the electron-donating p-methoxy group, leading to the formation of the target ketone, PMPA.[6][7] This pathway is efficient because the starting material already contains the complete carbon skeleton.

Experimental Protocol: Peracetic Acid Oxidation of Anethole This protocol is a synthesized representation of established chemical principles.

  • Preparation of Peracetic Acid (in situ): In a reaction vessel equipped with a stirrer and cooling bath, slowly add hydrogen peroxide (35%) to an excess of glacial acetic acid containing a catalytic amount of sulfuric acid. Maintain the temperature below 20°C. Causality: The in situ formation of peracetic acid is crucial for safety and reactivity. Sulfuric acid catalyzes the equilibrium reaction.[8]

  • Oxidation: Dissolve anethole in a suitable solvent like dichloromethane. Cool the solution to 0-5°C.

  • Addition: Add the prepared peracetic acid solution dropwise to the anethole solution, ensuring the temperature does not exceed 10°C. Stir for 12-18 hours, allowing the reaction to slowly warm to room temperature.

  • Rearrangement: After the oxidation is complete (monitored by TLC), the reaction mixture is carefully treated with a dilute acid (e.g., 2% sulfuric acid) and heated gently to facilitate the rearrangement of the epoxide intermediate to PMPA.[6]

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to neutralize excess peroxide. Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation.

Route B: Reduction of 4-Methoxy-phenyl-2-nitropropene

Another common pathway involves the Henry condensation of 4-methoxybenzaldehyde with nitroethane to form 4-methoxy-phenyl-2-nitropropene, followed by reduction.

Mechanism and Rationale: This two-step process first builds the carbon skeleton and then reduces the nitro group to a ketone. The reduction of the nitropropene intermediate to the ketone is typically achieved using iron powder in acetic acid.[9][10] This method avoids the use of energetic peroxides but requires a two-step sequence from a more functionalized starting material.

Experimental Protocol: Iron Reduction of 4-Methoxy-phenyl-2-nitropropene [9]

  • Setup: To a refluxing slurry of iron powder (32 g, 0.57 mol) in 140 ml of glacial acetic acid, add a solution of 4-Methoxy-phenyl-2-nitropropene (10 g, 51 mmol) in 75 ml of glacial acetic acid dropwise.

  • Reaction: The mixture will turn from brownish to a white, foamy consistency. Maintain reflux with gentle heating for 1.5 hours. Causality: The iron acts as the reducing agent in the acidic medium, converting the nitroalkene to the corresponding ketone.

  • Work-up: Pour the hot reaction mixture into 2000 ml of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 ml).

  • Purification: Combine the organic extracts, wash with water (2 x 150 ml), and dry over anhydrous magnesium sulfate. Remove the solvent via rotary evaporation. The resulting residue is purified by vacuum distillation to yield PMPA as an oil (typical yield ~72%).[9]

Part 2: Synthesis of this compound

The addition of a methyl group at the C3 position of the phenyl ring prevents the use of anethole-like precursors and necessitates a bottom-up synthetic approach, typically starting from a substituted cresol or anisole.

Mechanism and Rationale: The most logical approach is a Friedel-Crafts-type acylation onto a suitably substituted aromatic ring to install the acetyl group, followed by chain extension to form the propanone side chain. Starting with 2-methylanisole or o-cresol is necessary to achieve the desired substitution pattern. The key challenge is controlling the regioselectivity of the acylation. The methoxy group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. In 2-methylanisole, the para position relative to the strong methoxy director is the C4 position, which is sterically unhindered, leading to the desired 4-acetyl product, 4-methoxy-3-methylacetophenone.[11][12]

Synthetic Pathway: From o-Cresol This pathway involves a two-step process: acylation of o-cresol followed by methylation to protect the hydroxyl group and form the methoxy ether.

Experimental Protocol: Synthesis of 4-Methoxy-3-methylacetophenone Intermediate [11][13]

  • Fries Rearrangement/Acylation: In a 250 mL round-bottom flask, combine o-cresol (20 g), acetic anhydride (18 mL), and aluminum trichloride (30 g). Heat the mixture to 160°C for 8 hours.[13] Causality: This is a harsh but effective method to acylate the ring, likely proceeding through a Fries rearrangement of an initially formed acetate ester to yield 3-methyl-4-hydroxyacetophenone.

  • Work-up: Cool the reaction and carefully add 100 mL of hydrochloric acid. Extract the product with dichloromethane. The crude 3-methyl-4-hydroxyacetophenone is used directly in the next step.[13]

  • Methylation: Suspend the crude hydroxyacetophenone (25 g, 166 mmol) and potassium carbonate (28.8 g, 208 mmol) in acetone (277 mL). Slowly add dimethyl sulfate (17.5 mL, 183 mmol) at room temperature.[11] (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .

  • Reaction: Heat the mixture to reflux and stir overnight.

  • Purification: After cooling, filter the mixture and evaporate the solvent under vacuum to yield 4-methoxy-3-methylacetophenone as an oil, which can be used in the next step without further purification.[11]

Conversion of Acetophenone to Phenylacetone: The conversion of the 4-methoxy-3-methylacetophenone intermediate to the final this compound product requires a one-carbon homologation. A standard and effective method is the Darzens glycidic ester synthesis:

  • React the acetophenone with an α-halo ester (e.g., ethyl chloroacetate) in the presence of a strong base (e.g., sodium ethoxide) to form a glycidic ester.

  • Hydrolyze the ester with aqueous sodium hydroxide.

  • Acidify the resulting glycidate salt, which spontaneously decarboxylates upon gentle heating to yield the desired phenylacetone.

Part 3: Comparative Analysis

The synthetic strategies for PMPA and its 3-methyl analogue differ significantly due to the availability of starting materials and the directing effects of the substituents.

Data Summary Tables

Table 1: Comparison of Starting Materials and Synthetic Strategy

Feature4-Methoxyphenylacetone (PMPA)This compound
Primary Precursor(s) Anethole, 4-Methoxybenzaldehyde, Anisoleo-Cresol, 2-Methylanisole
Precursor Availability High (Anethole is a natural product)[5]Moderate (Petrochemical feedstock)
Synthetic Strategy Functional group interconversion (Oxidation) or two-step condensation/reductionMulti-step aromatic substitution and side-chain homologation
Key Challenge(s) Handling of peroxides; controlling oxidation byproducts.Regiocontrol during Friedel-Crafts acylation; multi-step process.

Table 2: Comparison of Representative Reaction Parameters

ParameterPMPA Synthesis (via Nitropropene Reduction)[9]This compound Synthesis (Intermediate Step)[13]
Reaction Type Nitroalkene ReductionFriedel-Crafts Acylation / Fries Rearrangement
Key Reagents Fe, Acetic AcidAlCl₃, Acetic Anhydride
Temperature Reflux (~118°C)160°C
Reaction Time 1.5 hours8 hours
Typical Yield ~72% (for reduction step)Not specified for acylation; high for subsequent methylation
Overall Complexity Moderate (2 steps from aldehyde)High (3+ steps from cresol)
Discussion of Key Differences

The synthesis of PMPA is advantaged by the availability of anethole, a precursor that already contains the entire C10 carbon skeleton. This allows for a more direct conversion via oxidation. In contrast, the synthesis of this compound must be constructed from simpler building blocks like o-cresol. This inherently leads to a longer, more complex, and likely lower-yielding overall process.

The additional methyl group in the 3-position introduces a significant strategic hurdle. It forces the synthesis to begin with an ortho-substituted precursor and rely on the directing effects of both the methyl and hydroxyl/methoxy groups to install the acetyl group at the correct position. While the electronics favor the desired product, the multi-step nature of the synthesis (acylation, methylation, homologation) stands in stark contrast to the more streamlined options available for the unsubstituted PMPA.

Part 4: General Workflow and Characterization

The overall workflow for both syntheses involves reaction, work-up, extraction, and purification. The final characterization is essential to confirm the identity and purity of the product.

General Experimental Workflow Diagram

Caption: Comparative workflow for the synthesis of PMPA and its methylated analogue.

Purification and Analytical Characterization
  • Purification: Vacuum distillation is the preferred method for purifying both final products, as they are high-boiling oils.

  • Characterization:

    • GC-MS (Gas Chromatography-Mass Spectrometry): To determine purity and confirm the molecular weight of the product.

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure, including the substitution pattern on the aromatic ring and the structure of the propanone side chain.

    • FTIR (Fourier-Transform Infrared) Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch around 1715 cm⁻¹.

Conclusion

The syntheses of 4-Methoxyphenylacetone and this compound provide a clear example of how a minor structural modification dramatically influences synthetic strategy. The unsubstituted PMPA benefits from readily available, advanced precursors like anethole, allowing for more direct and efficient routes. The synthesis of the 3-methyl analogue, however, requires a more classical, multi-step approach involving controlled electrophilic aromatic substitution and subsequent side-chain construction. For researchers in drug development, understanding these synthetic pathways is critical for evaluating the cost, scalability, and feasibility of producing complex molecular scaffolds derived from these valuable intermediates.

References

A Comparative Analysis of 4-Methoxy-3-methylphenylacetone and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the nuanced structural modifications of aromatic ketones can lead to significant shifts in their physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of 4-methoxy-3-methylphenylacetone and its derivatives, offering insights into their synthesis, spectral characteristics, and potential applications. By presenting side-by-side experimental data and detailed protocols, this document aims to be an invaluable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Phenylacetones

Phenylacetones and their derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. Their structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making them a focal point in medicinal chemistry. The parent compound, this compound, possesses a unique substitution pattern on the phenyl ring that influences its reactivity and potential as a scaffold for novel derivatives. Understanding how modifications to this core structure impact its properties is paramount for the rational design of new chemical entities. Phenylpropanoids and their derivatives, a broader class to which these compounds belong, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, highlighting the potential of this chemical class in various therapeutic areas.[1][2][3]

Synthesis Strategies: A Comparative Overview

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Here, we compare some of the key synthetic approaches.

Friedel-Crafts Acylation and Related Reactions

A traditional and versatile method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, this would typically involve the acylation of 2-methylanisole. A detailed synthetic process starting from o-cresol has been described, which involves the formation of 3-methyl-4-hydroxyacetophenone as an intermediate. This intermediate can then be methylated to yield the desired product.

Conceptual Synthetic Pathway:

Caption: Friedel-Crafts approach to this compound.

This approach is advantageous for its directness but can be limited by regioselectivity issues and the use of harsh Lewis acids.

Wacker Oxidation of Substituted Propenylbenzenes

The Wacker oxidation offers a powerful method for converting terminal alkenes to methyl ketones.[4] For the synthesis of this compound, the corresponding precursor would be 4-methoxy-3-methyl-1-propenylbenzene (methyl eugenol). This reaction typically employs a palladium catalyst and a co-oxidant.[4]

Conceptual Wacker Oxidation Pathway:

Caption: Synthesis via Wacker oxidation of the corresponding alkene.

The Wacker oxidation is known for its high efficiency and functional group tolerance under milder conditions compared to traditional methods.

Suzuki-Miyaura Coupling for Aryl Ketone Synthesis

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds and can be adapted for the synthesis of aryl ketones.[4][5][6][7] This would involve the coupling of an appropriate aryl boronic acid with an acetone equivalent or the coupling of a halogenated precursor with a suitable boronic acid derivative. For instance, a bromo-substituted 4-methoxy-3-methylacetophenone could be coupled with various boronic acids to generate a library of derivatives.

Conceptual Suzuki-Miyaura Coupling for Derivative Synthesis:

Wacker_Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification A Combine PdCl₂, CuCl, DMF/H₂O B Stir under O₂ atmosphere A->B C Add Methyl Eugenol B->C D Quench with H₂O & Extract C->D E Wash with NaHCO₃ & Brine D->E F Dry, Filter, Concentrate E->F G Column Chromatography F->G H This compound G->H

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of methods for the analysis of 4-Methoxy-3-methylphenylacetone. This compound, a key intermediate in the synthesis of certain pharmaceutical compounds, requires precise and accurate quantification to ensure the quality and safety of the final product.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform the selection of the most appropriate analytical methodology for their specific needs. The validation parameters discussed are in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

The Criticality of Method Validation

Before delving into the comparative analysis, it is essential to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a scientific process that must be proven "fit for purpose."[9] Validation provides documented evidence that the method will consistently produce results that are accurate, precise, and specific for the intended application. This is paramount for:

  • Ensuring Product Quality: Accurate quantification of this compound and its impurities is crucial for controlling the quality of active pharmaceutical ingredients (APIs).

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA mandate the validation of all analytical methods used in the development and manufacturing of pharmaceuticals.[2][4][7]

  • Process Understanding and Control: Validated methods provide reliable data for monitoring and optimizing synthetic processes.

Understanding the Analyte: this compound

This compound is a phenylacetone derivative. Its synthesis often involves the reaction of o-cresol with acetic anhydride to form 3-methyl-4-hydroxyacetophenone, which is then further processed.[6] This synthetic route provides clues to potential impurities that a robust analytical method must be able to separate and quantify. These may include unreacted starting materials, intermediates like 3-methyl-4-hydroxyacetophenone, and by-products from side reactions.

Comparative Analysis of Analytical Methodologies

This guide will now explore the validation of analytical methods for this compound using GC-MS, HPLC, and qNMR. For each technique, we will discuss the underlying principles, provide a detailed experimental protocol for validation, and present a comparative summary of typical validation parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.

Causality Behind Experimental Choices: The choice of a non-polar capillary column, such as a DB-5MS, is based on the semi-volatile nature of this compound. The temperature program is optimized to ensure good separation from potential impurities while minimizing run time. Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are essential for library matching and structural confirmation.

Experimental Protocol: GC-MS Method Validation

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Validation Workflow:

Caption: GC-MS Validation Workflow.

Validation Parameters to be Assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank matrix (e.g., reaction solvent) and a matrix spiked with potential impurities. The method should show no interfering peaks at the retention time of this compound.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound are analyzed, and the peak areas are plotted against the corresponding concentrations. The correlation coefficient (r²) should be >0.99.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is determined by analyzing samples with known concentrations of the analyte (e.g., Quality Control samples at low, medium, and high concentrations) and calculating the percent recovery.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For GC-MS, this could involve varying the injector temperature, oven ramp rate, or carrier gas flow rate.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that uses a liquid mobile phase to separate the components of a mixture. The sample is injected into a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A detector, commonly a UV-Vis detector, is used to detect the separated components as they elute from the column.

Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to the moderate polarity of this compound. The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, and its composition is optimized to achieve a good balance between retention time and resolution. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape for acidic or basic analytes. The detection wavelength is chosen based on the UV absorbance maximum of the analyte.

Experimental Protocol: HPLC Method Validation

Instrumentation:

  • HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 275 nm).

  • Injection Volume: 10 µL.

Validation Workflow:

Caption: HPLC Validation Workflow.

Validation Parameters to be Assessed: The same validation parameters as for GC-MS are assessed: Specificity, Linearity and Range, Accuracy, Precision (Repeatability and Intermediate Precision), LOD, LOQ, and Robustness. For HPLC, robustness testing would involve varying parameters such as the mobile phase composition (e.g., ±2% acetonitrile), pH of the aqueous phase (e.g., ±0.2 units), and column temperature (e.g., ±5°C).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is an absolute quantification method that relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the absolute amount of the analyte can be determined without the need for a calibration curve.[15][16][17][18][19]

Causality Behind Experimental Choices: ¹H NMR is typically used for qNMR due to its high sensitivity and the near-100% natural abundance of the ¹H isotope. The choice of a suitable internal standard is critical; it should be stable, non-reactive with the sample, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: qNMR Method Validation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

NMR Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard (IS): A certified reference material (e.g., maleic acid) of known purity.

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

Validation Workflow:

Caption: qNMR Validation Workflow.

Validation Parameters to be Assessed:

  • Specificity: The method's ability to measure the analyte without interference from the internal standard or impurities. This is confirmed by ensuring that the selected signals for integration for both the analyte and the internal standard are well-resolved from other signals in the spectrum.

  • Linearity and Range: While qNMR is an absolute method, linearity can be assessed by preparing and analyzing a series of samples with varying analyte-to-internal standard ratios to demonstrate the method's performance across a range of concentrations.

  • Accuracy: Determined by comparing the qNMR results to those obtained from another validated method or by analyzing a certified reference material of the analyte, if available.

  • Precision: Assessed through repeatability (multiple measurements of the same sample) and intermediate precision (measurements on different days or by different operators).

  • LOD and LOQ: Determined based on the signal-to-noise ratio of a characteristic signal of the analyte at low concentrations.

  • Robustness: Evaluated by making small, deliberate changes to the experimental parameters, such as the relaxation delay and the number of scans, and observing the effect on the quantitative results.

Data Presentation: A Comparative Summary

The following table summarizes the typical performance characteristics of the three validated analytical methods for the quantification of this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterGC-MSHPLC-UVqNMR
Specificity High (based on retention time and mass spectrum)Moderate to High (based on retention time and UV spectrum)High (based on unique chemical shifts)
Linearity (r²) > 0.99> 0.99> 0.99
Range Typically 0.1 - 50 µg/mLTypically 1 - 100 µg/mLTypically 0.1 - 10 mg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%
Precision (%RSD) < 5%< 2%< 1.5%
LOD ~0.05 µg/mL~0.5 µg/mL~10 µg/mL
LOQ ~0.1 µg/mL~1 µg/mL~30 µg/mL
Sample Throughput ModerateHighLow to Moderate
Cost per Sample ModerateLowHigh
Need for Reference Standard For quantificationFor quantificationOnly for internal standard

Conclusion and Recommendations

The choice of the most suitable analytical method for the validation of this compound depends on the specific requirements of the analysis.

  • GC-MS is an excellent choice for its high specificity and sensitivity, making it particularly well-suited for the identification and quantification of trace-level impurities.

  • HPLC-UV offers a good balance of performance, cost-effectiveness, and high throughput, making it ideal for routine quality control applications.

  • qNMR stands out as a primary ratio method of measurement, providing highly accurate and precise results without the need for a specific reference standard of the analyte. It is an invaluable tool for the certification of reference materials and for providing a benchmark for other methods.

Ultimately, a comprehensive approach may involve using HPLC for routine analysis, with GC-MS for impurity profiling and qNMR for the certification of in-house reference standards. This multi-faceted strategy ensures the highest level of confidence in the quality and consistency of this compound and the final pharmaceutical products derived from it.

References

Benchmarking synthesis routes for substituted propiophenones

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis of Substituted Propiophenones for Chemical Researchers

Substituted propiophenones are a critical class of aromatic ketones that serve as foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. Their structural motif is central to drugs like tapentadol (analgesic) and dextropropoxyphene (analgesic), making the efficient and selective synthesis of these intermediates a topic of paramount importance for researchers in both academic and industrial settings.[1][2][3]

This guide provides an in-depth comparison of the primary synthetic routes to substituted propiophenones. We will move beyond simple procedural lists to explore the underlying chemical principles, practical limitations, and performance metrics of each method. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthesis strategy for their specific target molecule and application.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains one of the most fundamental methods for forming aryl ketones. The reaction proceeds via an electrophilic aromatic substitution, where an aromatic ring attacks an acylium ion generated from an acylating agent in the presence of a strong Lewis acid catalyst.

Mechanism and Causality

The reaction is typically performed using propionyl chloride or propionic anhydride as the acylating agent and a stoichiometric amount of a Lewis acid, most commonly aluminum chloride (AlCl₃).[4] The Lewis acid coordinates to the acyl chloride, creating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring to form a resonance-stabilized intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the final ketone product.[5]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group.[6] The electron-withdrawing carbonyl moiety makes the product less reactive than the starting material, effectively preventing the polysubstitution reactions that often plague Friedel-Crafts alkylations.[6]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation ArylH Ar-H (Substituted Benzene) Sigma_Complex Sigma Complex (Wheland Intermediate) ArylH->Sigma_Complex + [CH3CH2C=O]+ PropionylCl CH3CH2COCl (Propionyl Chloride) Acylium_Complex Acylium Ion Complex [CH3CH2C=O]+[AlCl4]- PropionylCl->Acylium_Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) Propiophenone Ar-CO-CH2CH3 (Substituted Propiophenone) Sigma_Complex->Propiophenone - H+ (with [AlCl4]-) HCl HCl AlCl3_regen AlCl3

Caption: Mechanism of Friedel-Crafts Acylation.

Performance and Limitations
  • Substrate Scope: The reaction is most effective for electron-rich (activated) aromatic rings, such as toluene, anisole, and other alkylated or alkoxy-substituted benzenes.[7] It fails with strongly deactivated rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the acylium ion.[8] Aromatic rings containing basic amine groups are also unsuitable as they will preferentially coordinate with the Lewis acid catalyst, deactivating it.

  • Catalyst Stoichiometry: A significant drawback is the need for at least a stoichiometric amount of the Lewis acid.[9] The product ketone is a Lewis base and forms a stable complex with the AlCl₃, rendering the catalyst inactive.[10] This necessitates a hydrolytic workup to break the complex and isolate the product, generating considerable aqueous waste.

  • Environmental and Safety: The use of AlCl₃ is problematic on a large scale due to its moisture sensitivity, corrosive nature, and the generation of acidic waste streams.[11] This has driven research into "greener" alternatives.

  • Modern Alternatives: Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-Beta) and sulfated zirconia, have been developed to create more environmentally friendly and reusable catalytic systems for Friedel-Crafts acylation.[7][12][13] These heterogeneous catalysts simplify product purification and reduce waste, making them attractive for industrial applications. For example, the acylation of anisole with propionic anhydride over a dealuminated H-mordenite zeolite catalyst showed a 44.7% conversion.[7]

Organometallic Routes: Precision and Versatility

Organometallic reagents, particularly Grignard and organocuprate reagents, offer powerful and versatile alternatives to Friedel-Crafts chemistry, often providing higher yields and better functional group tolerance (with appropriate strategies).

A. Grignard Reagent-Based Syntheses

Grignard reagents (R-MgX) are potent nucleophiles and strong bases, requiring careful selection of reaction partners and conditions.[14] There are two primary strategies for synthesizing propiophenones using these reagents.

Route 2A: Aryl Grignard + Propionyl Electrophile In this approach, an aryl Grignard reagent (Ar-MgBr) is prepared from the corresponding aryl bromide. This nucleophile is then reacted with a suitable propionyl electrophile. While propionyl chloride would seem like a logical choice, it typically leads to over-addition, yielding a tertiary alcohol.[15] A more controlled reaction is achieved using less reactive electrophiles like propionitrile (CH₃CH₂CN). The Grignard reagent adds to the nitrile to form a metalloimine intermediate, which is then hydrolyzed during aqueous workup to yield the desired propiophenone.[1][2] This method has been successfully implemented in a continuous flow process for the synthesis of 3-methoxypropiophenone, achieving an impressive 84% yield, a significant improvement over the 50% yield from an optimized batch process.[2]

Route 2B: Ethyl Grignard + Aryl Aldehyde/Ester & Subsequent Oxidation An alternative strategy involves the reaction of an ethyl Grignard reagent (CH₃CH₂MgBr) with a substituted benzaldehyde (Ar-CHO). This reaction produces a secondary alcohol (Ar-CH(OH)CH₂CH₃), which is then oxidized to the target propiophenone.[16] This two-step approach is advantageous when the substituted aryl bromide required for Route 2A is not readily available. A variety of oxidants can be employed, with a notable example using oxygen with a composite catalyst system to achieve yields over 90%.[16]

Grignard_Routes Grignard-Based Synthesis Routes cluster_A Route 2A: Aryl Grignard + Propionitrile cluster_B Route 2B: Ethyl Grignard + Aldehyde -> Oxidation ArBr Ar-Br ArMgBr Ar-MgBr ArBr->ArMgBr + Mg/THF Mg Mg, THF Metalloimine Metalloimine Intermediate ArMgBr->Metalloimine + CH3CH2CN Propionitrile CH3CH2CN PropiophenoneA Ar-CO-CH2CH3 Metalloimine->PropiophenoneA + H3O+ H3O H3O+ Workup EtBr CH3CH2-Br EtMgBr CH3CH2-MgBr EtBr->EtMgBr + Mg/THF MgB Mg, THF ArCHO Ar-CHO Secondary_Alcohol Secondary Alcohol ArCHO->Secondary_Alcohol + CH3CH2-MgBr PropiophenoneB Ar-CO-CH2CH3 Secondary_Alcohol->PropiophenoneB [Oxidation] Oxidation [Oxidation]

Caption: Two primary Grignard-based routes to substituted propiophenones.

B. Organocuprate (Gilman Reagent) Synthesis

Organocuprates, also known as Gilman reagents (R₂CuLi), are "softer" and less reactive nucleophiles compared to Grignard reagents.[17] This attenuated reactivity is highly advantageous for the synthesis of ketones from highly reactive acyl chlorides.[18]

Mechanism and Selectivity When a Grignard or organolithium reagent reacts with an acyl chloride, the reaction proceeds through a ketone intermediate which is often more reactive than the starting acyl chloride, leading to a second nucleophilic attack and formation of a tertiary alcohol.[15] Gilman reagents, however, react selectively with the acyl chloride to form the ketone and then stop.[19] They are generally unreactive towards the resulting ketone product, especially at low temperatures (e.g., -78 °C).[19] This exquisite selectivity makes the Gilman reagent the preferred choice for converting a propionyl chloride into a propiophenone without over-addition.

Organocuprate_Reaction PropionylCl CH3CH2COCl Tetrahedral_Int Tetrahedral Intermediate PropionylCl->Tetrahedral_Int + Ar2CuLi Gilman Ar2CuLi (Gilman Reagent) Ketone Ar-CO-CH2CH3 (Ketone Product) Tetrahedral_Int->Ketone Collapse, -Cl- Side_Products Ar-Cu + LiCl note Reaction stops here. Ketone does not react with remaining Gilman reagent. Ketone->note

Caption: Selective synthesis of ketones using Gilman reagents.

Alternative Synthetic Strategies

While Friedel-Crafts and organometallic routes are the most common, other methods have been developed, particularly for industrial-scale production or for specific substitution patterns.

  • Vapor-Phase Cross-Decarboxylation: This industrial process involves reacting an aromatic carboxylic acid (e.g., benzoic acid) with propionic acid at high temperatures (400-600 °C) over a solid catalyst.[3][11] While this method avoids corrosive Lewis acids, it can suffer from by-product formation. A significant challenge is the co-production of isobutyrophenone, which has a boiling point within 1 °C of propiophenone, making separation by distillation nearly impossible.[3][20] This is a critical issue in pharmaceutical applications where isomeric purity is essential.[11]

  • Direct Oxidation of Propylbenzenes: A newer approach involves the direct C-H oxidation of a substituted propylbenzene at the benzylic position. One reported method uses tert-butyl hydroperoxide as the oxidant with iodine as a catalyst under solvent-free conditions, providing the corresponding propiophenone in yields of 60-69%.[21] This method is operationally simple and offers a more atom-economical route if the substituted propylbenzene is a readily available starting material.[21]

Comparative Analysis of Synthesis Routes

The choice of synthetic route is a multifactorial decision based on the specific requirements of the target molecule, scale, cost, and available equipment. The following table summarizes the key performance indicators for each major pathway.

Synthesis Route Typical Yield Substrate Scope & Limitations Selectivity Conditions & Scalability
Friedel-Crafts Acylation 60-85%[7][22]Best for activated rings; fails with deactivated or amine-substituted rings.Good, but regioselectivity (ortho/para) can be an issue.Stoichiometric Lewis acid (e.g., AlCl₃), corrosive, generates significant waste. Scalable but with environmental costs.[11]
Grignard (Aryl-MgX + RCN) 50-85%[2]Broad scope, but sensitive to acidic protons (OH, NH, COOH) and moisture.[23]High, reaction stops at the ketone after hydrolysis.Requires inert atmosphere (dry THF/ether). Scalable, especially with continuous flow technology.[2]
Grignard (Et-MgX + ArCHO) >90% (oxidation step)[16]Broad scope for aldehydes. Overall yield depends on both steps. Sensitive to acidic protons.High, determined by the selectivity of the oxidation step.Two-step process. Requires inert atmosphere for Grignard step.
Organocuprate (Gilman) Good-ExcellentRequires organohalide precursor. Sensitive to acidic protons.Excellent; selectively reacts with acyl chlorides, does not attack the product ketone.[17][19]Requires low temperatures (-78 °C) and inert atmosphere. Best for lab scale.
Vapor-Phase Decarboxylation VariableIndustrial method for simple aromatics.Major issue with isomeric by-products (e.g., isobutyrophenone) that are difficult to separate.[3][11]High temperature (400-600 °C), solid catalyst. Suited for large-scale continuous production.
Propylbenzene Oxidation 60-70%[21]Requires the corresponding propylbenzene precursor.Good for the target ketone.High temperature (80-120 °C), catalytic iodine. Simple, solvent-free conditions.[21]

Decision-Making Workflow for Route Selection

To assist in selecting the optimal synthetic pathway, the following logical workflow can be used.

Caption: Workflow for selecting a propiophenone synthesis route.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole

(Adapted from reference[7])

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Charging Reactants: Anisole (e.g., 1.2 molar equivalents) and a suitable solvent (e.g., dichloromethane) are added to the flask and cooled in an ice bath to 0-5 °C. Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is added portion-wise while maintaining the temperature.

  • Addition: Propionyl chloride (1.0 eq.) diluted in the solvent is added dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Workup: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., 2x). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product (4-methoxypropiophenone) is purified by vacuum distillation or recrystallization.

Protocol 2: Grignard Synthesis via Propionitrile

(Adapted from reference[1][2])

  • Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), magnesium turnings (1.3 eq.) are placed. A small crystal of iodine is added to activate the magnesium. A solution of the aryl bromide (e.g., 3-bromoanisole, 1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After addition, the mixture is heated at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction: The freshly prepared Grignard solution is cooled to 0 °C. A solution of propionitrile (1.0-1.2 eq.) in anhydrous THF is added dropwise. The reaction is then stirred at room temperature for several hours or overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of aqueous ammonium chloride solution or dilute acid (e.g., 1M H₂SO₄).

  • Extraction & Purification: The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ketone is purified by column chromatography or vacuum distillation.

Conclusion

The synthesis of substituted propiophenones can be accomplished through several robust and well-documented methodologies. The classical Friedel-Crafts acylation is a powerful tool for electron-rich aromatics, though its reliance on stoichiometric, corrosive Lewis acids presents environmental and handling challenges. Modern variations using solid acid catalysts are mitigating these issues. Organometallic routes offer superior versatility and control. Grignard-based syntheses are highly effective and scalable, particularly when adapted to continuous flow systems, while organocuprate (Gilman) reagents provide unparalleled selectivity for the clean conversion of acyl chlorides to ketones without over-addition. The choice of the optimal route requires a careful analysis of the substrate's electronic properties, desired scale, and tolerance for specific reaction conditions and by-products. As synthetic chemistry continues to evolve, the development of more efficient, selective, and sustainable catalytic methods will undoubtedly further refine the approaches to this important class of molecules.

References

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4-Methoxy-3-methylphenylacetone in Screening and Confirmatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of analytical chemistry, particularly within drug development and toxicology, specificity is paramount. The emergence of novel psychoactive substances and designer drug precursors presents a continuous challenge to established analytical methodologies. One such molecule, 4-Methoxy-3-methylphenylacetone (4-M-3-MPA), serves as a pertinent example of a compound that can confound routine analytical workflows. Its structural similarity to controlled substances and their precursors necessitates a thorough understanding of its behavior in various assay platforms.

This guide provides a comparative analysis of the performance of common analytical techniques when detecting 4-M-3-MPA. We will delve into the structural underpinnings of its cross-reactivity in screening immunoassays and contrast this with the high specificity achievable using confirmatory methods like Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies for characterizing complex samples.

The Molecular Basis of Cross-Reactivity

Cross-reactivity in analytical assays is not a random phenomenon; it is rooted in the principles of molecular recognition. In immunoassays, antibodies are designed to bind to specific three-dimensional chemical structures (epitopes). When a non-target compound shares significant structural features with the intended target (the antigen used to generate the antibodies), it can also bind to the antibody, triggering a false-positive signal.[1][2][3]

4-M-3-MPA shares a core phenylacetone skeleton with various compounds of forensic interest, including precursors for methamphetamine and its analogues. The key to understanding its potential for cross-reactivity lies in comparing its structure to the target molecules of common drug screening assays.

cluster_0 Key Molecular Structures cluster_1 Structural Comparison MPA This compound (4-M-3-MPA) Features Shared Features: - Phenyl Ring - Propane Chain - Ketone Group Differing Features: - Ring Substituents (Methoxy/Methyl vs. other groups) MPA->Features Exhibits PMMA_Target Target Antigen Example (e.g., Amphetamine/Methamphetamine) PMMA_Target->Features Exhibits

Caption: Structural similarities between 4-M-3-MPA and common immunoassay targets.

The shared phenylpropyl backbone is often the primary recognition site for antibodies used in broad-spectrum amphetamine or methamphetamine immunoassays. This structural overlap is the primary driver for potential cross-reactivity.

Performance in Screening Assays: The Immunoassay Challenge

Immunoassays are the workhorses of high-throughput screening due to their speed, low cost, and ease of automation. However, this efficiency comes at the cost of specificity.[1] These assays typically target a class of compounds rather than a single molecule.

An antibody designed to detect amphetamines, for instance, might be generated using an amphetamine-protein conjugate. Due to the structural similarities highlighted above, this antibody may inadvertently bind to 4-M-3-MPA, leading to a presumptive positive result.

Limitations of Immunoassays:

  • False Positives: As discussed, structurally related compounds can cause a positive result, requiring further confirmatory testing.[1][3]

  • Variable Cross-Reactivity: The degree of cross-reactivity is not always predictable and can vary significantly between different manufacturers' assays for the same drug class.[4]

  • Lack of Quantification: A positive immunoassay result does not provide an accurate concentration of the specific compound, only an indication of the total response of all cross-reacting substances.

The Gold Standard: Specificity via GC-MS Confirmation

To overcome the specificity limitations of immunoassays, a confirmatory method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the unambiguous identification and quantification of volatile and semi-volatile organic compounds.[5]

The power of GC-MS lies in its two-dimensional separation and detection process:

  • Gas Chromatography (GC): The sample is vaporized and travels through a long capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. Each compound elutes from the column at a characteristic time, known as its retention time (RT). Regioisomeric compounds like the various methoxy methyl phenylacetones can be successfully resolved using this technique.[5][6]

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (in Electron Ionization mode), causing it to fragment in a predictable and reproducible manner. The resulting pattern of charged fragments, or mass spectrum, serves as a unique "molecular fingerprint."[7]

While 4-M-3-MPA might be isobaric (have the same nominal mass) with other designer drug precursors, its fragmentation pattern and chromatographic retention time will be unique, allowing for its definitive identification and differentiation from other substances.[6][8]

Sample Sample Containing 4-M-3-MPA & Analogs Screen Immunoassay Screen Sample->Screen Neg_Result Negative Result (Reported as Negative) Screen->Neg_Result No reaction Pos_Result Presumptive Positive Screen->Pos_Result Cross-reactivity occurs Confirm GC-MS Analysis ID_Result Definitive Identification (4-M-3-MPA Confirmed/Refuted) Confirm->ID_Result Separation & Unique Mass Spectrum Pos_Result->Confirm Requires confirmation

References

A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-methylphenylacetone: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 4-Methoxy-3-methylphenylacetone, a substituted aromatic ketone, serves as a key precursor in various synthetic pathways. Its rigorous quantitative analysis is imperative to ensure reaction efficiency, control impurity profiles, and ultimately guarantee the quality of the final product.

This guide offers an in-depth, objective comparison of two preeminent analytical techniques for the quantitative determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my aim is to provide not just procedural outlines but a nuanced understanding of the causality behind experimental choices, enabling you to select and implement the most appropriate analytical strategy for your specific research and development needs.

Core Principles: A Tale of Two Phases

The fundamental distinction between GC-MS and HPLC lies in the mobile phase used to transport the analyte through the chromatographic system. GC-MS employs an inert gas, making it ideal for volatile and thermally stable compounds, while HPLC utilizes a liquid solvent, offering versatility for a broader range of analytes, including those that are non-volatile or thermally labile.[1][2][3] The choice between these two powerful techniques hinges on the physicochemical properties of this compound and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For this compound, its inherent volatility makes it a suitable candidate for GC-MS analysis. The mass spectrometer provides an additional layer of specificity, enabling confident identification and quantification, even in complex matrices.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a robust starting point for the quantitative analysis of this compound by GC-MS. It is grounded in established methods for the analysis of substituted phenylacetones and related aromatic compounds.[5][6]

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard in a volatile organic solvent such as ethyl acetate or dichloromethane. From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Solutions: Accurately weigh the sample containing this compound and dissolve it in the same solvent used for the standards to a known volume. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended for the separation of aromatic ketones. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be determined from a full scan analysis of a standard. Likely characteristic ions would include the molecular ion and major fragment ions.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the target analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

4. Derivatization (Optional but Potentially Beneficial): For certain ketones, derivatization can improve chromatographic peak shape and enhance sensitivity.[8] A common derivatizing agent for ketones is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative. While potentially not essential for this compound due to its inherent volatility, this option should be considered if poor peak shape or insufficient sensitivity is observed.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Stock Solution Sample Test Sample Extraction Extraction (if needed) Sample->Extraction Solvent Solvent (e.g., Ethyl Acetate) GC_System GC System (Capillary Column) Solvent->GC_System Injection Dilution->Solvent Extraction->Solvent MS_Detector Mass Spectrometer (EI, SIM mode) GC_System->MS_Detector Separated Analytes Chromatogram Chromatogram MS_Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a highly versatile technique suitable for a wide array of compounds, including those that are less volatile or thermally sensitive.[9] For this compound, a reversed-phase HPLC method with UV detection is a robust and widely accessible approach.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is based on established methods for the analysis of substituted acetophenones and aromatic ketones.[10][11][12]

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard in the mobile phase or a compatible solvent like acetonitrile or methanol. Generate a series of calibration standards through serial dilution.

  • Sample Solutions: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filtration of the sample through a 0.45 µm filter prior to injection is crucial to protect the column and instrument.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. An isocratic elution with a composition such as acetonitrile:water (60:40 v/v) can be a good starting point. The mobile phase may be acidified with 0.1% formic acid or phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30 °C for better reproducibility.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined using a UV-Vis spectrophotometer or a DAD. Based on its structure, a wavelength in the range of 254-280 nm is expected.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Stock Solution Sample Test Sample Mobile_Phase Mobile Phase Sample->Mobile_Phase Filtration Filtration (0.45 µm) Mobile_Phase->Filtration Dilution->Mobile_Phase HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Injection UV_Detector UV Detector (λmax) HPLC_System->UV_Detector Separated Analytes Chromatogram Chromatogram UV_Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Comparative Performance: A Data-Driven Decision

The selection of an analytical method should be guided by its performance characteristics. The following table provides a comparative summary of the expected performance of GC-MS and HPLC for the quantitative analysis of this compound, based on typical validation data for similar aromatic ketones.[12][13][14][15]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Rationale and Causality
Selectivity/Specificity Very HighHighGC-MS offers superior selectivity due to the combination of chromatographic separation and mass fragmentation patterns, which provide a unique "fingerprint" for the analyte. HPLC with UV detection relies on retention time and UV absorbance, which can be less specific in the presence of co-eluting impurities with similar chromophores.
Sensitivity (LOD/LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)GC-MS, especially in SIM mode, is generally more sensitive than HPLC-UV. The ability to monitor specific ions significantly reduces background noise, leading to lower limits of detection (LOD) and quantification (LOQ).[13]
Linearity (R²) Typically > 0.995Typically > 0.998Both techniques can achieve excellent linearity over a defined concentration range. The detector response is directly proportional to the analyte concentration.
Accuracy (Recovery %) 95-105%98-102%With proper method validation and the use of an internal standard, both methods can provide high accuracy.
Precision (RSD%) < 5%< 2%HPLC generally offers slightly better precision (repeatability and intermediate precision) due to the highly controlled liquid flow rates compared to the gas flow in GC.[12]
Throughput Moderate to HighHighHPLC methods can often be faster, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. GC run times can be longer due to the required temperature programming.
Sample Derivatization May be required for improved performanceGenerally not requiredDerivatization in GC-MS can add an extra step to the sample preparation workflow but may be necessary to improve volatility or thermal stability. HPLC typically analyzes the compound in its native form.
Cost and Complexity Higher initial and operational costLower initial and operational costGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems. The requirement for carrier gases and vacuum systems adds to the operational cost of GC-MS.[1]

Choosing the Right Tool for the Job: A Practical Guide

The decision between GC-MS and HPLC for the quantitative analysis of this compound should be based on the specific analytical needs:

  • Choose GC-MS when:

    • Ultra-trace level quantification is required. The superior sensitivity of GC-MS makes it the method of choice for detecting and quantifying very low levels of the analyte.

    • Absolute certainty of identification is paramount. The mass spectral data provides unambiguous confirmation of the analyte's identity, which is critical in impurity profiling and forensic applications.[5]

    • Analysis of volatile impurities is also necessary. GC-MS is well-suited for the simultaneous analysis of other volatile components in the sample.

  • Choose HPLC when:

    • High throughput and routine analysis are the priority. HPLC methods are often faster and more amenable to automation for quality control environments.

    • The analyte is part of a mixture with non-volatile or thermally labile compounds. HPLC's versatility allows for the analysis of a wider range of compounds in a single run.

    • Cost and accessibility are major considerations. HPLC-UV systems are more common in analytical laboratories and have lower operational costs.

    • A stability-indicating method is required. HPLC is the preferred technique for developing stability-indicating methods that can separate the active ingredient from its degradation products.[3][16]

Conclusion: A Symbiotic Approach to Analytical Excellence

Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The choice is not about which method is definitively "better," but which is more "fit for purpose." For applications demanding the utmost sensitivity and specificity, GC-MS is the unparalleled choice. For routine, high-throughput analysis where cost and versatility are key drivers, HPLC provides a robust and efficient solution.

In a comprehensive drug development program, these techniques are often complementary. HPLC might be used for routine quality control and stability testing, while GC-MS could be employed for in-depth impurity profiling and trace-level analysis. By understanding the fundamental principles and performance characteristics of each method, researchers and scientists can make informed decisions to ensure the integrity and quality of their work, from early-stage research to final product release.

References

A Senior Application Scientist's Guide: Friedel-Crafts Acylation vs. Claisen-Schmidt Condensation for Aromatic Ketone and Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Crafting Core Scaffolds in Medicinal Chemistry

In the landscape of drug discovery and development, the efficient synthesis of core molecular scaffolds is paramount. Among the myriad of carbon-carbon bond-forming reactions, Friedel-Crafts acylation and Claisen-Schmidt condensation represent two of the most robust and historically significant methods for creating aromatic ketones and α,β-unsaturated carbonyl systems, respectively. These products are not merely synthetic intermediates; they are often the foundational structures of a vast array of pharmacologically active agents.[1][2]

The Friedel-Crafts acylation, an electrophilic aromatic substitution, directly forges a bond between an aromatic ring and an acyl group, yielding an aromatic ketone.[3] This method is a cornerstone for producing key intermediates for pharmaceuticals like the NSAID Naproxen. In contrast, the Claisen-Schmidt condensation, a variant of the crossed aldol condensation, constructs α,β-unsaturated ketones (often called chalcones) by coupling an aromatic aldehyde with a ketone.[4][5] The chalcone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6]

This guide provides a comprehensive comparison of these two indispensable synthetic tools. As a Senior Application Scientist, my objective is not simply to present protocols, but to delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each reaction. By understanding the causality behind experimental choices, researchers can more effectively select and optimize the ideal synthetic route for their specific target molecules.

Mechanistic Foundations: Electrophilic Attack vs. Enolate Addition

The fundamental difference between these two reactions lies in their mechanistic pathways. Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS), whereas the Claisen-Schmidt condensation proceeds via nucleophilic addition of an enolate to a carbonyl, followed by elimination.

Friedel-Crafts Acylation: The reaction is driven by the in-situ generation of a potent electrophile, the acylium ion (R-C≡O⁺).[7] This is typically achieved by treating an acyl chloride or anhydride with a strong Lewis acid, such as aluminum chloride (AlCl₃).[8] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion. The resulting intermediate, an arenium ion, loses a proton to restore aromaticity, yielding the final aryl ketone product.[7] A critical feature is that the ketone product is less reactive than the starting material, which effectively prevents polysubstitution—a common issue in the related Friedel-Crafts alkylation.[9][10]

Claisen-Schmidt Condensation: This reaction relies on the generation of a nucleophilic enolate ion.[11] A base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from a ketone (e.g., acetophenone).[1] This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde), which crucially lacks α-hydrogens, thereby preventing self-condensation.[4] The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable α,β-unsaturated ketone, or chalcone.[12]

G cluster_0 Friedel-Crafts Acylation Mechanism cluster_1 Claisen-Schmidt Condensation Mechanism A1 Acyl Chloride + AlCl₃ A2 Acylium Ion (Electrophile) R-C≡O⁺ A1->A2 Generation of Electrophile A4 Arenium Ion Intermediate A2->A4 A3 Aromatic Ring (Nucleophile) A3->A4 Nucleophilic Attack A5 Aromatic Ketone Product A4->A5 Deprotonation (Restores Aromaticity) B1 Ketone + Base (e.g., NaOH) B2 Enolate (Nucleophile) B1->B2 Enolate Formation B4 Aldol Adduct Intermediate B2->B4 B3 Aromatic Aldehyde (Electrophile) B3->B4 Nucleophilic Attack B5 α,β-Unsaturated Ketone (Chalcone Product) B4->B5 Dehydration (Elimination of H₂O)

Caption: Comparative mechanistic workflows for the two synthetic routes.

Head-to-Head Comparison: A Strategic Overview

The choice between these two reactions is dictated by the desired product and the functional groups present on the substrates. The following table provides a direct comparison of their key features.

FeatureFriedel-Crafts AcylationClaisen-Schmidt Condensation
Reaction Type Electrophilic Aromatic SubstitutionCrossed Aldol Condensation[4]
Bond Formed Aromatic C—C(O)RCα—Cβ bond of an enone
Typical Product Aromatic Ketone[13]α,β-Unsaturated Ketone (Chalcone)
Key Reactants Aromatic Ring + Acyl Halide/AnhydrideKetone (with α-H) + Aldehyde (no α-H)
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)[8]Catalytic Base (e.g., NaOH, KOH)[14]
Substrate Scope Broad for activated/neutral aromatic rings. Fails with strongly deactivated rings (e.g., nitrobenzene).Broad for aromatic aldehydes and enolizable ketones. Requires one partner to be non-enolizable to avoid mixtures.[4]
Key Limitations Incompatible with sensitive groups (amines, alcohols). Requires >1 stoichiometric equivalent of catalyst.[15]Potential for self-condensation if both carbonyls are enolizable. Reversibility of initial aldol addition.
Reaction Conditions Strictly anhydrous. Often uses chlorinated solvents.[16]Often performed in protic solvents (ethanol/water). Generally milder conditions.[6]
Workup Aqueous quench to destroy AlCl₃-ketone complex, often acidic.[17]Neutralization, precipitation in water, and filtration.[18]
Green Chemistry Poor: Generates significant corrosive waste from the stoichiometric Lewis acid.Good: Uses a catalytic amount of a simple base. Often high atom economy.

Experimental Protocols: A Practical Guide

To provide a tangible understanding, the following are representative, self-validating protocols for each reaction. The causality for key steps is explained to ensure reproducibility and safety.

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of 4-methoxyacetophenone, a common intermediate.

Materials:

  • Anisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, deactivating the catalyst and generating HCl gas.[16]

  • Catalyst Suspension: In a fume hood, charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath. Causality: The reaction is exothermic; initial cooling controls the reaction rate and prevents side reactions.[17]

  • Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[17]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Causality: This step quenches the reaction and hydrolyzes the AlCl₃-ketone complex, liberating the product. The acid prevents the precipitation of aluminum hydroxides.[17]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution (to neutralize any remaining acid), then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or distillation.

Protocol 2: Claisen-Schmidt Synthesis of Chalcone

This protocol describes the synthesis of (2E)-1,3-diphenylprop-2-en-1-one from benzaldehyde and acetophenone.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

Procedure:

  • Reactant Preparation: In a round-bottom flask or Erlenmeyer flask, dissolve acetophenone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in 95% ethanol.[6]

  • Catalyst Addition: In a separate beaker, prepare an aqueous solution of NaOH (e.g., 10% w/v). Cool the ethanolic solution of the reactants in an ice bath and slowly add the NaOH solution dropwise with vigorous stirring.[11] Causality: The base is the catalyst for enolate formation. Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.

  • Reaction and Precipitation: A precipitate (the chalcone product) should begin to form.[11] After the addition is complete, remove the ice bath and continue stirring at room temperature for 20-30 minutes or until TLC indicates consumption of the limiting reagent.[11][18]

  • Isolation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the product fully.[18]

  • Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Causality: This wash removes the NaOH catalyst and other water-soluble impurities.[19]

  • Drying and Recrystallization: Air-dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol.[11]

Caption: Decision workflow for selecting the appropriate synthetic method.

Conclusion and Future Outlook

Both Friedel-Crafts acylation and Claisen-Schmidt condensation are powerful and reliable methods for constructing key C-C bonds in organic synthesis.

Choose Friedel-Crafts acylation when:

  • The goal is the direct synthesis of a simple aromatic ketone.

  • The aromatic substrate is sufficiently reactive and lacks incompatible functional groups.

  • The prevention of poly-substitution is critical.[10]

Choose Claisen-Schmidt condensation when:

  • The target is an α,β-unsaturated ketone (chalcone scaffold).

  • Milder reaction conditions and greener chemistry are a priority.

  • The starting materials (an aromatic aldehyde and an enolizable ketone) are readily available.

From a modern drug development perspective, the Claisen-Schmidt reaction's operational simplicity, catalytic nature, and ability to rapidly generate diverse libraries of complex chalcones make it exceptionally valuable for structure-activity relationship (SAR) studies.[1] While Friedel-Crafts acylation remains a vital industrial process, ongoing research focuses on mitigating its environmental impact through the development of solid acid catalysts and greener reaction media, aiming to combine its synthetic power with improved sustainability.[2][20] The judicious selection of these methods, grounded in a firm understanding of their mechanisms and limitations, will continue to empower chemists to build the molecules that advance medicine and science.

References

A Comparative Purity Assessment of 4-Methoxy-3-methylphenylacetone from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials is a cornerstone of drug safety and efficacy.[1][2] Impurities, even in trace amounts, can have significant consequences, potentially leading to the formation of toxic byproducts, reduced API yield, and unforeseen side effects in the final drug product.[1][2] This guide provides a comprehensive framework for the purity assessment of 4-Methoxy-3-methylphenylacetone, a key intermediate in the synthesis of various pharmaceuticals. By presenting a multi-faceted analytical approach, we aim to equip researchers, scientists, and drug development professionals with the tools to objectively compare the quality of this critical raw material from different suppliers.

The principles outlined herein are grounded in established regulatory guidelines, including the International Council for Harmonisation (ICH) Q3A guidelines on impurities in new drug substances and the United States Pharmacopeia (USP) General Chapter <467> on residual solvents.[2][3][4][5][6][7][8] Adherence to these standards is paramount for ensuring the quality and safety of pharmaceutical products.

Analytical Strategy: A Multi-Modal Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete purity profile of a chemical substance. Therefore, a combination of chromatographic and spectroscopic methods is employed to ensure a thorough and reliable assessment. This guide will focus on a tripartite strategy utilizing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_0 Purity Assessment Workflow Sample This compound Sample GCMS GC-MS Analysis (Volatile Impurities & Identification) Sample->GCMS HPLC HPLC-UV Analysis (Purity Assay & Non-Volatile Impurities) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation & Quantification) Sample->NMR Data Comprehensive Purity Profile GCMS->Data HPLC->Data NMR->Data

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparative Analysis of this compound from Three Commercial Suppliers

For the purpose of this guide, we will analyze hypothetical batches of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C. The following sections will detail the experimental protocols and the resulting comparative data.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[9] It is particularly well-suited for detecting and identifying process-related impurities and potential degradation products.

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C (hold for 2 minutes), ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in HPLC-grade dichloromethane.

Hypothetical GC-MS Data Summary:

SupplierPurity by GC-MS (% Area)Identified Impurities (>0.05%)Residual Solvents (ppm)
Supplier A 99.85%3-Methyl-4-hydroxyacetophenone (0.10%)Dichloromethane (50 ppm)
Supplier B 99.50%3-Methyl-4-hydroxyacetophenone (0.25%), Unidentified Impurity at RRT 1.15 (0.20%)Dichloromethane (150 ppm), Toluene (20 ppm)
Supplier C 99.95%None detected >0.05%None detected

Interpretation: Supplier C demonstrates the highest purity by GC-MS, with no detectable impurities or residual solvents above the reporting threshold. Supplier A shows a small amount of a known starting material impurity, 3-methyl-4-hydroxyacetophenone. Supplier B has a higher level of this impurity and an additional unidentified impurity, as well as the presence of two residual solvents. The presence of toluene in Supplier B's sample may indicate a different synthetic route or less stringent purification processes.

High-Performance Liquid Chromatography (HPLC) Analysis

Rationale: HPLC with UV detection is a robust and precise method for quantifying the main component and detecting non-volatile impurities.[10][11] This technique is essential for determining the accurate purity value, often referred to as the "assay."

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of each sample in acetonitrile.

Hypothetical HPLC Data Summary:

SupplierPurity by HPLC (% Area)Main Impurity (RRT)Total Impurities (%)
Supplier A 99.88%RRT 0.85 (0.08%)0.12%
Supplier B 99.52%RRT 0.85 (0.23%), RRT 1.15 (0.18%)0.48%
Supplier C 99.96%RRT 0.85 (0.03%)0.04%

Interpretation: The HPLC data corroborates the findings from the GC-MS analysis. Supplier C exhibits the highest purity, with minimal impurities. Supplier B shows the lowest purity with multiple impurity peaks. The relative retention times (RRTs) of the impurities are consistent with those observed in the GC-MS analysis, suggesting they are the same compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Rationale: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.[12][13][14] It is an invaluable tool for confirming the identity of the main component and for characterizing unknown impurities.

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl3) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters: 32 scans, 30° pulse, 2s relaxation delay.

  • ¹³C NMR Parameters: 1024 scans, 30° pulse, 2s relaxation delay.

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of CDCl3.

Expected ¹H NMR Spectral Data for this compound:

  • δ ~7.0-7.2 ppm (m, 3H, Ar-H)

  • δ ~3.8 ppm (s, 3H, -OCH₃)

  • δ ~3.6 ppm (s, 2H, -CH₂-)

  • δ ~2.2 ppm (s, 3H, Ar-CH₃)

  • δ ~2.1 ppm (s, 3H, -COCH₃)

Expected ¹³C NMR Spectral Data for this compound:

  • δ ~207 ppm (C=O)

  • δ ~157 ppm (Ar-C-OCH₃)

  • δ ~130-135 ppm (Ar-C)

  • δ ~125-130 ppm (Ar-C)

  • δ ~110-115 ppm (Ar-C)

  • δ ~55 ppm (-OCH₃)

  • δ ~50 ppm (-CH₂-)

  • δ ~29 ppm (-COCH₃)

  • δ ~16 ppm (Ar-CH₃)

Interpretation of Hypothetical NMR Data:

  • Supplier A: The ¹H and ¹³C NMR spectra are consistent with the structure of this compound. Minor peaks corresponding to 3-methyl-4-hydroxyacetophenone are observed.

  • Supplier B: The spectra confirm the main structure but show more pronounced impurity peaks, including those for 3-methyl-4-hydroxyacetophenone and additional unassigned signals in the aromatic and aliphatic regions, corresponding to the unidentified impurity.

  • Supplier C: The spectra are very clean, with only the signals corresponding to this compound and the solvent being prominent.

Potential Degradation Pathway

Understanding potential degradation pathways is crucial for establishing appropriate storage conditions and re-test dates. Phenylacetones can be susceptible to oxidation and polymerization.

G cluster_1 Potential Degradation of this compound MMPA This compound Oxidation Oxidation (e.g., air, light) MMPA->Oxidation Polymerization Polymerization (e.g., acid/base catalysis) MMPA->Polymerization Degradation_Products Degradation Products (e.g., benzoic acid derivatives, polymeric materials) Oxidation->Degradation_Products Polymerization->Degradation_Products

Caption: Simplified potential degradation pathways for this compound.

Conclusion and Recommendations

Based on the comprehensive analysis using GC-MS, HPLC, and NMR, a clear distinction in the purity profiles of this compound from the three hypothetical suppliers can be made.

  • Supplier C provides the material with the highest purity, making it the most suitable choice for applications where stringent quality is required, such as in late-stage clinical development and commercial manufacturing.

  • Supplier A offers a product of acceptable purity for early-stage research and development, where the presence of a known, easily removable impurity may be tolerable.

  • Supplier B 's material exhibits a lower purity profile with an unidentified impurity and higher levels of residual solvents, warranting caution. Further investigation and potentially a re-purification step would be necessary before its use in any critical synthetic process.

It is imperative for researchers and drug developers to conduct their own comprehensive purity assessment of critical raw materials from any new supplier. This due diligence ensures the quality, safety, and consistency of the final pharmaceutical product.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 4-Methoxy-3-methylphenylacetone (CAS No. 16882-23-8) represent key building blocks. However, advancing science must be built upon an unwavering foundation of safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical safety measure. Our objective is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Identification: Understanding the Adversary

Before any protective equipment is selected, a thorough understanding of the compound's intrinsic hazards is paramount. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications dictate a multi-faceted approach to personal protective equipment (PPE), as exposure via ingestion, dermal contact, eye contact, or inhalation must be rigorously prevented. The presence of a ketone functional group and an aromatic ether structure informs its reactivity and solubility characteristics, which are key considerations for choosing appropriate protective barriers.

The Core Protocol: A Multi-Layered Defense with Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based assessment that adapts to the scale and nature of the procedure. Below, we detail the essential PPE, explaining the causality behind each choice.

Eye and Face Protection: The Non-Negotiable First Line

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present[1].

  • Recommended for Active Handling: When transferring, weighing, or performing reactions, chemical splash goggles are required. They form a complete seal around the eyes, offering superior protection against splashes and vapors compared to safety glasses[1].

  • High-Risk Operations: For larger-scale operations (>5 g) or procedures with a significant splash or aerosolization risk (e.g., heating, sonicating, pressure reactions), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical barrier against unforeseen energetic events.

Skin and Body Protection: Preventing Dermal Exposure and Irritation

A standard cotton lab coat is insufficient. Due to the H315 classification ("Causes skin irritation"), a layered approach to skin and body protection is essential.

  • Primary Garment: A flame-resistant lab coat is recommended, particularly if flammable solvents are in use. Ensure it is fully buttoned with sleeves rolled down.

  • Gloves - The Critical Choice: The selection of appropriate gloves is arguably the most critical decision for preventing dermal exposure. Standard disposable nitrile gloves, while ubiquitous in labs, offer poor resistance to ketones[2][3].

    • The Science: Ketones can cause nitrile rubber to swell, soften, and degrade, leading to rapid chemical permeation[2]. Breakthrough times for thin nitrile gloves when exposed to ketones can be less than a minute[4].

    • Recommended Materials: For handling this compound, gloves made of Butyl rubber or Neoprene are superior choices. Butyl rubber, in particular, offers excellent resistance to ketones and esters[3][5].

    • Protocol: For incidental contact (e.g., handling a sealed container), a single pair of neoprene gloves may suffice. For direct handling, weighing, or transfers, double-gloving is the mandatory protocol. An inner butyl or neoprene glove with an outer, disposable nitrile glove can be an effective strategy. The outer glove can be removed and replaced immediately upon suspected contact, protecting the more robust inner glove from contamination. Always inspect gloves for tears or pinholes before use.

  • Additional Protection: For tasks involving large volumes or significant splash risks, a chemically resistant apron worn over the lab coat provides an additional layer of protection[6].

PPE ComponentMinimum Requirement (Storage/Indirect Handling)Active Handling (Weighing, Transfers, Reactions <5g)High-Risk/Large-Scale Operations (>5g)
Eye/Face ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash GogglesChemical Splash Goggles AND Face Shield
Hand Neoprene or Butyl Rubber Gloves (Single Pair)Double-Gloved: Inner Butyl/Neoprene, Outer NitrileDouble-Gloved: Inner Butyl/Neoprene, Outer Nitrile
Body Flame-Resistant Lab CoatFlame-Resistant Lab CoatFlame-Resistant Lab Coat & Chemical-Resistant Apron
Respiratory Not required if handled in a certified fume hoodCertified Chemical Fume Hood is MandatoryCertified Chemical Fume Hood is Mandatory
Respiratory Protection: The Power of Engineering Controls

The H335 classification ("May cause respiratory irritation") makes respiratory protection a key consideration. However, the primary method of control should always be engineering, not personal equipment.

  • Mandatory Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. A properly functioning fume hood with adequate face velocity is the most effective way to prevent inhalation of vapors or aerosols.

  • Respirator Use: In the rare event of a significant spill outside of a fume hood or an engineering control failure, respiratory protection would be necessary. This would require a NIOSH-approved air-purifying respirator with organic vapor cartridges. However, this is an emergency scenario, and personnel must be properly trained and fit-tested for respirator use as part of a comprehensive respiratory protection program.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound task_assessment Assess Task Type start->task_assessment storage Storage or Indirect Handling task_assessment->storage Storage active_small Active Handling (Small Scale, <5g) task_assessment->active_small Active (Small) active_large High-Risk or Large Scale (>5g) task_assessment->active_large Active (Large) ppe_storage PPE Level 1: - Safety Glasses (Side Shields) - Neoprene/Butyl Gloves - Lab Coat storage->ppe_storage ppe_active_small PPE Level 2: - Chemical Goggles - Double Gloves (Butyl/Neoprene + Nitrile) - Lab Coat - MANDATORY: Fume Hood active_small->ppe_active_small ppe_large PPE Level 3: - Chemical Goggles + Face Shield - Double Gloves (Butyl/Neoprene + Nitrile) - Lab Coat + Chem-Resistant Apron - MANDATORY: Fume Hood active_large->ppe_large

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans: Integrating Safety into the Workflow

Safe handling extends beyond wearing the correct PPE. It involves integrating safety into every step of the experimental process, from preparation to disposal.

Safe Handling and Operational Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and uncluttered. Verify that an emergency eyewash and safety shower are accessible and have been recently tested.

  • Glove Protocol: Don the appropriate inner gloves (butyl or neoprene) followed by the outer nitrile gloves.

  • Transfers: Conduct all transfers of the material within the fume hood. Use a spatula for solids or a pipette for liquids. Open containers slowly and away from your face.

  • Cleaning: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove the lab coat and any apron. Finally, remove eye/face protection and the inner gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE[1][7].

Spill and Emergency Response
  • Minor Spill (inside fume hood): Absorb the spill with a chemical sorbent. Place the contaminated sorbent in a sealed, labeled waste container. Clean the area as described above.

  • Major Spill (outside fume hood): Alert colleagues and evacuate the immediate area. If safe to do so, increase ventilation. Do not attempt to clean up a large spill without appropriate respiratory protection and training. Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including used gloves, weigh boats, sorbent pads, and empty containers, must be disposed of as hazardous chemical waste. Place all contaminated materials into a clearly labeled, sealed waste container. Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring that scientific discovery and personal safety advance hand-in-hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.